Propargyl-NH-PEG3-C2-NHS ester
Description
The exact mass of the compound this compound is 356.15835111 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(prop-2-ynylamino)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O7/c1-2-6-17-7-9-23-11-13-24-12-10-22-8-5-16(21)25-18-14(19)3-4-15(18)20/h1,17H,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLIFODILFXXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178923 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214319-94-4 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214319-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Propargyl-NH-PEG3-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-NH-PEG3-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[1][2] This linker molecule is comprised of three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group.
The NHS ester facilitates covalent attachment to primary amines, such as the lysine (B10760008) residues on antibodies, forming a stable amide bond. The propargyl group provides a terminal alkyne handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the efficient and specific attachment of a payload molecule containing an azide (B81097) group.[1][3] The hydrophilic PEG3 spacer enhances the solubility of the resulting conjugate in aqueous media, which can improve the pharmacokinetic properties of the final biotherapeutic.[3]
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and drug development.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 7,10,13-trioxa-4-azahexadec-1-yn-16-oate | MedChemExpress |
| CAS Number | 1214319-94-4 | MedChemExpress |
| Molecular Formula | C16H24N2O7 | MedChemExpress |
| Molecular Weight | 356.37 g/mol | MedChemExpress |
| Purity | Typically >95% (can degrade over time) | Precise PEG |
| Solubility | Soluble in DMSO, DMF | MedChemExpress |
| Storage Conditions | -20°C, desiccated | MedChemExpress |
Key Applications
The unique trifunctional structure of this compound makes it a versatile tool for a range of bioconjugation applications:
-
Antibody-Drug Conjugate (ADC) Development: This is a primary application where the linker is used to attach a cytotoxic drug (payload) to a monoclonal antibody (mAb). The mAb directs the ADC to a specific target, such as a cancer cell, and upon internalization, the payload exerts its therapeutic effect.
-
PROTAC Development: In the field of PROteolysis TArgeting Chimeras (PROTACs), this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
Biomolecule Labeling: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or other biomolecules containing primary amines. This is useful for a variety of research applications, including immunoassays, fluorescence microscopy, and flow cytometry.
-
Surface Modification: The NHS ester can be used to immobilize the linker onto amine-functionalized surfaces, providing a platform for the subsequent attachment of azide-containing molecules via click chemistry.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound. These are generalized protocols and may require optimization for specific applications.
Protocol for Antibody Modification with this compound
This protocol describes the modification of an antibody with the propargyl linker to introduce alkyne groups.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris buffer or glycine), it must be exchanged into an appropriate buffer like PBS.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice. Protect from light if the payload is light-sensitive.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess linker and byproducts by purifying the alkyne-modified antibody using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-modified antibody and an azide-containing payload.
Materials:
-
Alkyne-modified antibody
-
Azide-containing payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS)
-
Purification system (e.g., size-exclusion chromatography, affinity chromatography)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the azide-containing payload in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of CuSO4, sodium ascorbate (B8700270), and the copper ligand in water.
-
-
Click Reaction:
-
In a reaction vessel, combine the alkyne-modified antibody and the azide-containing payload (typically at a 1.5- to 5-fold molar excess over the antibody).
-
In a separate tube, pre-mix the CuSO4 and the copper ligand.
-
Add the CuSO4/ligand complex to the antibody/payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM for CuSO4 and 1-5 mM for sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate to remove excess payload, catalyst, and other reagents. This can be achieved using size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or affinity chromatography (e.g., Protein A).
-
Mandatory Visualizations
Chemical Structure and Functional Groups
Caption: Functional components of this compound.
Experimental Workflow: Antibody Modification
Caption: Workflow for antibody modification with the propargyl linker.
Experimental Workflow: Click Chemistry Conjugation
Caption: Workflow for CuAAC "click" conjugation to the modified antibody.
Conclusion
This compound is a powerful and versatile tool for the construction of complex bioconjugates. Its well-defined structure, incorporating an amine-reactive NHS ester, a hydrophilic PEG spacer, and a click-ready propargyl group, provides researchers with a robust method for linking molecules of interest to proteins and other biomolecules. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this linker in a variety of research and development settings, particularly in the burgeoning field of antibody-drug conjugates. As with any chemical methodology, optimization of reaction conditions for each specific application is crucial to achieving the desired outcome.
References
Propargyl-NH-PEG3-C2-NHS Ester: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Propargyl-NH-PEG3-C2-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted therapeutics. This document details its chemical characteristics, provides structured data for easy reference, and outlines key experimental protocols for its use.
Core Structure and Properties
This compound is a non-cleavable linker molecule featuring three key functional components: a propargyl group containing a terminal alkyne, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1] This strategic design enables a two-step sequential conjugation, making it a valuable tool in the synthesis of complex biomolecules, most notably antibody-drug conjugates (ADCs).[1][2]
The NHS ester facilitates the covalent attachment to primary amines, such as the lysine (B10760008) residues on antibodies, through the formation of a stable amide bond.[3][4] The terminal alkyne of the propargyl group is then available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-modified molecule, such as a cytotoxic drug.[1][5] The PEG3 spacer enhances solubility in aqueous environments and provides spatial separation between the conjugated molecules.[6]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₁₆H₂₄N₂O₇ | [7] |
| Molecular Weight | 356.38 g/mol | [7] |
| CAS Number | 1214319-94-4 | [7] |
| Appearance | White solid | [6] |
| Purity | Typically >95% (as determined by HPLC) | [8] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [6][8] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term: -20 °C | [6][9] |
Experimental Protocols
Detailed methodologies for the two primary reactions involving this compound are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: NHS Ester-Mediated Protein Conjugation
This protocol outlines the steps for conjugating the NHS ester moiety of the linker to primary amines on a protein, such as an antibody.
Materials:
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5[3][10]
-
Quenching solution: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) which will compete with the reaction.[10]
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.[11]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or rocking, protected from light.[10][11]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[11]
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-modified molecule to the propargyl-functionalized protein.
Materials:
-
Propargyl-modified protein (from Protocol 2.1)
-
Azide-containing molecule (e.g., cytotoxic drug)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: Amine-free buffer such as PBS or Tris-buffered saline (TBS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[5]
-
Prepare a 20 mM stock solution of CuSO₄ in water.[12]
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.[12]
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the propargyl-modified protein and the azide-containing molecule (typically at a 2 to 10-fold molar excess over the protein).
-
Prepare a premix of CuSO₄ and the copper ligand. A 1:5 molar ratio of copper to ligand is often used.[12]
-
Add the CuSO₄/ligand premix to the protein/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.[12]
-
-
Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the reaction.[5][12]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst, excess reagents, and byproducts.
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for NHS ester-mediated protein conjugation.
Caption: Experimental workflow for the CuAAC "click" reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. synmedchem.com [synmedchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. jenabioscience.com [jenabioscience.com]
An In-depth Technical Guide to the Mechanism of Action of Propargyl-NH-PEG3-C2-NHS Ester
Introduction
Propargyl-NH-PEG3-C2-NHS ester is a heterobifunctional crosslinker meticulously designed for advanced bioconjugation applications, particularly in the construction of antibody-drug conjugates (ADCs) and other complex biomolecular assemblies.[1][2][3] This reagent facilitates a precise, two-step covalent linkage between two molecules, leveraging distinct and highly specific chemical reactions. Its structure comprises three key functional moieties: an N-hydroxysuccinimide (NHS) ester for amine reactivity, a terminal propargyl group for bioorthogonal click chemistry, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation.[1][4][5] This guide provides a detailed examination of the mechanism of action for each component, experimental protocols, and a summary of quantitative operational parameters.
Core Functional Moieties and Their Mechanisms of Action
The functionality of this compound is defined by its three distinct chemical components.
N-Hydroxysuccinimide (NHS) Ester: The Amine-Reactive Anchor
The NHS ester is an activated ester designed for the specific and efficient modification of primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides.[6][7]
Mechanism of Action: The conjugation process is initiated by a nucleophilic acyl substitution reaction. A primary amine on a target biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[8] This leads to the formation of a stable and irreversible amide bond, with the concomitant release of N-hydroxysuccinimide as a byproduct.[9] This reaction is highly selective for amines under controlled pH conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 【this compound】this compound CAS号:1214319-94-4【结构式 性质 活性】-化源网 [chemsrc.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. nbinno.com [nbinno.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
An In-depth Technical Guide to Propargyl-NH-PEG3-C2-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction: Propargyl-NH-PEG3-C2-NHS ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. This molecule features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group). The NHS ester facilitates covalent bond formation with primary amines, such as those found on the surface of proteins like antibodies. The propargyl group enables "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the attachment of azide-containing molecules. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Core Properties and Specifications
The this compound is a valuable tool for creating stable bioconjugates. Below is a summary of its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₇ | [1][2][3] |
| Molecular Weight | 356.37 g/mol | [1][2] |
| Purity | Typically >95% (HPLC) | [4][5] |
| Appearance | White solid | [4][5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [4][5][6] |
| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C or -80°C, desiccated. | [4][6][7][8] |
Reaction Mechanisms and Experimental Workflows
The utility of this compound lies in its two distinct reactive functionalities, allowing for a two-step conjugation strategy.
First, the NHS ester reacts with primary amines on a biomolecule, such as the lysine (B10760008) residues of an antibody, to form a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5).
Following the initial conjugation and purification, the newly introduced propargyl group can be reacted with an azide-functionalized molecule of interest (e.g., a cytotoxic drug, a fluorescent dye) via CuAAC. This reaction is highly efficient and bioorthogonal.
The overall experimental workflow for creating an antibody-drug conjugate (ADC) using this linker is depicted below.
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol outlines the procedure for labeling an antibody with the propargyl linker.
Materials:
-
Antibody of interest (at 1-2 mg/mL in a primary amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5[]
-
Quenching buffer: 1 M Tris-HCl, pH 7.4
-
Desalting columns for purification[]
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody by dialysis or using a desalting column with the reaction buffer. Adjust the antibody concentration to 1-2 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[10][11]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the antibody solution.[][10] The final concentration of DMSO should be less than 10% of the total reaction volume to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.[]
-
Quenching: (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS). The resulting propargylated antibody is ready for the subsequent click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified molecule to the propargylated antibody.
Materials:
-
Propargylated antibody (from Protocol 1)
-
Azide-modified molecule (e.g., cytotoxic drug)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)[12]
-
Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), solution (e.g., 200 mM in water)[12]
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[12]
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate in water. The azide-modified molecule should be dissolved in a suitable solvent like DMSO or DMF.[12]
-
Reaction Setup: In a reaction tube, combine the propargylated antibody with the azide-modified molecule. A molar ratio of 1:4 to 1:10 (antibody:azide) is typically used.[12]
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.[12]
-
Initiation of Click Reaction: Add the premixed catalyst to the antibody-azide mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations of the catalyst components will depend on the specific reaction scale, but typical final concentrations are in the low millimolar range.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[12]
-
Purification: Purify the final antibody-drug conjugate using size exclusion chromatography or other suitable methods to remove unreacted reagents, catalyst, and byproducts.[]
Potential Challenges and Considerations
-
Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous environments, which competes with the desired amidation reaction.[13][14][15] To minimize this, use anhydrous DMSO for stock solutions, prepare them immediately before use, and maintain the reaction pH between 7.2 and 8.5.[14]
-
Side Reactions of NHS Esters: While highly selective for primary amines, NHS esters can have some reactivity towards other nucleophilic amino acid side chains like serine and threonine, especially at higher pH.[16] This can lead to the formation of less stable ester linkages.
-
Copper Cytotoxicity in CuAAC: The copper catalyst used in CuAAC can be toxic to living cells, which is a consideration for in vivo applications.[17][18] The use of copper-chelating ligands like THPTA can help to mitigate this toxicity.[19]
-
Oxidative Homocoupling in CuAAC: A potential side reaction in CuAAC is the oxidative homocoupling of the alkyne.[20] The inclusion of a reducing agent like sodium ascorbate helps to prevent this by keeping the copper in its +1 oxidation state.[20]
By understanding the core principles and following these detailed protocols, researchers can effectively utilize this compound for the development of novel bioconjugates for a wide range of applications in research and drug development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. axispharm.com [axispharm.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. pcbiochemres.com [pcbiochemres.com]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
- 19. vectorlabs.com [vectorlabs.com]
- 20. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Propargyl-NH-PEG3-C2-NHS Ester: A Bifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-NH-PEG3-C2-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, proteomics, and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates its reaction mechanisms and workflows through diagrams.
Core Components and Chemical Properties
This compound is a versatile molecule composed of three key functional components:
-
Propargyl Group: A terminal alkyne that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the highly efficient and specific conjugation to molecules containing an azide (B81097) group.
-
Polyethylene Glycol (PEG) Linker: A three-unit PEG spacer (PEG3) that enhances the solubility and biocompatibility of the conjugate. The PEG linker can also influence the pharmacokinetic properties of the final conjugate, potentially reducing aggregation and immunogenicity.
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins and antibodies.
The combination of these components in a single molecule allows for a sequential and controlled two-step conjugation process, making it a valuable tool for creating complex biomolecular architectures.
Physicochemical and Structural Data
Quantitative data for this compound is summarized in the tables below. It is important to note that slight variations in molecular formula and weight may be reported by different suppliers.
| Property | Value | Source(s) |
| Chemical Name | 2,5-dioxopyrrolidin-1-yl 7,10,13-trioxa-4-azahexadec-1-yn-16-oate | [1] |
| Synonyms | Propargyl-PEG3-NHS ester, Alkyne-PEG3-NHS | |
| CAS Number | 1428629-71-3 | |
| Appearance | Colorless to light yellow liquid or white solid | [2][3] |
| Supplier Data | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Supplier A | C₁₆H₂₄N₂O₇ | 356.38 | >95% |
| Supplier B | C₁₄H₁₉NO₇ | 313.30 | 98% |
Note: The discrepancy in molecular formula and weight is likely due to the definition of the "C2" and "NH" components of the linker by different manufacturers. Researchers should refer to the specific product's technical data sheet.
Solubility and Storage
| Parameter | Details | Source(s) |
| Solubility | Soluble in DMSO (200 mg/mL), DMF, DCM, THF, Chloroform | [2][3] |
| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., nitrogen). The compound is moisture-sensitive. | [2][4] |
| Stability in Solution | When dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. | [2] |
Reaction Mechanisms and Logical Workflow
The utility of this compound lies in its ability to facilitate a two-step conjugation process. This workflow is particularly relevant in the synthesis of Antibody-Drug Conjugates (ADCs), where an antibody is first modified with the linker, followed by the attachment of a cytotoxic drug.
First, the NHS ester of the linker reacts with primary amines (e.g., lysine residues) on the surface of a protein or antibody, forming a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5).
Following the initial conjugation and purification, the propargyl group on the antibody-linker conjugate is then available for a highly specific click chemistry reaction with an azide-modified molecule, such as a cytotoxic drug. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms a stable triazole linkage.
The overall experimental workflow for generating an ADC using this linker is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Protocol for NHS Ester Conjugation to a Protein/Antibody
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein/antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218).
-
Desalting columns or dialysis cassettes for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: a. Add a calculated molar excess of the linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation. b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically.
-
Quenching: (Optional but recommended) Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography (SEC).
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargyl-modified protein.
Materials:
-
Propargyl-modified protein from the previous step.
-
Azide-containing molecule (e.g., cytotoxic drug).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
Procedure:
-
Reaction Setup: In a reaction tube, combine the propargyl-modified protein and the azide-containing molecule. A molar excess of the azide molecule (typically 4 to 10-fold over the antibody) is often used.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is often recommended to protect the biomolecule from oxidation.
-
Reaction Initiation: a. Add the pre-mixed copper/ligand solution to the protein/azide mixture. b. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. It is advisable to protect the reaction from light.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove the catalyst, excess drug, and other small molecules.
Important Considerations and Best Practices
-
Hydrolysis of NHS Ester: The NHS ester group is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation. The rate of hydrolysis increases with pH. Therefore, it is crucial to work efficiently and use freshly prepared solutions of the linker. The half-life of a typical NHS ester can be several hours at pH 7 but may decrease to minutes at pH 8.6.[5]
-
Reaction pH: The reaction of the NHS ester with primary amines is most efficient at a pH of 7.2 to 8.5.[5] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes significant.
-
Copper-Catalyzed Reactions and Biomolecules: The copper catalyst used in the CuAAC reaction can potentially damage proteins through the generation of reactive oxygen species. The inclusion of a copper-chelating ligand like THPTA can mitigate this effect and also accelerate the reaction.
-
Characterization: It is essential to characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and to confirm the integrity of the biomolecule. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and UV-Vis spectroscopy are commonly employed.
By understanding the fundamental properties and reaction mechanisms of this compound, researchers can effectively utilize this powerful tool for the precise construction of complex bioconjugates for a wide range of applications in research and therapeutic development.
References
The Propargyl Group: A Keystone for Modern Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ability to selectively and covalently link molecules to biomacromolecules such as proteins, nucleic acids, and glycans is fundamental to advancing biological research and therapeutic development. The propargyl group (HC≡C−CH₂−), with its terminal alkyne, has emerged as a uniquely powerful and versatile chemical handle for these bioconjugation strategies. Its small size, stability in biological environments, and exceptional reactivity in bioorthogonal "click chemistry" reactions make it an indispensable tool for labeling, tracking, and engineering complex biological systems.
This guide provides a comprehensive technical overview of the propargyl group's central role in bioconjugation, focusing on the underlying chemistry, quantitative performance, and practical applications. Detailed experimental protocols and workflow visualizations are included to facilitate the adoption of these powerful techniques in the laboratory.
Core Chemistry: The Azide-Alkyne Cycloaddition
The utility of the propargyl group in bioconjugation is almost entirely derived from its participation in the Huisgen 1,3-dipolar cycloaddition between its terminal alkyne and an azide (B81097). This reaction forms a highly stable triazole ring, creating a permanent covalent link between two molecules. While the uncatalyzed reaction requires high temperatures, two catalyzed and accelerated versions have been developed that are compatible with biological conditions. These reactions fall under the umbrella of "click chemistry," a class of reactions that are modular, high-yielding, and generate minimal byproducts.[1][2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the prototypical "click" reaction.[1] It involves the reaction between a terminal alkyne (from the propargyl group) and an azide, which is dramatically accelerated by a copper(I) catalyst.[3] This reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[1][4]
-
Mechanism: The active Cu(I) catalyst is typically generated in situ by reducing a Cu(II) salt (e.g., copper(II) sulfate) with an agent like sodium ascorbate.[5][6] The Cu(I) ion then coordinates with the terminal alkyne of the propargyl group, forming a copper-acetylide intermediate. This intermediate readily reacts with the azide partner, proceeding through a six-membered copper metallacycle to form the stable triazole product and regenerate the catalyst.[5][7]
-
Ligands: To enhance reaction rates and protect biomolecules from oxidative damage caused by reactive oxygen species generated during the reaction, chelating ligands are crucial. Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) stabilize the catalytically active Cu(I) state.[8][9]
-
Advantages: CuAAC exhibits exceptionally fast reaction kinetics and high yields, making it ideal for in vitro applications where speed and efficiency are paramount.[10][11]
-
Limitations: The primary drawback is the cytotoxicity of the copper catalyst, which can damage cells and living organisms, limiting its use for in vivo studies.[12][13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is truly bioorthogonal as it requires no exogenous metal catalyst.[12][13]
-
Mechanism: SPAAC utilizes a cyclooctyne (B158145)—an eight-membered ring containing a triple bond—instead of a terminal alkyne. The significant ring strain (~18 kcal/mol) of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide.[3]
-
Reactants: A variety of strained cyclooctynes have been developed, including DBCO (dibenzocyclooctyne) and BCN (bicyclo[6.1.0]nonyne), each offering different reaction kinetics and stability.[14]
-
Advantages: The absence of a toxic catalyst makes SPAAC the preferred method for labeling in living cells and whole organisms.[3][14]
-
Limitations: SPAAC reactions are generally 10 to 100 times slower than their copper-catalyzed counterparts.[11][14] The cyclooctyne reagents are also significantly larger and more hydrophobic than the propargyl group, which can sometimes lead to steric hindrance or solubility issues.[14] Furthermore, the reaction is not regiospecific, typically yielding a mixture of regioisomers.[15]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on a trade-off between reaction speed and biocompatibility. The following tables summarize the key characteristics and kinetic data for these reactions to aid in experimental design.
Table 1: Comparative Analysis of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Reaction Partners | Terminal Alkyne (e.g., Propargyl) + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |
| Catalyst | Copper(I) required | None (Catalyst-free) |
| Biocompatibility | Limited due to copper cytotoxicity; best for in vitro or ex vivo use.[12] | High; suitable for live cell and in vivo applications.[14] |
| Regioselectivity | Highly regioselective (1,4-isomer exclusively).[1] | Not regioselective (mixture of isomers).[15] |
| Relative Speed | Very fast.[11] | Slower than CuAAC.[14] |
| Reagent Size | Alkyne partner is small (minimal steric perturbation). | Cyclooctyne partner is bulky and hydrophobic.[14] |
Table 2: Representative Second-Order Rate Constants (k₂) for Bioorthogonal Azide-Alkyne Reactions
| Reaction Type | Alkyne Reagent | Azide Reagent | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
|---|---|---|---|---|
| CuAAC | Terminal Alkyne | Benzyl Azide | 10 - 200 | Aqueous buffer with Cu(I) and accelerating ligand.[11] |
| CuAAC | Terminal Alkyne | Peptide-Azide | ~10⁴ (with optimized ligand) | Varies with ligand and conditions.[16] |
| SPAAC | BCN | Benzyl Azide | ~0.3 | Acetonitrile |
| SPAAC | DBCO (ADIBO) | Benzyl Azide | ~1.0 | Methanol/Water |
| SPAAC | ODIBO | Azide-Peptide | ~45 | Aqueous buffer.[17] |
Note: Rate constants are highly dependent on the specific reactants, solvent, temperature, and (for CuAAC) the ligand used. The values presented are for general comparison.
Visualization of Key Processes
Diagrams created using Graphviz provide clear visual representations of the chemical mechanisms and experimental workflows involved in propargyl-based bioconjugation.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of N-Hydroxysuccinimide (NHS) Esters in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying the use of N-hydroxysuccinimide (NHS) esters for protein labeling. It delves into the core chemistry, factors influencing reaction efficiency, detailed experimental protocols, and data interpretation, offering a technical resource for professionals in life sciences and drug development.
The Core Principle: Amine-Reactive Chemistry
N-hydroxysuccinimide (NHS) esters are highly effective reagents for covalently modifying proteins.[1][2] The fundamental principle of this labeling strategy lies in the reaction between the NHS ester and primary amines (-NH₂) present on the protein's surface.[3] This reaction results in the formation of a stable and irreversible amide bond, securely attaching a molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) to the protein.[4]
The primary targets for NHS ester labeling on proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.[2][5] Given that lysine is a common amino acid, most proteins present multiple sites for labeling.[2][5] This widespread availability of reactive sites makes NHS ester chemistry a versatile and widely adopted method for protein conjugation.[6]
The reaction is highly pH-dependent, with optimal conditions typically falling within a pH range of 8.3 to 8.5.[7][8][9] At this mildly basic pH, the primary amines are sufficiently deprotonated and thus nucleophilic enough to attack the carbonyl carbon of the NHS ester. Conversely, at acidic pH, the amino groups are protonated, rendering them unreactive.[7] It is also crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for the NHS ester, thereby reducing labeling efficiency.[10][11]
A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce the overall yield of the labeled protein.[7][9] Therefore, maintaining the recommended pH range is critical for successful conjugation.
Visualizing the Reaction Mechanism
The chemical transformation at the heart of NHS ester labeling is a nucleophilic acyl substitution. The deprotonated primary amine on the protein acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.
Factors Influencing Labeling Efficiency
Several parameters can significantly impact the outcome of a protein labeling experiment using NHS esters. Careful optimization of these factors is key to achieving the desired degree of labeling (DOL) while preserving protein function.
| Parameter | Optimal Condition/Consideration | Rationale |
| pH | 8.3 - 8.5[7][8][9] | Maximizes amine reactivity while minimizing NHS ester hydrolysis.[7] |
| Protein Concentration | 1-10 mg/mL[7] | Higher concentrations can improve labeling efficiency.[4] |
| Molar Ratio of NHS Ester to Protein | Varies (e.g., 8-20 fold molar excess)[7][11] | Influences the degree of labeling (DOL); requires empirical optimization. |
| Reaction Buffer | Amine-free (e.g., PBS, bicarbonate, borate)[10][11] | Prevents competition for the NHS ester.[10] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[3][7] | NHS esters are often not water-soluble and are susceptible to hydrolysis.[10][11] |
| Reaction Time and Temperature | 1-4 hours at room temperature or overnight at 4°C[2][10] | Balances reaction completion with potential protein degradation or NHS ester hydrolysis. |
| Protein Purity | High purity[10] | Impurities can interfere with the labeling reaction.[10] |
| Accessibility of Amines | Surface-exposed primary amines | Steric hindrance can prevent efficient labeling of certain residues.[10] |
Detailed Experimental Protocol
The following protocol provides a general framework for labeling proteins with NHS esters. It is important to note that specific details may need to be optimized for the particular protein and label being used.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Add the calculated amount of the NHS ester stock solution to the protein solution. The molar excess of the NHS ester will depend on the desired degree of labeling and should be optimized.[7]
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[1][2]
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from unreacted NHS ester, the hydrolyzed label, and the N-hydroxysuccinimide byproduct using a size-exclusion chromatography column (e.g., a desalting column).[2]
-
-
Characterize the Labeled Protein:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.[4]
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[1]
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical protein labeling experiment.
Application in Signaling Pathway Analysis
Labeled proteins are invaluable tools for elucidating complex biological processes such as cell signaling pathways. For instance, a fluorescently labeled antibody can be used to track the localization of a specific receptor on the cell surface following ligand binding, providing insights into receptor internalization and downstream signaling events.
The diagram below conceptualizes a simplified signaling pathway where a fluorescently labeled antibody is used to study receptor trafficking.
Conclusion
NHS ester chemistry provides a robust and versatile method for labeling proteins, enabling a wide array of applications in research, diagnostics, and therapeutics. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and appropriate purification and characterization are paramount to the successful generation of high-quality labeled protein conjugates. This guide serves as a foundational resource for scientists and professionals seeking to effectively employ this powerful bioconjugation technique.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. glenresearch.com [glenresearch.com]
- 3. nbinno.com [nbinno.com]
- 4. biotium.com [biotium.com]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
The Solubility Solution: A Technical Guide to the Pivotal Role of the PEG3 Linker
For Immediate Release
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the challenge of poor aqueous solubility of potent therapeutic agents remains a significant hurdle. This technical guide provides an in-depth exploration of the crucial role of the short-chain polyethylene (B3416737) glycol linker, PEG3, in overcoming this obstacle. Addressed to researchers, scientists, and drug development professionals, this document details the chemical properties, synthesis, and application of PEG3 linkers, supported by quantitative data, experimental protocols, and visual workflows to facilitate a comprehensive understanding of its importance in enhancing drug solubility and overall therapeutic potential.
Executive Summary
The covalent attachment of a three-unit polyethylene glycol (PEG3) linker to hydrophobic small molecule drugs is a key strategy to improve their aqueous solubility. This enhancement is critical for the successful formulation, manufacturing, and in vivo performance of complex bioconjugates such as ADCs and PROTACs. The hydrophilic nature of the PEG3 chain can significantly increase the solubility of otherwise poorly soluble payloads, preventing aggregation and improving pharmacokinetic properties. This guide will demonstrate the tangible benefits of PEG3 incorporation through representative data and detailed methodologies.
Data Presentation: The Impact of PEG3 Linker on Solubility
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| SN-38 | 392.4 | ~11-38[4][5] | - |
| SN-38-PEG3 Conjugate (Hypothetical) | ~536.6 | ~500 - 1000 | ~13-90 |
Note: The solubility of the SN-38-PEG3 conjugate is an educated estimate based on the known significant increases in solubility observed with PEGylation of hydrophobic small molecules.[2][3]
Experimental Protocols
To provide a practical framework for researchers, this section outlines detailed methodologies for the synthesis of a PEG3-containing conjugate and the subsequent assessment of its aqueous solubility.
Protocol 1: Synthesis of a Thiol-Reactive Payload with a PEG3 Linker for ADC Development
This protocol describes the synthesis of a maleimide-activated cytotoxic payload incorporating a PEG3 linker, ready for conjugation to a reduced monoclonal antibody.
Materials:
-
Cytotoxic drug with a primary or secondary amine (e.g., a derivative of MMAE)
-
Thiol-PEG3-acid (linker)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Maleimide-PEG-amine
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of Thiol-PEG3-acid:
-
Dissolve Thiol-PEG3-acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Coupling of Activated Linker to the Cytotoxic Drug:
-
In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Slowly add the solution of the activated Thiol-PEG3-acid-NHS ester to the drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification of the Drug-Linker Intermediate:
-
Remove the DMF under reduced pressure.
-
Re-dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and purify by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the molecular weight of the drug-linker conjugate.
-
-
Activation with Maleimide:
-
Dissolve the purified drug-linker intermediate (1 equivalent) and maleimide-PEG-amine (1.1 equivalents) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature for 2 hours.
-
-
Final Purification:
-
Purify the final maleimide-activated drug-linker-PEG3 construct by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Protocol 2: Aqueous Solubility Assessment using the Shake-Flask Method
This protocol details the determination of the aqueous solubility of the synthesized PEG3-conjugated payload compared to the unconjugated payload.
Materials:
-
Unconjugated cytotoxic drug
-
PEG3-conjugated cytotoxic drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2 mL microcentrifuge tubes
-
Orbital shaker/incubator
-
High-speed microcentrifuge
-
HPLC system with a UV detector for quantification
-
Analytical balance
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of both the unconjugated and PEG3-conjugated drug in DMSO (e.g., 10 mg/mL).
-
-
Sample Preparation:
-
Add an excess amount of the solid compound (unconjugated and PEG3-conjugated drug) to separate 2 mL microcentrifuge tubes containing 1 mL of PBS (pH 7.4). Ensure there is undissolved solid material at the bottom of the tubes.
-
-
Equilibration:
-
Tightly cap the tubes and place them on an orbital shaker in a temperature-controlled incubator set to 25°C.
-
Shake the samples for 24-48 hours to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant from each tube, being cautious not to disturb the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., a mixture of PBS and an organic solvent) to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC with UV detection to determine the concentration of the dissolved drug.
-
-
Data Analysis:
-
Prepare a standard curve of known concentrations of each compound to accurately quantify the concentration in the supernatant.
-
The determined concentration represents the aqueous solubility of the compound in µg/mL or mM.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Workflow for ADC Synthesis and Solubility Assessment
Caption: A streamlined workflow for the synthesis, purification, and solubility assessment of an Antibody-Drug Conjugate incorporating a PEG3 linker.
Conclusion
The incorporation of a PEG3 linker is a highly effective and versatile strategy to enhance the aqueous solubility of hydrophobic therapeutic payloads. This in-depth technical guide provides the foundational knowledge, practical protocols, and visual aids for researchers and drug development professionals to leverage the benefits of PEG3 linkers in their ADC and PROTAC programs. The significant improvement in solubility not only facilitates formulation and manufacturing but also has the potential to positively impact the in vivo performance and therapeutic window of these next-generation targeted therapies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Research progress of polyethylene glycol modified small molecule drugs [cjpt.magtechjournal.com]
- 4. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Propargyl-PEG-NHS Esters for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two closely related, yet distinct, propargyl-activated polyethylene (B3416737) glycol (PEG) linkers: Propargyl-NH-PEG3-C2-NHS ester and Propargyl-PEG3-NHS ester . These bifunctional linkers are instrumental in the fields of bioconjugation, proteomics, and targeted drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This document will delve into their chemical properties, provide detailed experimental protocols for their use, present comparative data, and illustrate their application in complex biological workflows.
Introduction to Propargyl-PEG-NHS Esters
Propargyl-PEG-NHS esters are heterobifunctional crosslinkers that feature a terminal alkyne group (propargyl) and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances solubility and reduces steric hindrance, making these linkers ideal for conjugating molecules in aqueous environments.
The NHS ester moiety allows for the covalent attachment to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies. This reaction forms a stable amide bond.
The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction enables the attachment of azide-modified molecules, such as fluorescent dyes, cytotoxic payloads, or other biomolecules.
It is crucial to distinguish between the two primary compounds discussed in this guide, as they differ in their chemical structure, which impacts their molecular weight and potentially their reactivity and stability.
Physicochemical Properties and Comparative Data
The selection of the appropriate linker is critical for the success of a bioconjugation strategy. Below is a summary of the key properties of this compound and Propargyl-PEG3-NHS ester.
| Property | This compound | Propargyl-PEG3-NHS ester |
| CAS Number | 1214319-94-4 | 1428629-71-3 |
| Molecular Formula | C₁₆H₂₄N₂O₇ | C₁₄H₁₉NO₇ |
| Molecular Weight | 356.37 g/mol | 313.30 g/mol |
| Structure | Contains an amide bond and an additional ethyl group in the linker backbone. | Ether-based PEG linker. |
| Purity | Typically >95% | Typically >95% |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF |
| Storage | Store at -20°C, desiccated | Store at -20°C, desiccated |
| Reactivity | Amine-reactive (NHS ester), Alkyne for CuAAC | Amine-reactive (NHS ester), Alkyne for CuAAC |
Experimental Protocols
The following sections provide detailed protocols for the two key reactions involving these linkers: NHS ester conjugation to primary amines and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol for NHS Ester Conjugation to an Antibody
This protocol describes the labeling of a monoclonal antibody (mAb) with the propargyl-PEG-NHS ester linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound or Propargyl-PEG3-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers with primary amines (e.g., glycine), exchange the buffer to the Conjugation Buffer using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.
-
-
Linker Preparation:
-
Allow the vial of the propargyl-PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO. For example, dissolve 3.56 mg of this compound in 1 mL of DMSO.
-
-
Conjugation Reaction:
-
Calculate the volume of the linker stock solution required for the desired molar excess. A 10-20 fold molar excess of the linker over the antibody is a good starting point.
-
Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer for the subsequent CuAAC reaction or storage (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL), i.e., the number of linker molecules per antibody, using methods such as MALDI-TOF mass spectrometry or by conjugating an azide-containing dye and measuring the absorbance.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-modified molecule (e.g., a cytotoxic drug or a fluorescent probe) to the propargyl-modified antibody.
Materials:
-
Propargyl-modified antibody (from section 3.1)
-
Azide-modified molecule of interest
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium Ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the propargyl-modified antibody and the azide-modified molecule in the Reaction Buffer. A 5-10 fold molar excess of the azide-modified molecule over the antibody is recommended.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used. Let the mixture stand for a few minutes.
-
-
Click Reaction:
-
Add the copper-ligand complex to the antibody-azide mixture. The final concentration of CuSO₄ is typically in the range of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation can improve efficiency.
-
-
Purification:
-
Purify the resulting antibody conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove the excess azide-modified molecule, copper catalyst, and other small-molecule reagents.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the final drug-to-antibody ratio (DAR).
-
Experimental Workflows and Signaling Pathways
The use of Propargyl-PEG-NHS esters enables the construction of sophisticated molecular tools for investigating complex biological processes. Below are examples of an experimental workflow and a conceptual signaling pathway study that can be facilitated by these linkers, visualized using the DOT language for Graphviz.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This diagram illustrates the sequential steps involved in creating an ADC using a propargyl-PEG-NHS ester.
Propargyl-NH-PEG3-C2-NHS Ester: A Technical Guide to a Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Propargyl-NH-PEG3-C2-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, targeted drug delivery, and proteomics. This document details the molecule's chemical and physical properties, its primary applications, and provides representative protocols for its use in creating stable bioconjugates, such as antibody-drug conjugates (ADCs).
Core Properties of this compound
This compound is a non-cleavable linker molecule featuring two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl group. The NHS ester allows for covalent attachment to primary amines on biomolecules, while the propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The molecule incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and reduces the aggregation of the resulting conjugates.
| Property | Value |
| Molecular Weight | 356.38 g/mol |
| Molecular Formula | C₁₆H₂₄N₂O₇ |
| CAS Number | 1214319-94-4 |
| Solubility | Soluble in DMSO, DMF, and DCM |
| Storage | Recommended storage at -20°C |
Key Applications in Drug Development and Research
The unique bifunctional nature of this compound makes it a versatile tool for the precise construction of complex biomolecular architectures.[1]
Antibody-Drug Conjugates (ADCs): This linker is extensively used in the synthesis of ADCs.[1] The NHS ester end reacts with lysine (B10760008) residues on a monoclonal antibody, and the propargyl group is then available to be conjugated to a cytotoxic drug molecule that has been modified with an azide (B81097) group. The PEG spacer in the linker can improve the pharmacokinetic properties of the resulting ADC.
Click Chemistry: As a click chemistry reagent, this molecule facilitates the highly efficient and specific ligation of biomolecules.[1] The propargyl group readily undergoes CuAAC with azide-modified proteins, peptides, nucleic acids, or small molecules.[2] This bioorthogonal reaction is highly selective and can be performed in aqueous conditions, making it ideal for biological applications.[2]
PROTACs and Biomolecule Labeling: The linker can also be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the fluorescent or biotin (B1667282) labeling of proteins and other biomolecules.
Experimental Protocols
The following are detailed, representative methodologies for the two-step conjugation process involving this compound.
Part 1: NHS Ester Conjugation to a Primary Amine (e.g., an Antibody)
This protocol describes the covalent attachment of the linker to a protein via its primary amine groups.
Materials:
-
Antibody or other amine-containing protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2.5 mg/mL in the reaction buffer.[3] Ensure the buffer is free of amine-containing substances like Tris or glycine.[3]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[]
-
Conjugation Reaction: Add the linker stock solution to the antibody solution at a 10-20 fold molar excess. Gently mix and incubate for 1 hour at room temperature or 2 hours on ice, protected from light.[5]
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[5] Incubate for 15 minutes on ice.[5]
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl-modified biomolecule and an azide-containing molecule.
Materials:
-
Propargyl-modified biomolecule (from Part 1)
-
Azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM)[6]
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM)[6]
-
Reducing agent: Sodium Ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared)[6]
-
Reaction Buffer: Amine-free buffer such as PBS
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the propargyl-modified biomolecule and the azide-containing molecule in the desired molar ratio in the reaction buffer.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.[6]
-
Reaction Initiation: Add the premixed catalyst solution to the reactant mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the click reaction.[6]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and unreacted reagents.
Visualizing the Workflow and Resulting Conjugate
The following diagrams illustrate the experimental workflow and the general structure of an antibody-drug conjugate created using this linker.
References
An In-depth Technical Guide to the Safety and Handling of Propargyl-NH-PEG3-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Propargyl-NH-PEG3-C2-NHS ester, a heterobifunctional linker used in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2][3] Given the reactive nature of its N-hydroxysuccinimide (NHS) ester and terminal alkyne groups, proper handling is crucial to ensure personnel safety and maintain the compound's integrity.
Compound Identification and Properties
-
Chemical Name: this compound
-
CAS Number: 1214319-94-4[2]
-
Molecular Formula: C₁₆H₂₄N₂O₇[2]
-
Molecular Weight: 356.37 g/mol [2]
-
Description: A non-cleavable ADC linker with a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] It contains a terminal alkyne for click chemistry reactions and an NHS ester for covalent bonding with primary amines.[1][4]
Hazard Identification and Safety Precautions
Quantitative Data Summary
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral/Inhalation) | Not expected to be a significant hazard under normal use. | [6] |
| Skin Corrosion/Irritation | Not expected to require immediate medical attention upon contact. Rinse with plenty of water. | [6] |
| Eye Damage/Irritation | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. | [6] |
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure safety. The following table summarizes recommended PPE.
| Protection Type | Specification | Source |
| Eye/Face Protection | Tight-sealing safety goggles. | [6] |
| Hand Protection | Compatible chemical-resistant gloves. | [6] |
| Skin/Body Protection | Wear suitable protective clothing. | [6] |
| Respiratory Protection | In case of insufficient ventilation, wear approved respirators. | [6] |
PPE Selection Workflow
Caption: Decision tree for selecting appropriate PPE.
Handling and Storage
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
Ensure adequate ventilation.[7]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[7]
-
NHS esters are moisture-sensitive and hygroscopic.[7][9] Store in a desiccator to prevent hydrolysis.[10][11][12]
-
For solutions, use anhydrous solvents like DMF or DMSO.[10] Aliquot into smaller quantities for single use to avoid repeated freeze-thaw cycles and moisture contamination.[10]
-
Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light.[13]
First-Aid Measures
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Move to fresh air. Consult a physician if necessary. | [6] |
| Skin Contact | Rinse with plenty of water. Immediate medical attention is not required. | [6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Ingestion | If you feel unwell, seek medical advice. Do not induce vomiting. | [6] |
Accidental Release and Disposal
Accidental Release:
-
Avoid dust generation.[7]
-
Collect the spilled material mechanically and place it in a suitable container for disposal.[7]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[7]
-
Do not allow the product to enter drains.[7]
Reactivity and Stability
-
Stability: NHS esters are susceptible to hydrolysis, especially in the presence of moisture.[14] They should be stored in a desiccator.[10][11][12] The solid form is generally stable when stored correctly.[12]
-
Reactivity: The NHS ester group reacts with primary amines to form stable amide bonds.[8] The terminal alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[10]
-
Work in a fume hood with low humidity or under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Add anhydrous-grade dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the solution into small, tightly sealed vials and store at -20°C or -80°C.[13]
General Workflow for Handling
Caption: General workflow for handling the compound.
Safety of PEGylated Compounds
Polyethylene glycol (PEG) is generally considered non-toxic and has been approved by the FDA for use in a variety of applications.[5][15] PEGylation can improve the pharmacokinetic properties of therapeutic molecules by increasing their half-life and reducing immunogenicity.[16][17] However, there have been reports of anti-PEG antibodies, which can lead to accelerated blood clearance of PEGylated drugs.[16] Standard laboratory safety precautions, such as wearing gloves and working in a well-ventilated area, should be followed when handling PEG-containing compounds.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 【this compound】this compound CAS号:1214319-94-4【结构式 性质 活性】-化源网 [chemsrc.com]
- 4. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. NHS (N-hydroxysuccinimide) - FAQs [thermofisher.com]
- 12. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. N-Hydroxysuccinimide active ester [schem.jp]
- 15. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 17. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Storage and Handling of Propargyl-NH-PEG3-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage conditions and stability considerations for Propargyl-NH-PEG3-C2-NHS ester. Understanding these parameters is critical for ensuring the reagent's integrity and performance in applications such as bioconjugation, antibody-drug conjugate (ADC) development, and proteomics research. The information presented is a synthesis of data from supplier technical sheets and the broader scientific literature on N-hydroxysuccinimide (NHS) esters.
Overview of this compound Stability
This compound is a bifunctional crosslinker containing an amine-reactive NHS ester and a propargyl group for click chemistry. The stability of this reagent is primarily dictated by the susceptibility of the NHS ester to hydrolysis. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, a factor that can also influence its stability profile.
The primary degradation pathway for NHS esters is hydrolysis, which cleaves the ester bond, rendering the compound inactive for amine conjugation. This process is significantly influenced by temperature, pH, and moisture.
Recommended Storage Conditions
To ensure the long-term stability and reactivity of this compound, it is imperative to adhere to the following storage guidelines for both the solid compound and solutions.
Solid Form
For optimal long-term storage, the lyophilized powder should be stored under controlled conditions to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is the most commonly recommended storage temperature.[1] Storage at 2-8°C may be suitable for shorter periods. | Low temperatures significantly slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere such as argon or dry nitrogen.[2] | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Moisture | Store in a desiccated environment.[2] The compound is hygroscopic.[1] | The NHS ester is highly sensitive to moisture, which leads to hydrolysis. |
| Light | Protect from light.[2] | Although the primary instability is hydrolysis, prolonged exposure to light can potentially degrade the molecule. |
Handling Solid Reagent: Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent condensation of moisture onto the product.[1][2] For multi-use vials, it is advisable to backfill the container with an inert gas before resealing.[2]
Stock Solutions
The preparation and storage of stock solutions require careful consideration to maintain the reagent's activity.
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). | These solvents are compatible with the reagent and minimize the presence of water, which causes hydrolysis. |
| Storage Temperature | For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable. | Extremely low temperatures are necessary to preserve the stability of the NHS ester in solution. |
| Handling | Prepare stock solutions immediately before use whenever possible. Avoid repeated freeze-thaw cycles. Aliquoting the stock solution is highly recommended. | The NHS ester moiety readily hydrolyzes in the presence of any residual moisture in the solvent. |
Factors Influencing Stability: The Critical Role of Hydrolysis
The primary factor affecting the stability of this compound in aqueous environments is the hydrolysis of the NHS ester. This reaction is a competitive process to the desired amidation reaction with primary amines.
Effect of pH
The rate of NHS ester hydrolysis is highly dependent on the pH of the aqueous solution.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 7.4 | N/A | > 120 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | N/A | < 9 minutes |
This data is for general NHS esters and PEGylated NHS esters and should be used as a guideline.[3]
As the pH increases, the rate of hydrolysis accelerates significantly. While the desired reaction with primary amines is also more efficient at a slightly alkaline pH (typically 7.2-8.5), a compromise must be made to minimize hydrolysis.
Effect of Temperature
Higher temperatures increase the rate of all chemical reactions, including hydrolysis. Therefore, keeping the reagent and its solutions cold is paramount for preserving its activity.
Experimental Protocols
Protocol: Assessing NHS Ester Reactivity via Hydrolysis
This method provides an indirect measure of the active NHS ester content by quantifying the amount of N-hydroxysuccinimide released upon complete hydrolysis.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Strong base (e.g., 1N NaOH)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Solution: Dissolve a known concentration of the this compound in anhydrous DMSO or DMF. Dilute this stock solution in the phosphate buffer to a final concentration suitable for spectrophotometric analysis.
-
Measure Initial Absorbance: Measure the absorbance of the solution at 260 nm. This reading accounts for the absorbance of the intact ester and any pre-existing hydrolyzed NHS.
-
Induce Complete Hydrolysis: To a known volume of the reagent solution, add a small volume of a strong base (e.g., 1N NaOH) to rapidly and completely hydrolyze the NHS ester.
-
Measure Final Absorbance: Immediately measure the absorbance of the base-treated solution at 260 nm. The released N-hydroxysuccinimide has a strong absorbance at this wavelength.
-
Calculate Activity: The difference in absorbance before and after base treatment is proportional to the amount of active NHS ester in the sample. This can be compared to a fresh, unhydrolyzed standard to determine the percentage of remaining activity.
Visualizing Stability Factors
The following diagram illustrates the key factors that influence the stability of this compound, leading to either the desired stable conjugate or the inactive hydrolyzed product.
Caption: Key factors influencing the stability and reactivity of this compound.
This guide provides a comprehensive overview of the critical aspects of storing and handling this compound. By following these recommendations, researchers can ensure the integrity and reliability of this important bioconjugation reagent in their experiments.
References
Navigating the Reactivity Landscape: A Technical Guide to the In-Solution Stability of Propargyl-NH-PEG3-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Propargyl-NH-PEG3-C2-NHS Ester
This compound is a chemical tool that facilitates the covalent linkage of two different molecules. It comprises three key functional components:
-
A Propargyl Group: The terminal alkyne group is a key participant in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." This reaction is highly specific and efficient, allowing for the attachment of azide-modified molecules.
-
A Polyethylene Glycol (PEG) Spacer: The PEG3 linker is a short, hydrophilic spacer that enhances solubility and can reduce steric hindrance between the conjugated molecules.
-
An N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins, forming a stable amide bond.
The primary challenge in using this and other NHS ester-containing reagents is the susceptibility of the NHS ester to hydrolysis in aqueous solutions. This competing reaction reduces the amount of active reagent available for conjugation, thereby lowering the yield of the desired product.
The Dueling Fates of an NHS Ester in Solution: Aminolysis vs. Hydrolysis
In a typical bioconjugation reaction, the this compound faces two competing reaction pathways in an aqueous environment containing a primary amine-bearing molecule (e.g., a protein).
The Desired Pathway: Aminolysis
The intended reaction is the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
The Competing Pathway: Hydrolysis
In the presence of water, the NHS ester can be hydrolyzed, yielding an unreactive carboxylic acid and releasing N-hydroxysuccinimide. This reaction is a significant contributor to reduced conjugation efficiency.
// Nodes Propargyl_PEG_NHS [label="this compound\n(Active Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary Amine\n(e.g., Protein-NH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Water [label="Water (H2O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Conjugate [label="Propargyl-PEG-Amide Conjugate\n(Stable Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS_Amine [label="N-hydroxysuccinimide", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrolyzed_Product [label="Propargyl-PEG-Carboxylic Acid\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHS_Hydrolysis [label="N-hydroxysuccinimide", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Propargyl_PEG_NHS -> Conjugate [label="Aminolysis\n(Desired Reaction)", color="#34A853", fontcolor="#34A853"]; Amine -> Conjugate [style=invis]; Propargyl_PEG_NHS -> NHS_Amine [style=invis]; Propargyl_PEG_NHS -> Hydrolyzed_Product [label="Hydrolysis\n(Competing Reaction)", color="#EA4335", fontcolor="#EA4335"]; Water -> Hydrolyzed_Product [style=invis]; Propargyl_PEG_NHS -> NHS_Hydrolysis [style=invis]; } .dot Caption: Competing reaction pathways for this compound in an aqueous amine solution.
Quantitative Analysis of NHS Ester Stability
While specific hydrolysis rate constants for this compound are not publicly available, extensive studies on analogous PEG-NHS esters provide valuable insights into the expected stability. The rate of hydrolysis is highly dependent on the pH of the solution and, to a lesser extent, the structure of the linker connecting the PEG to the NHS ester.
Effect of pH on NHS Ester Hydrolysis
The rate of NHS ester hydrolysis increases significantly with increasing pH. This is because the concentration of the more nucleophilic hydroxide (B78521) ion increases. The table below summarizes the half-life of various PEG-NHS esters at pH 8.0 and 25°C. A crucial rule of thumb is that the half-life of an NHS ester typically triples for every one-unit decrease in pH.
| PEG-NHS Ester Linker Structure | Half-life at pH 8.0, 25°C (minutes) | Estimated Half-life at pH 7.0, 25°C (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 | ~101 |
| Succinimidyl Butanoate (SBA) | 23.3 | ~70 |
| Succinimidyl Carbonate (SC) | 20.4 | ~61 |
| Succinimidyl Glutarate (SG) | 17.6 | ~53 |
| Succinimidyl Propionate (B1217596) (SPA) | 16.5 | ~50 |
| Succinimidyl Succinate (SS) | 9.8 | ~29 |
| mPEG2-NHS | 4.9 | ~15 |
| Succinimidyl Succinamide (SSA) | 3.2 | ~10 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 | ~2 |
Data for half-life at pH 8.0 is adapted from Laysan Bio, Inc. Estimated half-life at pH 7.0 is calculated based on the principle that the half-life triples with a one-unit pH decrease.
The "C2" component in this compound likely refers to a short alkyl chain, similar to a propionate or butanoate linker. Therefore, a half-life in the range of approximately 50-70 minutes at pH 7.0 and 25°C can be reasonably expected.
Effect of Temperature
As with most chemical reactions, the rate of NHS ester hydrolysis increases with temperature. For optimal stability of the stock solution and to minimize hydrolysis during conjugation, it is advisable to perform reactions at controlled temperatures, typically ranging from 4°C to room temperature (20-25°C).
Experimental Protocols
To ensure the successful use of this compound, it is crucial to follow meticulous experimental protocols for storage, handling, and reaction setup.
Storage and Handling of Stock Reagent
-
Long-term Storage: Store the solid reagent at -20°C or -80°C in a desiccated environment.
-
Aliquoting: To avoid repeated freeze-thaw cycles and moisture contamination, it is recommended to aliquot the reagent into single-use vials upon receipt.
-
Equilibration: Before opening a vial of the reagent, it must be allowed to fully equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid, which would lead to hydrolysis.
-
Inert Atmosphere: For maximum stability, after aliquoting, purge the headspace of the vials with an inert gas like argon or nitrogen before sealing.
Preparation of Stock Solutions
-
Solvent Choice: Dissolve the this compound in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.
-
Solution Stability: Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze over time, even in anhydrous organic solvents if trace amounts of water are present.
General Protocol for Protein Conjugation
This protocol provides a general workflow for the conjugation of this compound to a primary amine-containing protein.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Protein [label="Prepare Protein Solution\n(Amine-free buffer, pH 7.2-8.0)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_NHS [label="Prepare NHS Ester Solution\n(Freshly in dry DMSO/DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix Protein and NHS Ester Solutions", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate Reaction\n(e.g., 1-2 hours at RT or overnight at 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench Reaction\n(Add Tris or Glycine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify Conjugate\n(e.g., Desalting column, Dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Protein; Start -> Prepare_NHS; Prepare_Protein -> Mix; Prepare_NHS -> Mix; Mix -> Incubate; Incubate -> Quench; Quench -> Purify; Purify -> End; } .dot Caption: A typical experimental workflow for protein conjugation with this compound.
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer at a pH between 7.2 and 8.0. Suitable buffers include phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid buffers containing primary amines such as Tris or glycine.
-
The protein concentration should be as high as practically possible to favor the bimolecular aminolysis reaction over the unimolecular hydrolysis.
-
-
Prepare the NHS Ester Solution:
-
Immediately before initiating the conjugation, dissolve the this compound in a small volume of anhydrous DMSO or DMF.
-
-
Initiate the Conjugation Reaction:
-
Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The optimal molar ratio of NHS ester to protein should be determined empirically for each specific system.
-
-
Incubate the Reaction:
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time will depend on the reactivity of the protein and the desired degree of labeling.
-
-
Quench the Reaction:
-
Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Remove excess, unreacted reagent and byproducts by methods such as gel filtration (desalting column) or dialysis.
-
Conclusion and Best Practices
The stability of this compound in solution is a critical parameter that dictates the success of bioconjugation experiments. While this reagent is a powerful tool, its utility is maximized when its inherent reactivity and susceptibility to hydrolysis are carefully managed.
Key Takeaways and Best Practices:
-
pH is Paramount: The stability of the NHS ester is highly pH-dependent. For most applications, a pH range of 7.2-7.5 offers a good compromise between amine reactivity and NHS ester stability.
-
Fresh is Best: Always prepare solutions of this compound immediately before use.
-
Proper Storage is Non-Negotiable: Store the solid reagent under desiccated conditions at low temperatures (-20°C or -80°C) and allow it to warm to room temperature before opening.
-
Concentration Matters: Higher concentrations of the amine-containing target molecule will favor the desired conjugation reaction over hydrolysis.
-
Empirical Optimization: The optimal reaction conditions (pH, temperature, reaction time, and molar excess of the NHS ester) should be determined experimentally for each specific application to achieve the desired degree of labeling and maximize product yield.
By adhering to these principles and protocols, researchers, scientists, and drug development professionals can effectively harness the capabilities of this compound for the synthesis of well-defined and potent bioconjugates.
An In-depth Technical Guide to Click Chemistry with Alkyne Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science. Its simplicity, high efficiency, and biocompatibility have made it an indispensable tool for the precise construction of complex molecular architectures. This technical guide provides a comprehensive overview of click chemistry, with a particular focus on the pivotal role of alkyne linkers in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.
Introduction to Click Chemistry
Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1][2] These reactions are characterized by their wide scope, stereospecificity, and insensitivity to oxygen and water, often proceeding under mild, aqueous conditions.[1] The most prominent example of a click reaction is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[3] This reaction's bio-orthogonality, meaning it does not interfere with native biological processes, makes it exceptionally valuable for in vivo applications.[3][4]
Alkyne and azide (B81097) functional groups are largely absent in biological systems, which allows for their specific introduction into biomolecules like proteins and DNA without cross-reactivity.[3] This enables the precise labeling and conjugation of biomolecules for a myriad of applications, including drug targeting, diagnostic imaging, and proteomics.[1][5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal click reaction, involving the 1,3-dipolar cycloaddition of a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][6][] The copper(I) catalyst is crucial, accelerating the reaction by up to seven orders of magnitude compared to the uncatalyzed thermal reaction.[8]
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[6] The use of a copper(I)-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often employed to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to enhance reaction rates.[9][10]
Signaling Pathway for CuAAC Reaction
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Quantitative Data for CuAAC Reactions
The yield of a CuAAC reaction can be influenced by the electronic and steric properties of the azide substrate.[11]
| Azide Substrate Class | Typical Yield (%) | Notes |
| Primary Alkyl Azides | >90% | Generally high reactivity due to minimal steric hindrance. |
| Secondary Alkyl Azides | 70-90% | Slightly reduced yields due to increased steric bulk. |
| Tertiary Alkyl Azides | 50-80% | Steric hindrance can significantly impact reaction efficiency. |
| Aryl Azides | 85-95% | Electron-withdrawing groups on the aryl ring can enhance reactivity. |
| Benzyl Azides | >95% | Highly reactive due to the benzylic position. |
Note: Yields are approximate and can vary based on reaction conditions such as solvent, temperature, ligand, and reaction time.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[1][] SPAAC is a metal-free click reaction that utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide to form a stable triazole.[][13] The driving force for this reaction is the release of ring strain in the cyclooctyne.[13]
Various cyclooctynes have been designed to optimize the balance between stability and reactivity. Some common examples include dibenzocyclooctyne (DBCO), aza-dibenzocyclooctyne (ADIBO), and bicyclo[6.1.0]nonyne (BCN).[14] The choice of cyclooctyne can significantly impact the reaction kinetics.[15]
Logical Relationship for SPAAC Reaction
Caption: The fundamental principle of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Quantitative Data for SPAAC Reactions
The second-order rate constants for SPAAC reactions vary depending on the structure of the cyclooctyne.[13]
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Cyclooctyne | ~10⁻³ |
| Aza-dibenzocyclooctyne (ADIBO/DBCO) | ~1.0 |
| Bicyclo[6.1.0]nonyne (BCN) | 0.002 - 0.1 |
| Difluorinated cyclooctyne (DIFO) | ~0.4 |
| Biarylazacyclooctynone (BARAC) | ~9.3 |
Note: Rate constants are approximate and can be influenced by the specific azide and reaction conditions.
The Role of Alkyne Linkers
Alkyne linkers are fundamental components in click chemistry, serving as the handle for conjugation. These linkers can be incorporated into a wide range of molecules, including small molecules, peptides, and oligonucleotides, through standard synthetic methods.[16][17] The properties of the linker, such as its length, rigidity, and hydrophilicity, can significantly influence the characteristics of the final conjugate.[14] For instance, extended linkers can minimize steric hindrance, which is particularly important in SPAAC reactions involving bulky cyclooctynes.[15]
Experimental Protocols
General Protocol for CuAAC
This protocol is a starting point and may require optimization for specific applications.[9][18][19]
-
Preparation of Stock Solutions:
-
Azide-containing molecule in a suitable solvent (e.g., DMSO, water).
-
Alkyne-containing molecule in a suitable solvent.
-
Copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).[9]
-
THPTA ligand in water (e.g., 100 mM).[18]
-
Sodium ascorbate (B8700270) in water (freshly prepared, e.g., 300 mM).[18]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide and alkyne solutions.
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution and mix briefly.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, TLC).
-
-
Work-up and Purification:
-
Purify the product using standard methods such as precipitation, dialysis (for biomolecules), or chromatography.
-
Experimental Workflow for a Typical Click Chemistry Reaction
References
- 1. labinsights.nl [labinsights.nl]
- 2. Click Chemistry [organic-chemistry.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Linkers for Drug Conjugates - Almac [almacgroup.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. confluore.com [confluore.com]
- 19. jenabioscience.com [jenabioscience.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Propargyl-NH-PEG3-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Propargyl-NH-PEG3-C2-NHS ester is a heterobifunctional linker designed for the synthesis of ADCs with enhanced properties.
This linker features three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to lysine (B10760008) residues on the surface of a monoclonal antibody through the formation of a stable amide bond.
-
Polyethylene Glycol (PEG) Spacer (PEG3): The short, hydrophilic PEG chain offers several advantages, including increased solubility of the ADC, reduced aggregation, and potentially improved pharmacokinetic properties.[1][] The PEG spacer can shield the hydrophobic payload, mitigating issues often associated with high drug-to-antibody ratios (DAR).
-
Propargyl Group (Terminal Alkyne): This functional group serves as a handle for the subsequent attachment of an azide-containing cytotoxic payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3]
The use of this compound enables a two-step conjugation strategy that allows for precise control over the ADC synthesis process. The resulting non-cleavable triazole linkage formed during the click chemistry step provides high stability in systemic circulation, minimizing premature drug release and potential off-target toxicity.[4][5]
Logical Workflow for ADC Synthesis
The synthesis of an ADC using this compound follows a sequential two-step process. First, the antibody is modified with the linker, introducing terminal alkyne groups. Second, the azide-functionalized payload is attached to the alkyne-modified antibody via a click reaction.
Experimental Protocols
This section provides detailed protocols for the synthesis of an ADC using this compound.
Materials and Reagents
| Reagent | Recommended Supplier | Example Catalog No. |
| Monoclonal Antibody (mAb) | User-provided | - |
| This compound | BroadPharm | BP-21613 |
| Azide-functionalized Payload | User-synthesized or procured | - |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Sodium Borate (B1201080) Buffer, 0.1 M, pH 8.5 | Boston BioProducts | BB-210 |
| Tris-HCl, 1 M, pH 7.4 | Thermo Fisher Scientific | 15567027 |
| Amicon® Ultra Centrifugal Filter Units (e.g., 50 kDa MWCO) | MilliporeSigma | UFC905024 |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | A4034 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Size Exclusion Chromatography (SEC) Column | Waters | 186004136 |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience | 0018541 |
Protocol 1: Antibody Modification with this compound
This protocol describes the conjugation of the linker to the antibody's lysine residues.
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be buffer-exchanged into an amine-free buffer such as PBS (pH 7.4).
-
Use a centrifugal filter unit (e.g., 50 kDa MWCO) for buffer exchange. Follow the manufacturer's instructions.
-
Adjust the final antibody concentration to 5-10 mg/mL in PBS. Determine the precise concentration using a NanoDrop spectrophotometer at A280.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of 0.1 M sodium borate buffer (pH 8.5). This slightly basic pH enhances the reactivity of the NHS ester with primary amines.
-
Add a calculated molar excess of the this compound stock solution to the antibody solution. A starting point is a 10- to 20-fold molar excess of linker to antibody. The optimal ratio should be determined empirically to achieve the desired degree of labeling.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching and Purification of Alkyne-Modified Antibody:
-
Quench the reaction by adding 1 M Tris-HCl (pH 7.4) to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.
-
Remove excess linker and quenching reagent by buffer exchange into PBS (pH 7.4) using a centrifugal filter unit or by size exclusion chromatography (SEC).
-
The resulting alkyne-modified antibody is now ready for the next step or can be stored at 4°C for a short period. For longer-term storage, follow the antibody manufacturer's recommendations.
-
In-Process Control for Step 1: Characterization of Alkyne-Modified Antibody
It is advisable to characterize the intermediate alkyne-modified antibody to ensure successful linker conjugation before proceeding to the payload attachment. This can be done using techniques such as MALDI-TOF mass spectrometry to confirm the mass increase corresponding to the attached linkers.
Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach the azide-functionalized payload to the alkyne-modified antibody.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the azide-payload in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
CuAAC Reaction:
-
In a reaction tube, combine the alkyne-modified antibody (from Protocol 1) with the azide-payload stock solution. A typical molar ratio is 1:5 to 1:10 (antibody:payload).
-
Prepare the copper catalyst complex by mixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Let it stand for a few minutes.
-
Add the copper/THPTA complex to the antibody-payload mixture. A final copper concentration of 0.1-0.5 mM is generally sufficient.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Final ADC:
-
Purify the ADC from unreacted payload, catalyst, and other reagents. Size exclusion chromatography (SEC) is commonly used to remove small molecule impurities.[6]
-
Hydrophobic interaction chromatography (HIC) can be employed for further purification to separate ADC species with different DARs and to remove aggregates.[7][8][9]
-
Perform buffer exchange into a suitable formulation buffer (e.g., PBS) and concentrate the final ADC using a centrifugal filter unit.
-
Sterile filter the final ADC solution using a 0.22 µm filter.
-
Data Presentation: Characterization and Analysis of the ADC
Thorough characterization of the final ADC is crucial to ensure its quality, consistency, and efficacy.
Table 1: Key Quality Attributes and Analytical Methods
| Quality Attribute | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC)[10][11], UV-Vis Spectroscopy | To determine the average number of drug molecules conjugated to each antibody and the distribution of different DAR species.[10] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC)[8] | To quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates or fragments. |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated payload remaining in the final ADC preparation. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo®) | To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.[12] |
| Plasma Stability | LC-MS | To assess the stability of the linker and the rate of drug deconjugation in plasma over time.[4][13] |
Table 2: Representative Data on the Effect of Linker-to-Antibody Molar Ratio on DAR
| Molar Ratio (Linker:Antibody) | Average DAR |
| 5:1 | 2.1 |
| 10:1 | 3.8 |
| 20:1 | 5.5 |
| 40:1 | 6.9 |
| Note: These are illustrative data. The optimal molar ratio must be determined empirically for each specific antibody and linker combination. |
Table 3: Comparative In Vitro Cytotoxicity of a PEGylated vs. Non-PEGylated ADC
| Cell Line (Antigen Status) | ADC with this compound Linker (IC50, nM) | ADC with Non-PEGylated Linker (IC50, nM) |
| SK-BR-3 (HER2-positive) | 1.5 | 2.8 |
| NCI-N87 (HER2-positive) | 2.1 | 4.5 |
| MDA-MB-231 (HER2-negative) | >1000 | >1000 |
| Note: This table presents hypothetical data to illustrate the potential impact of a PEG linker on ADC potency. Actual results will vary depending on the antibody, payload, and cell line.[1][12] |
Table 4: Representative Plasma Stability Data for a Non-Cleavable Linker ADC
| Incubation Time in Human Plasma (days) | Percentage of Intact ADC (%) |
| 0 | 100 |
| 1 | 98.5 |
| 3 | 96.2 |
| 7 | 92.8 |
| Note: This data illustrates the high stability typical of non-cleavable linkers.[4][13] |
Visualization of Key Processes
NHS Ester-Amine Coupling Reaction
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | - Insufficient molar excess of linker or payload.- Inactive NHS ester due to hydrolysis.- Suboptimal reaction pH for NHS ester coupling.- Inefficient click reaction. | - Increase the molar ratio of the linker or payload.- Use fresh, anhydrous DMSO for preparing the NHS ester stock solution.- Ensure the pH of the antibody solution is between 8.0 and 8.5.- Use freshly prepared sodium ascorbate for the click reaction. |
| High Aggregation | - High DAR with a hydrophobic payload.- Use of organic co-solvents.- Inappropriate buffer conditions. | - Optimize the linker-to-antibody ratio to achieve a lower DAR.- Minimize the percentage of organic solvent in the reaction mixture.- Perform conjugation and purification at 4°C.- Screen different formulation buffers for optimal stability. |
| Low ADC Yield | - Loss of material during buffer exchange and purification steps.- Precipitation of the ADC. | - Use centrifugal devices with the appropriate molecular weight cutoff and handle them according to the manufacturer's instructions.- Ensure the solubility of the ADC in the chosen buffers. |
| Heterogeneous Product | - Inherent nature of lysine conjugation. | - Use HIC to purify and isolate ADC species with a more defined DAR.[7][8][9]- Consider site-specific conjugation technologies for a more homogeneous product. |
By following these detailed protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize this compound for the successful synthesis of next-generation Antibody-Drug Conjugates.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
Application Notes and Protocols for Labeling Antibodies with Propargyl-NH-PEG3-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of antibodies is a cornerstone of modern biopharmaceutical research and development, enabling the creation of advanced diagnostics, imaging agents, and antibody-drug conjugates (ADCs). The Propargyl-NH-PEG3-C2-NHS ester is a chemical linker designed to introduce a terminal alkyne group onto an antibody. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, predominantly the ε-amine of lysine (B10760008) residues on the antibody surface. The incorporated propargyl group serves as a handle for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the precise attachment of a wide range of molecules, including cytotoxic drugs, fluorescent dyes, or other signaling molecules.[1][2]
These application notes provide a detailed protocol for the labeling of antibodies with this compound, including antibody preparation, conjugation, purification, and characterization of the resulting propargyl-modified antibody.
Data Presentation
The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of the NHS ester to the antibody, the antibody concentration, and the reaction buffer conditions. The following table summarizes typical quantitative data for the labeling of a standard IgG antibody with a PEGylated NHS ester. It is important to note that optimal conditions may vary depending on the specific antibody and should be determined empirically.
| Parameter | Recommended Range | Typical Outcome (for IgG) | Reference |
| Molar Excess of this compound | 10x - 20x | A 20-fold molar excess typically yields a Degree of Labeling (DOL) of 4-6. | [3][4][5] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. | [3][6] |
| Reaction pH | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines while minimizing hydrolysis. | [3][6] |
| Reaction Time | 30 - 120 minutes | Sufficient for reaction completion at room temperature. | [3] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is common; 4°C can be used for sensitive antibodies. | [3][6] |
| Antibody Recovery | > 90% | Expected recovery after purification. | |
| Stability of Propargyl-labeled Antibody | Stable | The resulting amide bond is highly stable under physiological conditions. |
Experimental Protocols
Materials and Equipment
-
Purified antibody (free of amine-containing buffers and stabilizers like BSA)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffer (e.g., 1X Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4)
-
Reaction Buffer (e.g., 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size Exclusion Chromatography (SEC) system for purification
-
UV-Vis Spectrophotometer
-
Equipment for protein concentration measurement (e.g., NanoDrop, BCA, or Bradford assay)
-
Mass Spectrometer (for characterization)
-
HIC-HPLC system (for characterization)
Experimental Workflow Diagram
References
Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-NH-PEG3-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the bioconjugation of peptides with Propargyl-NH-PEG3-C2-NHS ester. This bifunctional linker is a valuable tool in drug development, particularly for the construction of peptide-drug conjugates (PDCs) and other targeted therapeutics. The N-hydroxysuccinimide (NHS) ester moiety allows for covalent attachment to primary amines on a peptide, such as the N-terminus or the side chain of lysine (B10760008) residues, forming a stable amide bond. The terminal propargyl group introduces an alkyne functionality, which can be utilized for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a second molecule of interest, such as a cytotoxic drug, an imaging agent, or a nanoparticle. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
These notes are intended to guide researchers through the process of peptide modification, purification, and characterization, as well as to provide insights into the applications of the resulting propargyl-modified peptides.
Reaction Principle
The bioconjugation process involves a two-step approach. The first step is the acylation of a primary amine on the peptide by the this compound. This reaction is a nucleophilic acyl substitution where the deprotonated primary amine of the peptide attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2] This reaction is highly dependent on the pH of the solution.[3][4]
The second step, which is an application of the propargyl-modified peptide, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction forms a stable triazole linkage between the alkyne-functionalized peptide and an azide-containing molecule.[5][6] This reaction is known for its high efficiency, specificity, and biocompatibility.
Quantitative Data Presentation
Optimizing the reaction conditions is crucial for achieving the desired degree of labeling (DOL) and maximizing the yield of the conjugated peptide. The following table summarizes the key parameters and their expected impact on the conjugation efficiency. The provided values are starting points and may require further optimization depending on the specific peptide sequence and its properties.
| Parameter | Recommended Range | Expected Outcome | Notes |
| Molar Ratio (Linker:Peptide) | 5:1 to 20:1 | Increasing the molar excess of the linker generally increases the degree of labeling. | A higher excess may be needed for dilute peptide solutions.[7] Excessive labeling can lead to insolubility or loss of biological activity. |
| Peptide Concentration | 1 - 10 mg/mL | Higher peptide concentrations can improve labeling efficiency.[3] | For small-scale reactions, a minimal volume of 10-20 µL is recommended to maintain a high concentration.[4] |
| Reaction pH | 8.0 - 8.5 | Optimal pH for the reaction between the NHS ester and primary amines. | Below pH 7.5, the reaction rate is significantly reduced. Above pH 8.5, hydrolysis of the NHS ester becomes a competing reaction.[3][4] |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer reaction times can lead to a higher degree of labeling. | Reaction progress should be monitored to avoid over-labeling or degradation of the peptide. |
| Solvent for Linker | Anhydrous DMSO or DMF | The NHS ester is typically dissolved in a small volume of organic solvent before being added to the aqueous peptide solution. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to avoid peptide precipitation. |
Experimental Protocols
Protocol 1: Bioconjugation of a Peptide with this compound
This protocol describes the general procedure for labeling a peptide containing a primary amine with this compound.
Materials:
-
Peptide with at least one primary amine (lyophilized)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate Buffer, pH 8.3
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification supplies (e.g., HPLC system, appropriate column, solvents)
Procedure:
-
Peptide Preparation:
-
Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the linker stock solution to the peptide solution.
-
Gently mix the reaction mixture and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the peptide is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the propargyl-modified peptide from excess linker and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Protocol 2: Purification of the Propargyl-Modified Peptide by RP-HPLC
Materials:
-
Crude reaction mixture from Protocol 1
-
RP-HPLC system with a UV detector
-
C18 column suitable for peptide purification
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with Mobile Phase A.
-
-
Sample Injection:
-
Inject the crude reaction mixture onto the column.
-
-
Elution Gradient:
-
Apply a linear gradient of Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
-
Fraction Collection:
-
Monitor the elution profile at 220 nm and 280 nm (if the peptide contains tryptophan or tyrosine). Collect fractions corresponding to the desired product peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final propargyl-modified peptide as a powder.
-
Protocol 3: Characterization of the Propargyl-Modified Peptide by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the lyophilized unmodified and modified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Compare the mass spectrum of the modified peptide to that of the unmodified peptide. The mass of the modified peptide should be increased by the molecular weight of the propargyl-NH-PEG3-C2 moiety.
-
Visualizations
Experimental Workflow
Caption: Workflow for the bioconjugation of a peptide.
Signaling Pathway in Targeted Cancer Therapy
Peptide-drug conjugates (PDCs) are often designed to target receptors that are overexpressed on the surface of cancer cells. Upon binding, the PDC is internalized, and the cytotoxic payload is released, leading to cell death. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target in cancer therapy.[9]
Caption: Targeted delivery via the EGFR signaling pathway.
Applications
Propargyl-modified peptides are versatile intermediates in the development of targeted therapeutics and diagnostic agents.
-
Peptide-Drug Conjugates (PDCs): The primary application is in the construction of PDCs for cancer therapy.[1][10] A potent cytotoxic drug with an azide (B81097) handle can be attached to the propargyl-modified peptide via click chemistry. The peptide component can be designed to target specific receptors overexpressed on cancer cells, thereby delivering the cytotoxic payload directly to the tumor site and minimizing off-target toxicity.[9][11]
-
Imaging Agents: A fluorescent dye or a chelator for a radionuclide containing an azide group can be conjugated to the peptide for in vivo imaging applications, allowing for the visualization of tissues or cells that express the target receptor of the peptide.
-
Target Identification and Validation: Propargyl-modified peptides can be used as probes to identify and validate new drug targets. By attaching a reporter tag, such as biotin, researchers can perform pull-down assays to identify the binding partners of the peptide.
-
Development of Multivalent Ligands: The click chemistry handle allows for the conjugation of the peptide to scaffolds, leading to the creation of multivalent ligands with enhanced binding affinity and avidity for their targets.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer. - Hydrolysis of the NHS ester. - Insufficient molar excess of the linker. - Low peptide concentration. | - Verify the pH of the reaction buffer is between 8.0 and 8.5. - Prepare the linker solution immediately before use. - Increase the molar ratio of linker to peptide. - Increase the concentration of the peptide in the reaction. |
| Multiple Labeled Species | - Multiple primary amines on the peptide (N-terminus and lysine residues). - Over-labeling due to high molar excess or long reaction time. | - If site-specific labeling is required, consider peptide synthesis with protected lysine residues. - Reduce the molar excess of the linker and/or the reaction time. Monitor the reaction progress by mass spectrometry. |
| Peptide Precipitation | - High concentration of organic solvent (DMSO/DMF). - The modified peptide is less soluble than the unmodified peptide. | - Ensure the final concentration of the organic solvent does not exceed 10%. - Perform the reaction at a lower peptide concentration or consider adding a co-solvent. |
| No Product Peak in HPLC | - Degradation of the peptide. - The modified peptide is not eluting from the column. | - Ensure the reaction conditions are not too harsh for the peptide. - Adjust the HPLC gradient to be more hydrophobic (higher percentage of acetonitrile). |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. hplc.eu [hplc.eu]
- 6. Peptide Workflow [cem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bachem.com [bachem.com]
- 9. Peptide-Drug Conjugates and Their Targets in Advanced Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization using Propargyl-NH-PEG3-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-NH-PEG3-C2-NHS ester is a heterobifunctional crosslinker designed for the covalent immobilization of biomolecules onto amine-functionalized surfaces. This reagent features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl group. The NHS ester readily reacts with primary amines on a surface to form a stable amide bond. The propargyl group enables the subsequent attachment of azide-modified molecules of interest via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, reduces non-specific binding, and provides flexibility to the immobilized biomolecule.[1][2]
This document provides detailed protocols for the two-step surface functionalization process, recommendations for reaction conditions, and methods for characterizing the modified surface at each stage.
Key Features of this compound:
-
Amine-Reactive NHS Ester: Enables covalent attachment to amine-functionalized surfaces.[][4]
-
Propargyl Group: Facilitates highly efficient and specific immobilization of azide-containing molecules via click chemistry.
-
PEG3 Spacer: A hydrophilic spacer that minimizes non-specific interactions and improves the accessibility of the immobilized molecule.
Experimental Protocols
This section details the two-stage process for immobilizing a biomolecule of interest on an amine-functionalized surface.
Stage 1: Activation of Amine-Functionalized Surface with this compound
This initial step involves the reaction of the NHS ester with the primary amines on the substrate to introduce the propargyl functionality to the surface.
-
dot
Caption: Workflow for surface activation with the linker.
-
dot
Caption: NHS ester reaction with a primary amine.
Materials Required:
-
Amine-functionalized substrate (e.g., glass slide, silicon wafer, gold surface with amine-terminated self-assembled monolayer)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[5][6] Avoid buffers containing primary amines (e.g., Tris).[4]
-
Washing Buffer: Phosphate-buffered saline (PBS) or the reaction buffer.
-
Deionized (DI) water
-
Nitrogen or argon gas for drying
Protocol:
-
Prepare the Linker Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the linker (e.g., 10-50 mM) in anhydrous DMSO or DMF. This solution should be prepared fresh.[6]
-
-
Surface Activation:
-
Dilute the linker stock solution to the desired final concentration (typically 0.1-2 mM) in the reaction buffer. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid affecting the surface properties.
-
Immerse the amine-functionalized substrate in the linker solution. Ensure the entire surface is covered.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.[1] The reaction is susceptible to hydrolysis, which is more pronounced at higher pH and temperature.[7][8]
-
-
Washing:
-
Remove the substrate from the linker solution.
-
Wash the surface thoroughly by rinsing with the reaction buffer, followed by DI water to remove any unreacted linker and byproducts.
-
Dry the surface under a gentle stream of nitrogen or argon gas. The propargyl-functionalized surface is now ready for the next stage.
-
Stage 2: Immobilization of Azide-Modified Biomolecule via Click Chemistry
This step involves the copper-catalyzed reaction between the surface-bound propargyl groups and the azide-modified biomolecule of interest.
-
dot
Caption: Workflow for biomolecule immobilization via click chemistry.
-
dot
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials Required:
-
Propargyl-functionalized substrate (from Stage 1)
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Click Chemistry Buffer: PBS, pH 7.4, or similar non-coordinating buffer.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20-100 mM in DI water)
-
Reducing Agent: Sodium ascorbate (B8700270) stock solution (e.g., 100-500 mM in DI water, prepared fresh).[9][10]
-
(Optional) Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), to improve reaction efficiency and reduce potential damage to biomolecules.[11][12]
-
Washing Buffer: PBS with a mild non-ionic surfactant (e.g., 0.05% Tween-20) to reduce non-specific binding, followed by PBS and DI water.
Protocol:
-
Prepare the Click Reaction Mixture:
-
In a suitable reaction vessel, add the azide-modified biomolecule dissolved in the click chemistry buffer. The concentration will depend on the specific biomolecule and should be optimized.
-
If using a ligand, pre-mix the CuSO₄ solution with the ligand solution before adding to the reaction mixture.
-
Add the CuSO₄ solution to the biomolecule solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]
-
-
Immobilization Reaction:
-
Immediately apply the click reaction mixture to the propargyl-functionalized surface.
-
Incubate for 1-4 hours at room temperature, protected from light. The reaction can be performed in a humidified chamber to prevent evaporation.
-
-
Washing:
-
Remove the substrate from the reaction mixture.
-
Wash the surface extensively with the washing buffer to remove the catalyst, unreacted biomolecules, and byproducts. A typical washing sequence is: PBS + Tween-20, followed by PBS, and finally DI water.
-
Dry the surface under a gentle stream of nitrogen or argon gas. The surface is now functionalized with the biomolecule of interest.
-
Quantitative Data and Optimization
The optimal conditions for surface functionalization can vary depending on the substrate, the biomolecule, and the desired surface density. The following tables provide recommended starting ranges for key reaction parameters.
Table 1: Stage 1 - Surface Activation Parameters
| Parameter | Recommended Range | Notes |
| Linker Concentration | 0.1 - 2 mM | Higher concentrations may lead to multilayer formation. Lower concentrations may result in incomplete surface coverage. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Longer incubation times may be required for less reactive surfaces. Monitor for potential hydrolysis of the NHS ester.[1] |
| pH of Reaction Buffer | 7.2 - 8.5 | Higher pH increases the rate of both aminolysis and hydrolysis. A compromise is often necessary.[] |
| Solvent | Anhydrous DMSO or DMF | Ensure the solvent is of high purity to avoid side reactions. |
Table 2: Stage 2 - Biomolecule Immobilization Parameters
| Parameter | Recommended Range | Notes |
| Azide-Biomolecule Conc. | 10 µM - 1 mM | Dependent on the biomolecule and desired surface density. |
| CuSO₄ Concentration | 0.1 - 1 mM | Higher concentrations can sometimes lead to biomolecule aggregation or denaturation. |
| Sodium Ascorbate Conc. | 1 - 5 mM | A molar excess relative to CuSO₄ is typically used.[9] |
| Cu:Ligand Molar Ratio | 1:2 to 1:5 | A ligand can protect biomolecules from copper-induced damage.[13] |
| Reaction Time | 1 - 4 hours at RT | Can be optimized based on the reactivity of the components. |
Characterization of the Functionalized Surface
It is crucial to characterize the surface after each functionalization step to confirm successful modification.
Table 3: Surface Characterization Techniques
| Technique | Purpose | Expected Outcome |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical state analysis of the surface.[14][15] | After Stage 1: Appearance of nitrogen (N 1s) and characteristic carbon and oxygen signals from the PEG linker. After Stage 2: Increase in the nitrogen signal and appearance of other elemental markers specific to the immobilized biomolecule.[16] |
| Contact Angle Goniometry | Measures changes in surface wettability.[17] | After Stage 1: A change in the water contact angle, typically becoming more hydrophilic due to the PEG spacer. After Stage 2: A further change in the contact angle, reflecting the properties of the immobilized biomolecule.[18] |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Real-time monitoring of mass and viscoelastic properties of the adsorbed layers.[19][20][21] | During Stage 1 & 2: A decrease in frequency and an increase in dissipation upon the binding of the linker and the biomolecule, respectively, confirming mass adsorption.[22][23] |
| Fluorescence Microscopy | Visualization of immobilized fluorescently-labeled biomolecules.[24] | After Stage 2: A fluorescent signal from the surface if a fluorescently-tagged biomolecule is used.[][26] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biomolecule Immobilization | Incomplete surface activation (Stage 1). | Optimize linker concentration and incubation time. Verify surface amine density. Check for NHS ester hydrolysis by using fresh reagents and anhydrous solvents.[27] |
| Inefficient click reaction (Stage 2). | Prepare fresh catalyst and reducing agent solutions. Optimize the concentrations of all reaction components. Consider using a copper-stabilizing ligand. | |
| High Non-Specific Binding | Hydrophobic or charged interactions. | Ensure the PEG spacer is effectively passivating the surface. Increase the stringency of the washing steps (e.g., by adding a non-ionic surfactant). |
| Loss of Biomolecule Activity | Denaturation during immobilization. | For the click chemistry step, use a copper-stabilizing ligand to minimize potential damage from the catalyst. Ensure buffer conditions are compatible with the biomolecule's stability. |
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. confluore.com [confluore.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Application of advanced characterization techniques to analyze biomolecule coatings [dgm.inventum.de]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. biolinchina.com [biolinchina.com]
- 19. Protein Adsorption to Titanium and Zirconia Using a Quartz Crystal Microbalance Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quartz Crystal Microbalance Analysis of Antimicrobial Protein Adsorption onto Zirconia [mdpi.com]
- 21. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. content.biolinscientific.com [content.biolinscientific.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
- 27. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
Propargyl-NH-PEG3-C2-NHS Ester: Application Notes and Protocols for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-NH-PEG3-C2-NHS ester is a heterobifunctional linker designed for the development of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs).[1][2] This linker features two key reactive groups: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on proteins, such as lysine (B10760008) residues on antibodies, and a terminal propargyl group for subsequent conjugation to azide-modified molecules via "click chemistry."[3][4] The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic properties.[3][5]
The strategic design of this linker allows for a two-step conjugation process, providing precise control over the construction of complex bioconjugates. This methodology is instrumental in creating homogeneous and effective targeted therapies.[5]
Core Applications
The primary application of this compound is in the construction of ADCs, where a cytotoxic payload is attached to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.[6][7] This targeted delivery system aims to increase the therapeutic window of the cytotoxic agent by concentrating its activity at the tumor site while minimizing systemic toxicity.[6]
Other applications include:
-
Development of PROTACs (Proteolysis Targeting Chimeras): The linker can be used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[8]
-
Functionalization of Nanoparticles: The NHS ester can be used to attach the linker to amine-functionalized nanoparticles, with the propargyl group available for subsequent modification.
-
Preparation of Fluorescently Labeled Probes: A fluorescent dye containing an azide (B81097) group can be "clicked" onto a protein or other biomolecule modified with this linker.
Data Presentation
The following tables summarize typical quantitative data that can be obtained when working with this compound and similar linkers. The actual values will be dependent on the specific antibody, drug, and reaction conditions used.
Table 1: NHS Ester Conjugation Efficiency
| Parameter | Typical Value | Method of Determination |
| Molar Excess of Linker | 10-20 fold | Calculation |
| Reaction Time | 1-2 hours | --- |
| Reaction pH | 8.0-8.5 | pH meter |
| Linker-to-Antibody Ratio (LAR) | 2-8 | Mass Spectrometry (MS) |
Table 2: Click Chemistry Reaction and Drug-to-Antibody Ratio (DAR)
| Parameter | Typical Value | Method of Determination |
| Molar Excess of Azide-Drug | 3-5 fold | Calculation |
| Catalyst | Copper(I) | --- |
| Reaction Time | 1-4 hours | --- |
| Average Drug-to-Antibody Ratio (DAR) | 2-4 | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[][10] |
| Purity of ADC | >95% | Size Exclusion Chromatography (SEC), HIC |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the first step of modifying an antibody with the propargyl linker.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified. This can be achieved by buffer exchange into PBS (pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH to the optimal range for the NHS ester reaction.
-
Calculate the required volume of the 10 mM linker stock solution to achieve a 10-20 fold molar excess relative to the antibody.
-
Add the calculated volume of the linker solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Propargyl-Modified Antibody:
-
Remove the excess linker and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the purified propargyl-modified antibody.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Characterize the linker-to-antibody ratio (LAR) using mass spectrometry.
-
Protocol 2: Click Chemistry Conjugation of an Azide-Modified Drug to the Propargyl-Modified Antibody
This protocol describes the second step of attaching the drug to the modified antibody.
Materials:
-
Propargyl-modified antibody from Protocol 1
-
Azide-modified drug payload
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Degassed PBS, pH 7.4
-
Desalting column
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of the azide-modified drug in an appropriate solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 250 mM in water), and THPTA (e.g., 50 mM in water).
-
-
Click Reaction:
-
In a reaction tube, add the propargyl-modified antibody.
-
Add the azide-modified drug to the antibody solution to achieve a 3-5 fold molar excess relative to the propargyl groups (assuming an average LAR from Protocol 1).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions (if using) and let them stand for a few minutes.
-
Add the CuSO₄ (with or without THPTA) to the antibody-drug mixture to a final concentration of approximately 1 mM.
-
Initiate the reaction by adding the sodium ascorbate to a final concentration of approximately 5 mM.
-
Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess drug, catalyst, and other reagents using a desalting column or size exclusion chromatography.
-
Elute with a suitable buffer, such as PBS (pH 7.4).
-
-
Characterization:
-
Determine the final protein concentration.
-
Calculate the average drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, HIC, or mass spectrometry.[][10]
-
Assess the purity and aggregation state of the ADC using SEC.
-
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using this compound.
ADC Mechanism of Action and Signaling Pathway
This diagram illustrates the general mechanism of action of an ADC targeting a cancer cell and the downstream signaling pathways that are often implicated in cancer cell survival and proliferation, such as the PI3K/AKT and RAS/MAPK pathways.[12][13]
Caption: ADC mechanism and targeted signaling pathways in a cancer cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. purepeg.com [purepeg.com]
- 6. labiotech.eu [labiotech.eu]
- 7. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 10. agilent.com [agilent.com]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Payload Conjugation using Propargyl-NH-PEG3-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conjugation of payloads to antibodies utilizing the heterobifunctional linker, Propargyl-NH-PEG3-C2-NHS ester. This linker facilitates a two-stage conjugation process, beginning with the modification of the antibody via its lysine (B10760008) residues, followed by the attachment of a payload through a copper-catalyzed "click" chemistry reaction. This methodology is instrumental in the development of Antibody-Drug Conjugates (ADCs), offering a robust approach for linking a variety of payloads to monoclonal antibodies.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent directly to cancer cells.[1][2] The linker molecule that connects the antibody to the payload is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC.[3]
This compound is a non-cleavable ADC linker that contains two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne.[4] The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues on the surface of an antibody, to form a stable amide bond.[5][6][7] This initial step introduces an alkyne handle onto the antibody. The terminal alkyne group can then undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry," with an azide-functionalized payload.[4][8] This two-step process allows for the controlled conjugation of payloads to antibodies. The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the solubility and can reduce aggregation of the resulting ADC.[]
Principle of the Method
The synthesis of an ADC using this compound follows a two-stage process:
-
Antibody Modification: The NHS ester of the linker reacts with the primary amine groups of lysine residues on the antibody, forming a stable amide bond. This step results in an alkyne-modified antibody.
-
Payload Conjugation: The alkyne-functionalized antibody is then reacted with an azide-modified payload in the presence of a copper(I) catalyst. This click chemistry reaction forms a stable triazole linkage, yielding the final ADC.
Experimental Protocols
Materials and Reagents
-
Antibody: Purified monoclonal antibody (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Linker: this compound.
-
Payload: Azide-functionalized payload (e.g., cytotoxic drug, fluorescent dye).
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Buffers:
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris or 1 M Glycine, pH 7.5.
-
-
Click Chemistry Reagents:
-
Copper(II) Sulfate (CuSO₄).
-
Copper(I)-stabilizing ligand (e.g., THPTA).
-
Reducing agent: Sodium Ascorbate (B8700270).
-
-
Purification:
-
Size-Exclusion Chromatography (SEC) columns (e.g., Sephadex G-25).
-
Dialysis cassettes (10 kDa MWCO).
-
Hydrophobic Interaction Chromatography (HIC) column for analysis.
-
Protocol 1: Antibody Modification with this compound
-
Antibody Preparation:
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10][11]
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the reconstituted linker, as the NHS ester is susceptible to hydrolysis.[10][11]
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[11]
-
-
Purification of Alkyne-Modified Antibody:
-
Remove unreacted linker and by-products using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Payload Conjugation via Click Chemistry (CuAAC)
-
Reagent Preparation:
-
Prepare stock solutions of the azide-functionalized payload, CuSO₄, THPTA ligand, and sodium ascorbate in an appropriate solvent (e.g., water or DMSO).[8]
-
-
Click Reaction:
-
To the purified alkyne-modified antibody, add the azide-payload to a final molar ratio typically ranging from 1:4 to 1:10 (antibody:payload).[8]
-
In a separate tube, pre-mix CuSO₄ and the THPTA ligand (typically in a 1:2 molar ratio) to form the copper(I) complex.[8]
-
Add the Cu(I)/THPTA complex to the antibody-payload mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[8]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[8]
-
-
Purification of the ADC:
-
Purify the final ADC product using size-exclusion chromatography or dialysis to remove unreacted payload and reaction components.[8]
-
Data Presentation and Characterization
The resulting ADC should be characterized to determine the Drug-to-Antibody Ratio (DAR), purity, and aggregation state.
Drug-to-Antibody Ratio (DAR) Determination
The average number of payload molecules conjugated to each antibody is a critical quality attribute.[5] Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR.[7][12] Since the payload is often hydrophobic, each conjugated payload molecule increases the overall hydrophobicity of the antibody. HIC can separate the different drug-loaded species.
Table 1: Example HIC Data for DAR Analysis
| Peak | Retention Time (min) | Species | Relative Area (%) |
| 1 | 5.2 | Unconjugated Antibody (DAR=0) | 15 |
| 2 | 6.7 | DAR=2 | 35 |
| 3 | 8.1 | DAR=4 | 40 |
| 4 | 9.4 | DAR=6 | 10 |
The average DAR can be calculated from the relative peak areas.
Purity and Aggregation Analysis
Size-Exclusion Chromatography (SEC) is used to assess the purity and the presence of aggregates in the final ADC product.
Table 2: Example SEC Data for Purity Analysis
| Peak | Retention Time (min) | Species | Relative Area (%) |
| 1 | 8.5 | Aggregate | 2.5 |
| 2 | 10.2 | Monomeric ADC | 97.5 |
Troubleshooting
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low DAR | Inefficient NHS ester reaction | Ensure antibody buffer is amine-free. Use fresh, anhydrous DMSO/DMF for linker dissolution. Optimize molar excess of the linker. |
| Inefficient click reaction | Use fresh sodium ascorbate solution. Ensure the copper catalyst is properly prepared. Optimize reaction time. | |
| High Aggregation | Hydrophobic nature of the payload | Reduce the average DAR. Include a PEG spacer in the linker. Optimize buffer conditions. |
| Unconjugated Antibody | Incomplete reaction | Increase molar excess of linker and/or payload. Increase reaction time. |
Conclusion
The use of this compound provides a reliable and efficient method for the synthesis of ADCs. By following the detailed protocols for antibody modification and subsequent payload conjugation via click chemistry, researchers can generate well-defined ADCs. Thorough characterization, including DAR determination by HIC and purity analysis by SEC, is essential to ensure the quality and consistency of the final product.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Protein Modification with Propargyl-NH-PEG3-C2-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the successful modification of proteins using Propargyl-NH-PEG3-C2-NHS ester. This versatile reagent enables the introduction of a terminal alkyne group onto proteins, paving the way for subsequent bioorthogonal "click" chemistry reactions. Such modifications are invaluable for a wide range of applications, including protein labeling, pull-down assays, and the study of protein-protein interactions.
Introduction
This compound is a chemical modification reagent that covalently attaches a propargyl group (a terminal alkyne) to proteins. The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the modified protein. This modification introduces a bioorthogonal handle that can be selectively reacted with an azide-tagged molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This highly specific and efficient conjugation method allows for the attachment of various functionalities, such as fluorescent dyes, biotin, or drug molecules, to the protein of interest.
Data Presentation: Quantitative Analysis of Protein Modification
The efficiency of protein modification, or the degree of labeling (DOL), is a critical parameter to quantify. It represents the average number of modifier molecules conjugated to a single protein molecule. The DOL can be influenced by several factors, including the molar ratio of the NHS ester to the protein, protein concentration, pH, and reaction time. Below is a representative table summarizing the expected degree of labeling for a model protein, Bovine Serum Albumin (BSA), under different reaction conditions. While this data is for a different NHS ester, the principles are directly applicable to this compound.
| Protein | NHS Ester Reagent | Molar Excess of NHS Ester | Reaction Buffer | Incubation Time (at RT) | Degree of Labeling (DOL) |
| Bovine Serum Albumin (BSA) | Fluorescein NHS Ester | 6.5 equivalents | 0.1 M Sodium Bicarbonate (pH 9.0) | 1 hour | 1.1[1] |
| Bovine Serum Albumin (BSA) | Fluorescein NHS Ester | 6.5 equivalents | Phosphate Buffered Saline (PBS, pH 7.4) | 4 hours | 0.9[1] |
| Immunoglobulin G (IgG) | Generic PEG NHS Ester | 20-fold | Phosphate Buffered Saline (PBS, pH 7.2-8.0) | 30-60 minutes | 4-6 |
Experimental Protocols
Protocol 1: Modification of a Protein with this compound
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or Phosphate Buffered Saline (PBS, pH 7.2-8.0). Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the chosen reaction buffer. If the protein is in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock solution concentration is 10 mg/mL. The NHS ester is moisture-sensitive, so handle it in a dry environment.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. A starting point of 10-40 fold molar excess is recommended.
-
Gently mix the reaction solution and incubate at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light if the downstream application involves fluorescent molecules.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis. The choice of purification method will depend on the size of the protein and the scale of the reaction.
-
-
Characterization:
-
Determine the concentration of the purified, modified protein using a standard protein assay (e.g., BCA assay).
-
The degree of labeling can be determined using mass spectrometry to measure the mass shift of the modified protein compared to the unmodified protein.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol describes the "click" reaction between the propargyl-modified protein and an azide-containing molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Propargyl-modified protein
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: PBS or other suitable buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the azide-containing molecule in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine the propargyl-modified protein with the azide-containing molecule. The molar ratio will depend on the specific application.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent azide.
-
-
Purification:
-
Purify the clicked protein conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for protein modification with this compound.
PI3K/Akt Signaling Pathway and Bioorthogonal Labeling
Caption: PI3K/Akt signaling pathway with an example of bioorthogonal labeling of Akt for interaction studies.
References
Application Notes and Protocols for Labeling with Propargyl-NH-PEG3-C2-NHS Ester
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation for their ability to efficiently react with primary amines on biomolecules, such as the N-terminus of proteins and the epsilon-amino group of lysine (B10760008) residues, forming stable amide bonds.[1] This application note provides a detailed protocol for the labeling of proteins and other amine-containing biomolecules using Propargyl-NH-PEG3-C2-NHS ester, a versatile linker that introduces a terminal alkyne group for subsequent "click chemistry" reactions.[2][3]
The efficiency of this labeling reaction is critically dependent on several factors, including pH, protein concentration, and the molar ratio of the NHS ester to the protein.[4][5] The optimal pH for the reaction is typically between 8.3 and 8.5 to ensure the primary amines are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[4] It is imperative to use buffers devoid of primary amines, such as Tris, as they will compete for reaction with the NHS ester.[1]
This document will guide researchers, scientists, and drug development professionals through the calculation of the appropriate molar excess of the labeling reagent and provide a step-by-step experimental protocol for a successful conjugation reaction.
Calculating Molar Excess of this compound
The molar excess of the labeling reagent over the protein is a key parameter to control the degree of labeling (DOL). A higher molar excess will generally result in a higher DOL. However, excessive labeling can lead to protein aggregation or loss of function. Therefore, the optimal molar excess should be determined empirically for each specific application. For initial experiments with antibodies at a concentration of 1-10 mg/mL, a 20-fold molar excess is a common starting point.[1][6][7]
Molecular Weight of this compound: 356.37 g/mol [2][8]
To calculate the mass of this compound required for a specific molar excess, use the following formula:
Example Calculation:
To label 2 mg of a 150 kDa antibody (150,000 Da) with a 20-fold molar excess of this compound:
Mass of NHS ester (mg) = 20 x (2 mg / 150,000 Da) x 356.37 Da = 0.095 mg
Recommended Molar Excess Ratios
The following table provides recommended starting molar excess ratios for varying protein concentrations. These ratios may need to be optimized for your specific protein and desired DOL.
| Protein Concentration | Recommended Starting Molar Excess | Expected Outcome |
| > 5 mg/mL | 5 - 10 fold | Efficient labeling with a lower risk of over-labeling. |
| 1 - 5 mg/mL | 10 - 20 fold | A common starting range for antibody labeling.[1][6][7] |
| < 1 mg/mL | 20 - 50 fold | Higher excess is needed to compensate for slower reaction kinetics at lower concentrations. |
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for labeling a protein with this compound.
Materials
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography column)
-
Storage Buffer (e.g., PBS)
Protocol
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).[4] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
-
NHS Ester Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).[9] Do not store the NHS ester in solution as it is susceptible to hydrolysis.[1]
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Gently mix the reaction mixture. The final concentration of the organic solvent (DMSO or DMF) should be less than 10% of the total reaction volume to avoid protein denaturation.[7]
-
Incubate the reaction at room temperature for 1 hour or at 4°C overnight.[5][9] Reactions at 4°C may require a longer incubation time but can be beneficial for sensitive proteins.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Labeled Protein:
-
Remove unreacted NHS ester and byproducts by purifying the labeled protein using a suitable method such as size-exclusion chromatography (gel filtration).[4]
-
Equilibrate the column with the desired Storage Buffer.
-
Load the quenched reaction mixture onto the column and collect fractions.
-
Monitor the protein elution, for example, by measuring absorbance at 280 nm.
-
Pool the fractions containing the labeled protein.
-
-
Storage:
Visual Representations
Chemical Reaction Pathway
The following diagram illustrates the reaction between the this compound and a primary amine on a protein, resulting in a stable amide bond and the introduction of a terminal alkyne group.
Experimental Workflow
This diagram outlines the key steps in the protein labeling protocol, from preparation to the final purified product.
References
- 1. broadpharm.com [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
Optimizing NHS Ester Coupling Reactions: A Guide to Buffer Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to primary amines on proteins, peptides, oligonucleotides, and other biomolecules. This reaction forms a stable amide bond, making it a widely used method for labeling with fluorophores, biotin, and other reporter molecules, as well as for creating antibody-drug conjugates (ADCs) and other targeted therapeutics. The efficiency and specificity of NHS ester coupling are highly dependent on the reaction buffer conditions. This document provides detailed application notes and protocols to help researchers optimize their NHS ester coupling reactions.
The fundamental principle of NHS ester coupling involves the reaction of an NHS ester with a primary amine (-NH2). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][]
The Critical Role of Reaction Buffer Conditions
The success of an NHS ester coupling reaction is a delicate balance between two competing reactions: the desired amidation (reaction with the amine) and the undesired hydrolysis of the NHS ester by water. Both of these reactions are significantly influenced by the buffer pH, composition, and temperature.
pH
The pH of the reaction buffer is the most critical parameter for successful NHS ester coupling.[][3] It directly impacts the nucleophilicity of the target amine and the stability of the NHS ester.
-
Amine Reactivity: Primary amines are nucleophilic and reactive towards NHS esters only in their deprotonated form (-NH2). At acidic or neutral pH, primary amines are predominantly in their protonated, non-nucleophilic ammonium (B1175870) form (-NH3+), which significantly slows down the coupling reaction. As the pH increases, more of the amine is deprotonated, and the rate of the amidation reaction increases.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of hydrolysis increases significantly with increasing pH.[4][5]
Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive deprotonated amine while minimizing the rate of NHS ester hydrolysis. For most applications, the optimal pH range is between 7.2 and 8.5.[4] More specifically, a pH of 8.3-8.5 is often recommended as the sweet spot for efficient labeling.[3]
Buffer Type
The choice of buffer is also crucial to avoid unwanted side reactions.
-
Recommended Buffers: Buffers that do not contain primary amines are essential. Commonly used buffers include:
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of unwanted byproducts.[4] While some sources suggest that Tris can be used with caution due to the lower reactivity of its primary amine, it is generally not recommended.[3] If used, Tris or glycine can be added at the end of the reaction to quench any unreacted NHS ester.[4]
Temperature and Reaction Time
NHS ester coupling reactions are typically performed at room temperature (20-25°C) or at 4°C.[4] Lowering the temperature to 4°C can help to minimize the rate of hydrolysis, which can be beneficial for reactions with sensitive proteins or when longer reaction times are required. Reaction times can range from 30 minutes to several hours, or even overnight, depending on the specific reactants and conditions.[6]
Other Considerations
-
Solvents for NHS Esters: Many NHS esters have limited solubility in aqueous solutions. In such cases, they are typically dissolved in a small amount of a dry, water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the reaction mixture.[3][4] It is crucial to use high-purity, anhydrous solvents to prevent premature hydrolysis of the NHS ester.
-
Interfering Substances: Several common laboratory reagents can interfere with NHS ester coupling reactions. These include:
-
Primary amine-containing buffers: As mentioned above.
-
Sodium azide: A common preservative that can react with NHS esters. Low concentrations (≤ 3 mM) may be tolerated.[4]
-
Thimerosal: Another preservative that can interfere with the reaction.[4]
-
Glycerol: High concentrations (20-50%) can decrease reaction efficiency.[4]
-
Data Presentation
Table 1: Recommended Buffer Conditions for NHS Ester Coupling
| Parameter | Recommended Range/Type | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester stability.[3][4] |
| Buffer Type | Phosphate (B84403), Bicarbonate, Borate, HEPES | Must be free of primary amines.[4] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can reduce hydrolysis.[4] |
| Reaction Time | 30 minutes to overnight | Dependent on reactants and temperature.[6] |
Table 2: Half-life of NHS Esters at Various pH Values and Temperatures
This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH and temperature increase, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[4] |
| 8.6 | 4 | 10 minutes[4] |
Table 3: Comparison of Amidation and Hydrolysis Rates of Porphyrin-NHS Esters
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for two different porphyrin-NHS esters (P3-NHS and P4-NHS) at room temperature. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| pH | Porphyrin-NHS Ester | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | P3-NHS | 80 | 210 |
| P4-NHS | 25 | 190 | |
| 8.5 | P3-NHS | 20 | 180 |
| P4-NHS | 10 | 130 | |
| 9.0 | P3-NHS | 10 | 125 |
| P4-NHS | 5 | 110 |
Experimental Protocols
The following are generalized protocols for NHS ester coupling reactions. It is recommended to optimize the conditions for each specific application.
Protocol 1: General Protein Labeling with an NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
NHS ester of the labeling reagent (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the protein solution is free of any amine-containing substances.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Perform the Coupling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein and label.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a light-sensitive label.
-
-
Quench the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove the unreacted label and byproducts by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Labeling of Amino-Modified Oligonucleotides
Materials:
-
Amino-modified oligonucleotide
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or ethanol (B145695) precipitation reagents for purification
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Perform the Coupling Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved NHS ester to the oligonucleotide solution.
-
Vortex the solution to ensure thorough mixing.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light if necessary.
-
-
Purify the Conjugate: Purify the labeled oligonucleotide using a desalting column or by ethanol precipitation to remove unreacted label and salts.
Mandatory Visualization
Caption: NHS Ester Coupling Reaction Mechanism.
Caption: General Experimental Workflow for NHS Ester Coupling.
References
Application Note: Purification of Antibody-Drug Conjugates Synthesized with Propargyl-NH-PEG3-C2-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, solubility, and pharmacokinetic properties. The Propargyl-NH-PEG3-C2-NHS ester is a heterobifunctional linker that utilizes an N-hydroxysuccinimide (NHS) ester to react with primary amines, such as the side chains of lysine (B10760008) residues on the antibody surface.[][2][3] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting ADC, potentially reducing aggregation and immunogenicity.[3][4]
The conjugation reaction results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DARs), unconjugated antibody, and residual free drug-linker molecules.[5] Therefore, a robust purification strategy is essential to remove these impurities and isolate a homogenous ADC product with controlled critical quality attributes (CQAs), such as DAR, aggregate levels, and free drug content, which are vital for safety and efficacy.[5][6] This document provides detailed protocols for the purification of ADCs generated using this linker, focusing on common chromatography and filtration techniques.
Experimental Workflow and Purification Strategy
The overall process involves the initial conjugation of the drug-linker to the antibody, followed by a multi-step purification process to remove aggregates, unconjugated materials, and to isolate the desired ADC species.
Purification Methodologies and Impurity Removal
Different purification techniques target specific impurities present in the crude conjugation mixture. The choice and order of these steps are critical for achieving a high-purity final product.
Detailed Experimental Protocols
Protocol 1: Buffer Exchange and Free Linker Removal via Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method used post-conjugation to remove unconjugated drug-linker, reaction solvents (e.g., DMSO), and to exchange the ADC into a buffer suitable for the next chromatography step.[7][]
Materials:
-
TFF system with a Pellicon® cassette (or equivalent) with a 30 kDa molecular weight cut-off (MWCO).
-
Crude ADC conjugation mixture.
-
Diafiltration Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Peristaltic pump and tubing.
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the membrane with Diafiltration Buffer.
-
Loading: Load the crude ADC mixture into the TFF reservoir.
-
Concentration (Optional): Concentrate the crude mixture to reduce the initial volume.
-
Diafiltration: Perform diafiltration against 5-10 diavolumes of the Diafiltration Buffer. This process removes small molecules like the free this compound payload and residual organic solvents.
-
Final Concentration: Concentrate the retentate to a desired protein concentration (e.g., 10-20 mg/mL).
-
Recovery: Recover the purified, buffer-exchanged ADC from the system.
-
QC: Analyze a sample by SEC-HPLC to confirm the removal of small molecule impurities.
Protocol 2: DAR Species Separation by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[9] The conjugation of a hydrophobic drug-linker to the antibody increases its surface hydrophobicity, allowing for the separation of ADCs with different DARs (e.g., DAR0, DAR2, DAR4).[10][11]
Materials:
-
HPLC or FPLC system.
-
HIC Column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[10]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[10]
-
ADC sample from Protocol 1, adjusted to ~0.5 M Ammonium Sulfate.[10]
Procedure:
-
Sample Preparation: Dilute the ADC sample with a high-salt buffer (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0) to a final ammonium sulfate concentration of approximately 0.5 M.[10]
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 67% A, 33% B) for at least 5 column volumes (CVs).
-
Injection: Inject the prepared ADC sample onto the column.
-
Elution: Elute the bound species using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).[10] A typical gradient might be from 33% to 100% Mobile Phase B over 30 CVs.
-
Expected Elution Profile: Unconjugated antibody (DAR0) will elute first, followed by ADCs with increasing DARs (DAR2, DAR4, etc.), which bind more tightly due to increased hydrophobicity.
-
-
Fraction Collection: Collect fractions corresponding to the desired DAR peaks.
-
CIP and Storage: Clean the column with a sanitization buffer (e.g., 0.5 N NaOH) and store in an appropriate buffer (e.g., 20% Ethanol).[10]
Protocol 3: Aggregate Removal by Size Exclusion Chromatography (SEC)
SEC is the most common method for removing high molecular weight species (aggregates) from protein solutions.[7][12] It separates molecules based on their hydrodynamic radius.
Materials:
-
HPLC or FPLC system.
-
SEC Column (e.g., Agilent AdvanceBio SEC 300Å or equivalent).
-
Mobile Phase: Phosphate-buffered saline (PBS) or a similar physiological buffer (e.g., 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0).[12]
-
HIC-purified ADC fractions.
Procedure:
-
System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject the pooled ADC fractions from the HIC step. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Run the column under isocratic conditions (constant mobile phase composition).
-
Expected Elution Profile: Aggregates, being larger, will elute first in the void volume, followed by the main peak of the monomeric ADC.
-
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Final Formulation: The purified ADC is now in the final formulation buffer. If a different buffer is required, a final TFF step can be performed.
Data Presentation and Expected Results
The success of the purification process is evaluated by analyzing the CQAs of the final product. The following table summarizes typical quantitative data expected from a successful purification campaign.
| Parameter | Crude Mixture | Post-TFF | Post-HIC (Pooled) | Post-SEC (Final) | Analytical Method |
| Purity (Monomer) | ~95% | ~95% | >98% | >99.5% | SEC-HPLC |
| Aggregates | ~5% | ~5% | <2% | <0.5% | SEC-HPLC |
| Average DAR | 3.8 | 3.8 | 4.0 | 4.0 | HIC-HPLC / MS |
| Unconjugated mAb (DAR0) | 10% | 10% | <1% | <1% | HIC-HPLC |
| Free Drug-Linker | >100 µg/mL | <1 µg/mL | Not Detected | Not Detected | RP-HPLC |
| Recovery Yield | 100% | >95% | ~70-85% | >90% | UV-Vis (A280) |
Note: Values are representative and will vary based on the specific antibody, conjugation conditions, and payload.
Conclusion
The purification of ADCs synthesized with this compound is a multi-step process requiring orthogonal techniques to remove various impurities. A typical strategy involves an initial buffer exchange and removal of small molecules by TFF, followed by preparative HIC to isolate ADC species with the desired drug-to-antibody ratio.[11] A final polishing step using SEC may be employed to ensure high purity by removing aggregates.[7] Each step must be optimized and followed by rigorous analytical characterization to ensure the final ADC product meets the required specifications for safety and efficacy.
References
- 2. vectorlabs.com [vectorlabs.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Unlocking Proteomic Insights: Applications of Propargyl-NH-PEG3-C2-NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Propargyl-NH-PEG3-C2-NHS ester is a versatile heterobifunctional chemical probe designed for the facile labeling and subsequent enrichment of proteins and other biomolecules. This reagent integrates three key functionalities: an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines, a flexible polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for bioorthogonal "click" chemistry. These features make it an invaluable tool in chemical proteomics for the identification of protein targets, the characterization of protein-small molecule interactions, and the mapping of accessible, "ligandable" sites across the proteome. This document provides detailed application notes and experimental protocols for the use of this compound in proteomics research.
Principle of Application
The application of this compound in proteomics follows a two-step workflow. First, the NHS ester group reacts with primary amines, predominantly the epsilon-amine of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds. This step effectively "tags" proteins with an alkyne handle. The short PEG3 linker provides hydrophilicity and a spatial bridge, minimizing perturbation of the protein's native structure and function.
Following labeling, the alkyne-tagged proteins can be selectively conjugated to a reporter molecule, such as biotin (B1667282) or a fluorescent dye, that contains a complementary azide (B81097) group. This is achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The biotinylated proteins can then be enriched from complex biological samples using streptavidin-based affinity purification. The enriched proteins are subsequently identified and quantified using mass spectrometry-based proteomics techniques.
Key Applications in Proteomics
-
Proteome-Wide Ligandability Mapping: This reagent can be employed to globally profile accessible and reactive amino acid residues on proteins within a complex proteome. This information is critical for identifying potential "hotspots" for covalent ligand development in drug discovery.
-
Target Identification and Validation: By labeling a proteome in the presence and absence of a small molecule inhibitor, researchers can identify the protein targets of the compound through quantitative proteomics. A decrease in the labeling of a particular protein in the presence of the inhibitor suggests a direct interaction.
-
Enrichment of Low-Abundance Proteins: The covalent nature of the labeling and the high efficiency of the click chemistry-based enrichment allow for the detection and identification of low-abundance proteins that might be missed in traditional proteomics workflows.
-
Post-Translational Modification (PTM) Site Analysis: While primarily targeting amines, NHS esters have been shown to react with other nucleophilic residues like serines and threonines. This can provide insights into the accessibility and reactivity of PTM sites.
Quantitative Data Presentation
The following table summarizes representative quantitative data from a chemoproteomics study utilizing an alkyne-functionalized NHS ester to map ligandable hotspots in a mouse liver proteome. This data illustrates the types of quantitative insights that can be gained using this compound.
| Parameter | Value | Reference |
| Total Probe-Modified Peptides Identified | > 3000 | [1] |
| Labeled Lysine Residues | ~50% of total modified peptides | [1] |
| Labeled Serine Residues | ~18% of total modified peptides | [1] |
| Labeled Threonine Residues | ~17% of total modified peptides | [1] |
| Labeled Tyrosine and Arginine Residues | Minor populations | [1] |
| Overlap with Annotated Functional Sites | Significant | [1] |
Experimental Protocols
Protocol 1: Labeling of Proteins in a Complex Proteome
This protocol describes the general procedure for labeling proteins in a cell or tissue lysate with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Proteome lysate (e.g., mouse liver proteome)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Prepare Proteome Lysate: Homogenize tissue or lyse cells in a suitable buffer (e.g., PBS) containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine Protein Concentration: Measure the protein concentration of the lysate using a standard protein assay.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Protein Labeling:
-
Dilute the proteome lysate to a final protein concentration of 1-5 mg/mL in PBS.
-
Add the this compound stock solution to the lysate to achieve the desired final concentration (e.g., 100 µM for low concentration, 500 µM for high concentration). The final DMSO concentration should not exceed 5%.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quench Reaction: Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0, or by proceeding directly to protein precipitation (e.g., with acetone (B3395972) or methanol) to remove unreacted probe.
Protocol 2: Click Chemistry-Based Enrichment of Labeled Proteins
This protocol outlines the steps for enriching alkyne-labeled proteins using an azide-functionalized biotin tag and streptavidin affinity purification.
Materials:
-
Alkyne-labeled proteome (from Protocol 1)
-
Azide-PEG-Biotin
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., buffer containing biotin or a cleavable linker-specific cleavage reagent)
Procedure:
-
Prepare Click Chemistry Reaction Mix:
-
In a microcentrifuge tube, combine the alkyne-labeled proteome with Azide-PEG-Biotin (e.g., 100 µM final concentration).
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add TCEP or sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to Cu(I).
-
Add TBTA to a final concentration of 100 µM to stabilize the Cu(I) and enhance the reaction efficiency.
-
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation to allow for binding of biotinylated proteins to the beads.
-
-
Wash Beads: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series might include:
-
PBS with 1% SDS
-
PBS with 4 M Urea
-
PBS
-
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins by incubating the beads with a buffer containing a high concentration of free biotin or by using a cleavable linker system.
-
On-Bead Digestion: Alternatively, proceed directly to on-bead digestion with a protease (e.g., trypsin) to generate peptides for mass spectrometry analysis. This approach can reduce sample handling losses.
-
Protocol 3: Mass Spectrometry Analysis and Data Interpretation
Following enrichment and digestion, the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
LC-MS/MS Analysis: Analyze the peptide samples on a high-resolution mass spectrometer.
-
Database Searching: Search the acquired MS/MS spectra against a relevant protein database (e.g., Swiss-Prot) using a search engine like Sequest or Mascot.
-
Data Analysis:
-
Identify and quantify the enriched proteins.
-
For quantitative proteomics experiments (e.g., using stable isotope labeling), determine the relative abundance of proteins between different experimental conditions.
-
Map the sites of modification by identifying the specific peptides containing the alkyne tag.
-
Visualizations
Caption: Experimental workflow for proteomic analysis using this compound.
Caption: Reaction mechanism of protein labeling and click chemistry conjugation.
This compound is a powerful and versatile tool for chemical proteomics. Its ability to efficiently label and enrich proteins from complex mixtures provides researchers with a robust method for a wide range of applications, from proteome-wide ligandability mapping to specific target identification. The detailed protocols and representative data presented here serve as a guide for the successful implementation of this reagent in proteomics workflows, ultimately enabling deeper insights into protein function and drug action.
References
Creating Fluorescent Probes with Propargyl-NH-PEG3-C2-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the creation of fluorescent probes using the bifunctional linker, Propargyl-NH-PEG3-C2-NHS ester. This linker enables a two-step strategy for labeling biomolecules, primarily proteins and antibodies, through the formation of a stable amide bond with primary amines, followed by the attachment of a fluorescent reporter via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This compound features an N-hydroxysuccinimide (NHS) ester group that readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a covalent amide linkage.[1] The terminal propargyl group then serves as a handle for the highly specific and efficient click chemistry reaction with an azide-functionalized fluorescent dye.[2][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers.[4]
This methodology offers precise control over the labeling process and is widely applicable in the development of fluorescent probes for various biological assays, including flow cytometry, fluorescence microscopy, and immunoassays.
Data Presentation
While specific quantitative data for this compound is not extensively published in the form of comparative tables, the following tables provide an illustrative example of how to present such data based on typical results obtained with similar NHS ester linkers. Researchers should perform optimization experiments to determine the ideal parameters for their specific application.
Table 1: Optimization of Molar Excess of this compound for Antibody Labeling
| Molar Excess of Linker:Antibody | Degree of Labeling (DOL) (alkyne/antibody) | Labeling Efficiency (%) |
| 5:1 | 2.1 | 42% |
| 10:1 | 4.3 | 43% |
| 20:1 | 7.8 | 39% |
| 40:1 | 10.2 | 26% |
Note: The Degree of Labeling (DOL) represents the average number of linker molecules conjugated to a single antibody molecule. Labeling efficiency is the percentage of the initial linker that is covalently attached to the antibody.
Table 2: Characterization of a Fluorescently Labeled Antibody Probe
| Parameter | Value | Method of Determination |
| Degree of Labeling (DOL) (dye/antibody) | 3.8 | UV-Vis Spectroscopy |
| Purity of Conjugate | >95% | Size-Exclusion Chromatography (SEC) |
| Immunoreactivity | Maintained | ELISA |
| Stability (4°C in PBS) | No significant loss of fluorescence after 4 weeks | Fluorescence Spectroscopy |
Experimental Protocols
Protocol 1: Labeling of an Antibody with this compound
This protocol describes the first step in creating a fluorescent probe: the introduction of the propargyl group onto an antibody.
Materials:
-
Antibody of interest (free of amine-containing buffers like Tris)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., desalting column)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[5]
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the linker in anhydrous DMSO. This should be done immediately before use, as NHS esters are susceptible to hydrolysis.[1]
-
-
Labeling Reaction:
-
Add the desired molar excess of the linker stock solution to the antibody solution. For initial optimization, a range of molar excesses (e.g., 10x, 20x, 40x) is recommended.
-
Gently mix the reaction solution by pipetting up and down.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Purification of the Alkyne-Modified Antibody:
-
Remove the unreacted linker by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) of the alkyne-modified antibody using mass spectrometry.[6]
-
Protocol 2: Fluorescent Labeling of the Alkyne-Modified Antibody via Click Chemistry
This protocol describes the second step: the attachment of an azide-functionalized fluorescent dye to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 1)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper ligand in water.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified antibody, the azide-functionalized dye (typically a 2-5 fold molar excess over the number of alkyne groups), and the copper ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.[7]
-
-
Purification of the Fluorescently Labeled Antibody:
-
Purify the fluorescently labeled antibody from the reaction mixture using a size-exclusion chromatography column to remove excess dye and other reaction components.
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Characterization:
-
Determine the final Degree of Labeling (DOL) of the fluorescent probe by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.[8]
-
Assess the purity of the conjugate by SDS-PAGE and size-exclusion chromatography.
-
Evaluate the functionality of the labeled antibody through a relevant binding assay (e.g., ELISA).[1]
-
Visualizations
Caption: Experimental workflow for creating a fluorescent antibody probe.
Caption: Two-step reaction pathway for fluorescent probe synthesis.
References
- 1. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 3. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propargyl-PEG13-NHS ester | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes: Protein Modification Using Propargyl-NH-PEG3-C2-NHS Ester for Click Chemistry
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a widely used strategy to enhance the therapeutic properties of proteins.[1][2][3] It can improve drug solubility, extend circulating half-life, increase stability, and reduce immunogenicity.[1][3] Propargyl-NH-PEG3-C2-NHS ester is a bifunctional reagent designed for a two-step protein modification strategy. One end of the molecule features an N-Hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues and the N-terminus) on the surface of proteins to form stable amide bonds.[4][5][6] The other end contains a propargyl group (a terminal alkyne), which serves as a handle for "click chemistry."[7]
This dual functionality allows for the initial PEGylation of the protein, followed by the highly specific and efficient attachment of a second molecule of interest (e.g., a fluorescent dye, a targeting ligand, or another drug) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][8][9] The short PEG3 linker enhances the reagent's solubility and provides a flexible spacer, minimizing potential steric hindrance during the subsequent click reaction. This approach offers a powerful and versatile platform for creating well-defined protein conjugates for various applications in research, diagnostics, and therapeutics.[10]
Key Features of this compound:
-
Amine-Reactive: The NHS ester group selectively targets primary amines on proteins.[4][5]
-
Click Chemistry Ready: The terminal alkyne enables highly efficient and specific conjugation to azide-containing molecules.[7][9]
-
PEG Spacer: The PEG3 linker improves solubility and provides spatial separation between the protein and the clicked molecule.
-
Versatility: Enables a modular approach to protein conjugation, allowing for the attachment of a wide variety of functional molecules.
Protocol 1: PEGylation of a Target Protein
This protocol details the covalent attachment of the propargyl-PEG linker to a target protein.
1.1. Materials and Reagents
-
This compound
-
Target protein (e.g., antibody, enzyme)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[5][6] Note: Avoid buffers containing primary amines like Tris, as they will compete with the protein for reaction with the NHS ester.[4]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
1.2. Procedure
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[5]
-
If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Immediately before use, prepare a 10 mM stock solution of the reagent by dissolving it in anhydrous DMF or DMSO.[4] Note: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. Do not prepare stock solutions for long-term storage.[4]
-
-
PEGylation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically.[4] A starting point is often a 10- to 20-fold molar excess of the reagent over the protein.[4]
-
Ensure the volume of organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.[4]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours, with gentle stirring.[4][11]
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted reagent and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Caption: Two-step protein conjugation workflow.
Protocol 2: Characterization of the Propargyl-PEGylated Protein
It is crucial to confirm the successful conjugation of the propargyl-PEG linker to the protein.
2.1. SDS-PAGE Analysis
-
Principle: The addition of the PEG linker to the protein increases its molecular weight. This change can often be visualized as a shift in the band position on an SDS-PAGE gel.
-
Procedure:
-
Run samples of the unmodified (native) protein and the purified PEGylated protein on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Compare the bands. The PEGylated protein should migrate slower (appear higher up the gel) than the unmodified protein. The presence of multiple bands may indicate different degrees of PEGylation.
-
2.2. Mass Spectrometry (MS)
-
Principle: MS provides a precise measurement of the protein's mass, allowing for confirmation of PEGylation and determination of the number of attached linkers.[12] Techniques like MALDI-TOF or LC-MS can be used.[12][13]
-
Procedure:
-
Prepare samples of the unmodified and PEGylated protein for MS analysis according to the instrument's requirements.
-
Acquire the mass spectra.
-
Calculate the mass difference between the PEGylated and unmodified protein. This difference should correspond to the mass of the this compound multiplied by the number of attached linkers.
-
Protocol 3: Downstream Click Chemistry Reaction
This protocol describes the conjugation of an azide-functionalized molecule to the propargyl-PEGylated protein.
3.1. Materials and Reagents
-
Purified Propargyl-PEGylated Protein
-
Azide-functionalized molecule (e.g., Azide-Fluorophore)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate (B8700270) (or other reducing agent)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
Desalting columns or dialysis equipment for final purification
3.2. Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. Note: This solution should be made fresh.[9]
-
Prepare a pre-mixed catalyst solution by combining Copper(II) Sulfate and a copper ligand (e.g., THPTA) in water.[14]
-
-
Click Reaction:
-
In a reaction tube, combine the Propargyl-PEGylated protein and the azide-functionalized molecule (typically 2-5 molar equivalents relative to the alkyne groups).
-
Add the copper catalyst solution to a final concentration of approximately 100-200 µM.
-
Initiate the reaction by adding the fresh sodium ascorbate solution to a final concentration of 1-2 mM.[14]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent azide.
-
-
Purification:
-
Remove excess reagents and the copper catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Caption: Step-by-step experimental workflow.
Data Presentation and Expected Outcomes
The success of the PEGylation and click reactions can be quantified. The tables below provide a template for organizing experimental parameters and results.
Table 1: PEGylation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Protein Concentration | 2 mg/mL | 2 mg/mL | 5 mg/mL |
| Reagent:Protein Molar Ratio | 10:1 | 20:1 | 20:1 |
| Reaction Time | 60 min | 60 min | 60 min |
| Temperature | Room Temp | Room Temp | 4°C |
| Result (Degree of Labeling) | e.g., 1.5 | e.g., 2.8 | e.g., 2.5 |
Degree of Labeling (DOL) can be determined by Mass Spectrometry.
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Solution |
|---|---|---|
| Low/No PEGylation | Inactive NHS ester (hydrolyzed) | Use fresh, anhydrous DMSO/DMF. Equilibrate reagent to RT before opening. |
| Competing primary amines in buffer | Ensure protein is in an amine-free buffer (e.g., phosphate, bicarbonate). | |
| Incorrect pH | Confirm reaction buffer pH is between 8.3 and 8.5 for optimal NHS ester reactivity.[5][6] | |
| Protein Precipitation | High concentration of organic solvent | Keep DMSO or DMF volume below 10% of the total reaction volume.[4] |
| Protein instability | Perform the reaction at a lower temperature (4°C) or for a shorter duration. | |
| Low Click Reaction Yield | Oxidized catalyst/reducing agent | Use freshly prepared sodium ascorbate solution.[9] |
| Inaccessible alkyne group | Consider using a linker with a longer PEG chain if steric hindrance is suspected. |
| | Copper catalyst poisoning | Ensure all buffers are free of chelating agents like EDTA. |
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idosi.org [idosi.org]
- 4. broadpharm.com [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 11. neb.com [neb.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. confluore.com.cn [confluore.com.cn]
Application Notes and Protocols for PROTAC Development Using Propargyl-NH-PEG3-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
The Propargyl-NH-PEG3-C2-NHS ester is a versatile linker that offers several advantages in PROTAC development. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and permeability of the often large and hydrophobic PROTAC molecule. The propargyl group provides a reactive handle for "click chemistry," allowing for the efficient and modular assembly of PROTACs. The N-hydroxysuccinimide (NHS) ester enables covalent linkage to a primary or secondary amine on one of the ligands, providing a stable connection. This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Data Presentation
The following table provides illustrative data for a hypothetical PROTAC, "PROTAC-X," targeting Bromodomain-containing protein 4 (BRD4) and synthesized using the this compound linker. This data is representative of what would be generated during the preclinical evaluation of a novel PROTAC.
| Parameter | Value | Description |
| Binding Affinity (Kd) | ||
| to BRD4 (BD2) | 150 nM | Binding affinity of the PROTAC's warhead to the second bromodomain of BRD4. |
| to E3 Ligase (e.g., VHL) | 250 nM | Binding affinity of the PROTAC's E3 ligase-recruiting ligand. |
| In Vitro Degradation | ||
| DC50 | 2.5 nM | The concentration of PROTAC-X required to degrade 50% of BRD4 in cells after 24 hours. |
| Dmax | >95% | The maximum percentage of BRD4 degradation achieved with PROTAC-X treatment. |
| Pharmacokinetics (Mouse) | ||
| Half-life (t1/2) | 6.2 hours | The time required for the concentration of PROTAC-X in the plasma to reduce by half. |
| Bioavailability (F%) | 35% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Experimental Protocols
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a two-step process. First, the NHS ester of the linker reacts with an amine-containing ligand (either the POI binder or the E3 ligase ligand). Second, the propargyl group of the resulting intermediate is coupled with an azide-functionalized second ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of PROTAC-X
Step 1: Amide Coupling of Ligand 1 (Amine-functionalized) with this compound
-
Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the intermediate by flash column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the propargyl-functionalized intermediate from Step 1 (1.0 eq) and the azide-modified second ligand (1.1 eq) in a mixture of t-butanol and water (1:1).
-
Add a freshly prepared aqueous solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (B8700270) (0.5 eq).
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purify the final PROTAC compound by preparative high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Evaluation of PROTAC Activity
Protocol 2: Western Blot for BRD4 Degradation
This protocol describes how to assess the ability of PROTAC-X to induce the degradation of BRD4 in a human cell line (e.g., HeLa or MDA-MB-231).
Caption: Experimental workflow for Western blot analysis.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PROTAC-X (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC-X concentration to determine the DC50 and Dmax values.
-
In Vivo Evaluation of PROTAC Efficacy
Protocol 3: Mouse Xenograft Model for Tumor Growth Inhibition
This protocol provides a general outline for assessing the in vivo efficacy of PROTAC-X in a mouse xenograft model of cancer.
-
Animal Model and Tumor Implantation:
-
Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
PROTAC Administration:
-
Randomize the mice into treatment and control groups.
-
Administer PROTAC-X (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules (e.g., daily for 21 days).
-
Administer vehicle control to the control group.
-
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for BRD4 protein levels by Western blot or immunohistochemistry to confirm target engagement and degradation in vivo.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each dose of PROTAC-X.
-
Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.
-
Conclusion
The this compound is a valuable tool for the development of PROTACs, offering a balance of favorable physicochemical properties and synthetic tractability. The protocols outlined in this application note provide a framework for the synthesis and evaluation of PROTACs using this versatile linker. Through systematic in vitro and in vivo studies, researchers can effectively characterize the degradation efficiency, mechanism of action, and therapeutic potential of novel PROTACs, paving the way for the development of new and effective treatments for a wide range of diseases.
Troubleshooting & Optimization
Low labeling efficiency with Propargyl-NH-PEG3-C2-NHS ester
This technical support guide is designed for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Propargyl-NH-PEG3-C2-NHS ester. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with my protein/molecule?
The optimal pH for the reaction is between 7.2 and 8.5.[1][2] A pH of 8.3 is often recommended as an ideal starting point.[3][4] This pH range provides a good balance between ensuring the primary amines on your molecule are deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[3] At a lower pH, the amine groups are protonated and less reactive, and at a higher pH, the NHS ester rapidly hydrolyzes, reducing the efficiency of the labeling reaction.[3][5]
Q2: Which buffers should I use for the labeling reaction?
It is critical to use a buffer that is free of primary amines.[1] Suitable buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[2][5] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible because they will compete with your target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[1][6]
Q3: How should I store and handle the this compound?
This compound is sensitive to moisture.[7] It should be stored at -20°C or -80°C, and it is advisable to keep it under a dry, inert atmosphere (e.g., nitrogen) and with a desiccant.[7][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months, but aqueous solutions should be used immediately.[4][9]
Q4: My protein precipitates after adding the NHS ester solution. What could be the cause?
Protein precipitation can occur if the concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester is too high in the final reaction mixture.[2] It is recommended to keep the final concentration of the organic solvent below 10%.[2] Additionally, excessive labeling or crosslinking can alter the protein's isoelectric point and solubility, leading to precipitation.[10]
Troubleshooting Guide for Low Labeling Efficiency
If you are experiencing low labeling efficiency, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Suboptimal Reaction pH | - Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[1] - For many proteins, a pH of 8.3 is a good starting point.[3][4] |
| Hydrolysis of NHS Ester | - Use a fresh vial of this compound. - Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[6] Do not store aqueous solutions of the reagent.[7] - Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[1][5] |
| Incompatible Buffer | - Ensure your buffer does not contain primary amines (e.g., Tris, glycine).[1][6] - If your protein is in an incompatible buffer, perform a buffer exchange into a suitable buffer like PBS before the reaction.[7] |
| Low Reactant Concentration | - Increase the concentration of your protein or biomolecule. A concentration of at least 2 mg/mL is recommended for proteins.[1] - Increase the molar excess of the this compound. For dilute protein solutions, a 20- to 50-fold molar excess may be necessary.[2] |
| Suboptimal Reaction Time or Temperature | - For room temperature reactions, try increasing the incubation time from 1 hour up to 4 hours.[5] - If hydrolysis is a concern, switch to an overnight incubation at 4°C.[1] |
| Poor Reagent Quality | - Ensure the this compound has been stored correctly at -20°C or -80°C with a desiccant.[7][8] - Use high-quality, anhydrous DMSO or DMF to dissolve the NHS ester.[4][6] |
| Inaccessible Amine Groups | - If possible, analyze the structure of your protein to determine the accessibility of primary amines (e.g., lysine (B10760008) residues).[1] - Consider denaturing the protein if its native structure hinders amine accessibility, although this may not be suitable for all applications. |
Experimental Protocols
Standard Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to your protein solution.
-
Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purify the Labeled Protein: Remove excess, unreacted labeling reagent and byproducts by using a desalting column or through dialysis against a suitable buffer.
Visual Guides
Experimental Workflow for Protein Labeling
Caption: A typical experimental workflow for protein labeling.
Troubleshooting Decision Tree for Low Labeling Efficiency
Caption: A decision tree for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Propargyl-NH-PEG3-C2-NHS Ester Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-NH-PEG3-C2-NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of solubility issues with this compound?
A1: this compound, like many other NHS esters, has limited solubility in aqueous solutions. The primary cause of solubility issues is its inherent hydrophobicity, although the PEG linker does improve water solubility compared to non-PEGylated molecules.[1][2][3][4] It is essential to first dissolve the ester in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before introducing it to your aqueous reaction mixture.[5][6][7][8][9][10][11]
Q2: What is the optimal pH for conjugation reactions with NHS esters?
A2: The optimal pH range for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5.[12][13] At a lower pH, the primary amines on the target molecule are protonated and therefore less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[12][13][14]
Q3: My conjugation efficiency is low. What are the possible reasons?
A3: Low conjugation efficiency can stem from several factors:
-
Suboptimal pH: Ensure your reaction buffer is within the optimal pH 7.2-8.5 range.[12][13]
-
NHS Ester Hydrolysis: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[5][6][7][8] It is crucial to use anhydrous solvents for initial dissolution and to use the reagent immediately after preparing the solution.[5][6][7][8]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing your conjugation yield.[6][7][13] Always use non-amine-containing buffers like phosphate-buffered saline (PBS).[6][8]
-
Reactant Concentrations: Low concentrations of your protein or the NHS ester can lead to a less efficient reaction, as the competing hydrolysis reaction becomes more prominent.[13]
Q4: How should I store this compound?
A4: The compound is moisture-sensitive and should be stored at -20°C with a desiccant.[5][6][7][8][9][10] Before opening the vial, it is important to allow it to equilibrate to room temperature to prevent moisture condensation.[5][6][7][8]
Troubleshooting Guides
Issue 1: Precipitate forms upon adding the dissolved NHS ester to the aqueous buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Organic Solvent Concentration Too High | Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%. | High concentrations of organic solvents can denature and precipitate proteins.[5] |
| Low Aqueous Solubility of the Conjugate | The resulting conjugate may be less soluble than the starting materials. | The PEG linker enhances solubility, but extensive modification or a highly hydrophobic target can still lead to precipitation.[1][3][15] |
| Incorrect Buffer pH | Verify the pH of your aqueous buffer is within the optimal range (7.2-8.5). | Extreme pH values can affect protein solubility.[13] |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| NHS Ester Hydrolysis | Prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF immediately before each use. Do not store the reagent in solution. | The NHS ester moiety readily hydrolyzes in the presence of moisture, leading to batch-to-batch variability.[5][6][7][8] |
| Inaccurate Reagent Quantification | Carefully weigh the NHS ester for each experiment. | Small variations in the amount of reagent can lead to significant differences in conjugation efficiency. |
| Variable Reaction Time or Temperature | Standardize the incubation time and temperature for all experiments. | These parameters directly affect the rates of both the conjugation and hydrolysis reactions.[13] |
Quantitative Data Summary
Table 1: Solubility of Propargyl-PEG-NHS Esters
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Highly soluble | [2][9][10][11] |
| N,N-Dimethylformamide (DMF) | Highly soluble | [2][9][10] |
| Dichloromethane (DCM) | Highly soluble | [2][9][10][11] |
| Aqueous Buffers | Limited | [2][5] |
Table 2: Half-life of NHS Ester Hydrolysis at Various pH Levels
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4-5 hours | [12] |
| 8.0 | Room Temperature | 210 minutes | [16] |
| 8.5 | Room Temperature | 180 minutes | [16] |
| 8.6 | 4°C | 10 minutes | [12] |
| 9.0 | Room Temperature | 125 minutes | [16] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.[5][6][7][8]
-
Prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[6][7][8][17]
-
Prepare your protein solution in a non-amine-containing buffer (e.g., PBS) at a pH between 7.2 and 8.0. A recommended protein concentration is at least 2 mg/mL.[6][8][13]
-
-
Conjugation Reaction:
-
Add a calculated molar excess (typically 10- to 20-fold) of the NHS ester stock solution to the protein solution.[6][7][17]
-
Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.[5][7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][7][8]
-
-
Quenching and Purification:
-
Storage:
-
Store the purified PEGylated protein under the same conditions as the original protein.[8]
-
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting logic for solubility issues.
Caption: NHS ester conjugation and hydrolysis pathway.
References
- 1. chempep.com [chempep.com]
- 2. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Propargyl-PEG1-NHS ester, 1174157-65-3 | BroadPharm [broadpharm.com]
- 10. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. fcad.com [fcad.com]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 17. broadpharm.com [broadpharm.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Antibody-Drug Conjugate (ADC) aggregation during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: ADC aggregation is the process where individual ADC molecules cluster together to form higher molecular weight species.[1] This is a critical concern as it can negatively impact the stability, efficacy, and safety of the therapeutic.[1] Aggregates can lead to reduced potency, altered pharmacokinetic profiles, and have the potential to elicit an immunogenic response in patients.[2]
Q2: What are the primary causes of ADC aggregation during synthesis?
A2: ADC aggregation is a multifaceted issue stemming from the inherent properties of the ADC components and the manufacturing process. Key causes include:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface is a primary driver of aggregation. These hydrophobic patches on different ADC molecules tend to interact to minimize their exposure to the aqueous environment, leading to clustering.[2]
-
High Drug-to- Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.[1]
-
Unfavorable Buffer Conditions: The pH and salt concentration of the buffer used during conjugation can significantly influence ADC stability. Aggregation is often more pronounced when the buffer pH is close to the isoelectric point (pI) of the antibody, where the net charge is minimal.[2]
-
Use of Organic Solvents: While necessary to solubilize hydrophobic payloads, organic co-solvents can disrupt the antibody's structure and promote aggregation.[2]
-
Antibody Properties: The intrinsic properties of the monoclonal antibody itself, such as the presence of aggregation-prone regions, can predispose it to aggregation upon conjugation.[1]
Q3: How does the choice of linker influence ADC aggregation?
A3: The linker plays a crucial role in ADC stability. Hydrophobic linkers can significantly contribute to the overall hydrophobicity of the ADC, thereby increasing the risk of aggregation. Conversely, the incorporation of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can help to shield the hydrophobic payload, improve solubility, and reduce aggregation.[3][]
Q4: Can the conjugation chemistry itself lead to aggregation?
A4: Yes, the conjugation process can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting aggregation.[1] The choice of conjugation site is also critical. Site-specific conjugation methods, which attach the linker-payload to defined locations on the antibody, often result in a more homogeneous product with a lower tendency to aggregate compared to random conjugation methods (e.g., via lysine (B10760008) residues).
Q5: What are the main strategies to prevent ADC aggregation during synthesis?
A5: A multi-pronged approach is typically required to minimize ADC aggregation:
-
Component Selection:
-
Process Optimization:
-
Formulation:
-
Incorporate stabilizing excipients such as surfactants (e.g., polysorbates), sugars (e.g., sucrose (B13894), trehalose), and amino acids (e.g., arginine) into the formulation.[][5]
-
-
Innovative Technologies:
-
Utilize technologies like "Lock-Release," where the antibody is immobilized on a solid support during conjugation to physically prevent intermolecular interactions.[2]
-
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ADC aggregation.
Problem 1: Significant aggregation observed immediately after the conjugation reaction.
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of Linker-Payload | 1. Reduce DAR: Decrease the molar excess of the linker-payload during conjugation. 2. Incorporate Hydrophilic Linker: If possible, switch to a linker containing hydrophilic moieties like PEG.[3] |
| Unfavorable Buffer Conditions | 1. pH Screening: Screen a range of buffers with pH values significantly different from the antibody's pI. Histidine and citrate (B86180) buffers are common starting points.[6] 2. Ionic Strength Adjustment: Evaluate the effect of varying salt concentrations (e.g., NaCl) on aggregation. |
| Rapid Addition of Organic Co-solvent | 1. Slow Addition: Add the organic solvent containing the linker-payload to the antibody solution slowly and with gentle, continuous mixing to avoid localized high concentrations. |
Problem 2: ADC aggregation increases during purification.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chromatography Conditions | 1. Optimize HIC Method: For Hydrophobic Interaction Chromatography (HIC), carefully screen salt types (e.g., ammonium (B1175870) sulfate, sodium chloride) and concentrations in the mobile phase.[7] 2. Modify SEC Mobile Phase: For Size Exclusion Chromatography (SEC), if peak tailing or poor resolution is observed, consider adding a low concentration of an organic modifier to the mobile phase to reduce hydrophobic interactions with the column matrix.[8] |
| High Protein Concentration | 1. Dilution: If feasible, perform the purification steps at a lower ADC concentration to reduce intermolecular interactions. |
Problem 3: Aggregation occurs during formulation and storage.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation Buffer | 1. Excipient Screening: Perform a formulation screen to identify stabilizing excipients. Common choices include polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine).[][5] |
| Freeze-Thaw Stress | 1. Add Cryoprotectants: Incorporate cryoprotectants like sucrose or trehalose (B1683222) into the formulation to protect the ADC during freezing and thawing.[5] |
| Mechanical Stress | 1. Gentle Handling: Avoid vigorous shaking or stirring of ADC solutions. |
Quantitative Data Summary
The following tables summarize quantitative data related to ADC aggregation under different conditions.
Table 1: Effect of pH and Temperature Stress on ADC Aggregation
Data derived from a study on trastuzumab and its corresponding ADC (T-DM1) subjected to pH and heat stress.[9]
| Sample | Condition | Monomer (%) | Aggregates (%) | Degradants (%) |
| Trastuzumab | Intact | 96.8 | 0.14 | 3.0 |
| Trastuzumab | Stressed | 71.83 | 16.06 | 11.65 |
| T-DM1 (ADC) | Intact | 97.8 | 2.0 | 0.2 |
| T-DM1 (ADC) | Stressed | 54.92 | 36.8 | 7.7 |
Table 2: Common Excipients Used in Commercial ADC Formulations [5][10]
| Excipient Type | Example | Function | Typical Concentration Range |
| Buffering Agent | Histidine, Citrate, Succinate, Phosphate | Maintain pH, enhance colloidal stability | 10 - 50 mM |
| Cryo/Lyoprotectant | Sucrose, Trehalose | Stabilize during freeze-thaw and lyophilization | 5% - 10% (w/v) |
| Surfactant | Polysorbate 20, Polysorbate 80 | Prevent surface adsorption and interfacial stress | 0.01% - 0.1% (w/v) |
| Amino Acid | Arginine, Glycine | Suppress aggregation, improve solubility | 50 - 250 mM |
Table 3: Impact of Linker Hydrophilicity on ADC Aggregation
Illustrative data based on the principle that hydrophilic linkers reduce aggregation.[3]
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) |
| Hydrophobic | 4 | 15-25 |
| Hydrophilic (PEG-based) | 4 | < 5 |
| Hydrophobic | 8 | > 30 |
| Hydrophilic (PEG-based) | 8 | 5-10 |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for quantifying the percentage of high molecular weight species (aggregates) in an ADC sample.
-
Instrumentation: HPLC system with a UV detector and a size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[9]
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a phosphate-buffered saline (PBS) solution (e.g., 150 mM sodium phosphate, pH 7.0). For ADCs with high hydrophobicity, the addition of a small amount of organic solvent (e.g., 5-15% isopropanol (B130326) or acetonitrile) may be necessary to improve peak shape.[8]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 - 100 µL
-
Detection Wavelength: 280 nm
-
-
Data Analysis: Integrate the peak areas of the chromatogram. The peaks eluting before the main monomer peak correspond to aggregates. Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: Removal of ADC Aggregates by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general procedure for separating ADC aggregates from the monomeric form based on differences in hydrophobicity.
-
Instrumentation: Chromatography system (e.g., ÄKTA) with a HIC column (e.g., Phenyl Sepharose).
-
Buffer Preparation:
-
Sample Preparation: Adjust the salt concentration of the ADC sample to match that of Mobile Phase A. This can be done by adding a concentrated salt solution.
-
Chromatographic Method:
-
Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A.
-
Sample Loading: Load the prepared ADC sample onto the column.
-
Wash: Wash the column with 5-10 CVs of Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10-20 CVs. Aggregates are typically more hydrophobic and will elute later in the gradient than the monomer.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
-
Analysis: Analyze the collected fractions by SEC (as described in Protocol 1) to identify the fractions containing the purified monomeric ADC.
Visualizations
Caption: Key factors contributing to ADC aggregation during synthesis.
Caption: A workflow for preventing ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 5. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Side reactions of NHS esters and how to avoid them
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) ester crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of an NHS ester?
NHS esters are widely used for bioconjugation, primarily targeting primary amines (-NH₂) to form stable amide bonds.[1][] This reaction is a nucleophilic acyl substitution where the deprotonated primary amine, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, attacks the carbonyl carbon of the NHS ester.[1][] This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and resulting in a stable amide bond.[][3]
Q2: What are the major side reactions associated with NHS esters?
The most significant side reaction is hydrolysis, where the NHS ester reacts with water instead of the intended amine.[1][4] This reaction inactivates the NHS ester by converting it back to the original carboxylic acid and releasing NHS.[1][5] The rate of hydrolysis is a critical factor that competes with the primary aminolysis reaction and is highly dependent on pH.[1][4][6]
Q3: Can NHS esters react with nucleophiles other than primary amines?
Yes, while NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles, although generally to a lesser extent.[3][7] Side reactions have been reported with the hydroxyl groups of serine, threonine, and tyrosine residues, forming less stable ester linkages.[7][8][9][10] Reactions with sulfhydryl groups of cysteine and the guanidinium (B1211019) group of arginine have also been observed under certain conditions.[7] These side reactions can lead to "over-labeled" proteins, which may be undesirable.[11][12]
Q4: How does pH influence the efficiency of an NHS ester reaction?
The reaction pH is a critical parameter as it represents a compromise between two competing factors:
-
Amine Reactivity: For the primary amine to be nucleophilic, it must be in its deprotonated state (-NH₂). At a pH below the pKa of the amine (typically around 10.5 for lysine), the amine is protonated (-NH₃⁺), rendering it non-reactive.[1] As the pH increases, more of the amine is deprotonated, favoring the conjugation reaction.[1]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, and the rate of this hydrolysis increases significantly at higher pH values.[1][4]
Therefore, an optimal pH range is necessary to maximize the concentration of reactive amines while minimizing the rate of hydrolysis. The recommended pH for most NHS ester reactions is between 7.2 and 8.5.[4][6][13][14]
Q5: What is the best way to stop or "quench" an NHS ester reaction?
To stop the reaction, a quenching buffer containing a high concentration of primary amines is added.[1][4] These quenching agents, such as Tris, glycine, or lysine, are added in excess to react with and consume any remaining unreacted NHS ester.[1][15][16] This prevents any further, unwanted labeling of the target molecule or other components in the reaction mixture.[15] Quenching is typically performed by adding the quenching buffer to a final concentration of 20-100 mM and incubating for 15-30 minutes.[1][4]
Q6: How should NHS ester reagents and their solutions be stored?
Proper storage is crucial to maintain the reactivity of NHS esters.
-
Solid Form: NHS esters should be stored as a solid, desiccated, and at the recommended temperature (usually -20°C).[4][5] Before opening, the container must be allowed to equilibrate to room temperature to prevent moisture condensation, which can cause hydrolysis.[5][17]
-
Solutions: It is best to prepare NHS ester solutions in an anhydrous, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][4] If storage is necessary, aliquoting stock solutions in dry DMF or DMSO and storing them at -20°C can preserve reactivity for 1-2 months.[14][17][18] Aqueous solutions of NHS esters are not stable and should be used immediately.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | 1. Hydrolysis of NHS Ester: The reagent has lost reactivity due to exposure to moisture or high pH. | • Prepare fresh NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[1] • Ensure the reaction buffer is within the optimal pH range (7.2-8.5).[4] • Consider performing the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis.[4] |
| 2. Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | • Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[4][13][14] • If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to the reaction.[4] | |
| 3. Inactive NHS Ester Reagent: The solid reagent has degraded due to improper storage. | • Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[5][17] • Store the reagent desiccated at -20°C.[4][5] Consider aliquoting the powder to avoid repeated opening of the main container. | |
| 4. Insufficient Molar Excess: The ratio of NHS ester to the target molecule is too low. | • Increase the molar excess of the NHS ester. A 5- to 20-fold molar excess is a common starting point, but this may need optimization.[1] | |
| 5. Inaccessible Amine Groups: The primary amines on the target protein are sterically hindered or buried within the protein's structure. | • Try using an NHS ester with a longer spacer arm to overcome steric hindrance. • Perform the reaction under partial denaturing conditions (if the protein's function will not be compromised). | |
| Protein Precipitation During/After Labeling | 1. Hydrophobic Label: The conjugated molecule (e.g., a fluorescent dye) is highly hydrophobic, causing the protein conjugate to aggregate. | • Use a more water-soluble version of the label, such as a sulfo-NHS ester, if available.[4][19] • Reduce the final concentration of organic solvent (DMSO/DMF) in the reaction mixture to below 10%.[20] |
| 2. Over-labeling: A high degree of labeling can alter the protein's surface properties, leading to aggregation. | • Reduce the molar excess of the NHS ester used in the reaction.[1] • Decrease the reaction time or temperature. | |
| 3. Inappropriate Storage: Repeated freeze-thaw cycles can denature the protein conjugate. | • After purification, store the labeled protein in single-use aliquots at -20°C or -80°C.[21] • For fluorescently labeled proteins, protect them from light.[21] |
Quantitative Data Summary
Table 1: Stability of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 4°C | 4-5 hours |
| 7.0 | 25°C | ~1 hour[19] |
| 8.0 | 4°C | ~1 hour |
| 8.5 | 25°C | ~30 minutes |
| 8.6 | 4°C | 10 minutes[6] |
| 9.0 | 25°C | < 10 minutes[5][19] |
Data compiled from multiple sources and represent approximate values. Actual half-life can vary depending on the specific NHS ester and buffer composition.
Table 2: Recommended Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5[4] | Balances amine reactivity with NHS ester stability.[1] |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES[6][13][14] | Must be free of primary amines.[4] |
| Temperature | 4°C to Room Temperature (25°C)[4][22] | Lower temperatures reduce hydrolysis but may require longer reaction times.[4] |
| Incubation Time | 30 minutes to 4 hours (or overnight at 4°C)[4][14][18] | Dependent on the reactivity of the specific protein and NHS ester. |
| Molar Excess of NHS Ester | 5- to 20-fold over protein | A starting point for optimization; higher excess drives the reaction but increases the risk of over-labeling and precipitation.[1] |
| Protein Concentration | 1 - 10 mg/mL[1][14] | Higher concentrations can improve labeling efficiency by favoring the bimolecular reaction over hydrolysis.[4] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization is often required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS ester label.
-
Anhydrous DMSO or DMF.[1]
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[4]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[1]
-
Desalting column or dialysis cassette for purification.[1]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange into the Reaction Buffer.[1]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[1]
-
Initiate the Reaction: Add the calculated amount of the dissolved NHS ester (typically a 5- to 20-fold molar excess) to the protein solution while gently mixing.[1]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quench the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[1]
-
Purify the Conjugate: Remove unreacted label, quenching agent, and byproducts using a desalting column or by dialyzing against a suitable storage buffer (e.g., PBS).[1][4]
Protocol 2: Assessing the Reactivity of an NHS Ester Reagent
This method can be used to determine if an NHS ester stock has been compromised by hydrolysis. It is based on the fact that the NHS leaving group absorbs strongly around 260 nm after it is released.[5]
Materials:
-
NHS ester reagent to be tested.
-
Amine-free buffer (e.g., Phosphate buffer, pH 7-8).[5]
-
0.5 N NaOH.[5]
-
Spectrophotometer.
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer. If the reagent is not water-soluble, first dissolve it in a small amount of DMSO or DMF before adding the buffer.[5]
-
Prepare Control: Prepare a control tube containing only the buffer (and organic solvent, if used).[5]
-
Initial Absorbance: Zero the spectrophotometer at 260 nm with the control solution. Measure and record the absorbance of the NHS ester solution.[19]
-
Induce Hydrolysis: To a portion of the reagent solution (e.g., 1 mL), add a small volume of 0.5 N NaOH (e.g., 100 µL) to rapidly hydrolyze all active NHS esters. Mix well.[5]
-
Final Absorbance: Immediately measure the absorbance of the base-treated solution at 260 nm. The reading should be taken within one minute, as the NHS leaving group can degrade in strong base.[5]
-
Interpretation: If the final absorbance (Step 5) is significantly higher than the initial absorbance (Step 3), the NHS ester reagent is still active. If the values are similar, the reagent has likely been hydrolyzed and should be discarded.[19]
Visualizations
Caption: NHS ester reaction pathways: desired aminolysis vs. hydrolysis.
Caption: Troubleshooting workflow for low NHS ester labeling efficiency.
Caption: Relative reactivity of NHS esters with various nucleophiles.
References
- 1. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. | Department of Chemistry [chem.ox.ac.uk]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. blog.truegeometry.com [blog.truegeometry.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. interchim.fr [interchim.fr]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. neb.com [neb.com]
Technical Support Center: Troubleshooting Copper-Catalyzed Click Reactions (CuAAC)
Welcome to the Technical Support Center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your copper-catalyzed click reactions in a question-and-answer format.
Issue 1: Low or No Reaction Yield
Question: My click reaction is resulting in a low yield or failing completely. What are the likely causes and how can I fix this?
Answer: Low or no yield in CuAAC reactions is a common issue that can stem from several factors, ranging from catalyst inactivation to reactant accessibility. Here’s a breakdown of potential causes and their solutions:
-
Catalyst Oxidation: The active catalyst in CuAAC is Copper(I) (Cu(I)). Exposure to oxygen can oxidize Cu(I) to the inactive Cu(II) state, effectively halting the reaction.[1][2][3]
-
Solution: Ensure your reaction is performed under anaerobic or oxygen-free conditions.[3] This can be achieved by deoxygenating your solvents and reaction mixtures by bubbling with an inert gas like argon or nitrogen. Additionally, using a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), can help maintain copper in its active Cu(I) state.[4][5][6]
-
-
Inadequate Ligand Support: Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and increasing its solubility.[7][8][9]
-
Solution: Employ a suitable copper-chelating ligand. For reactions in aqueous media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended. A ligand-to-copper ratio of 5:1 is often suggested to protect biomolecules from reactive oxygen species.[10]
-
-
Reactant Inaccessibility: In reactions involving large biomolecules such as proteins or nucleic acids, the azide (B81097) or alkyne functional groups may be sterically hindered or buried within the molecule's three-dimensional structure.[4]
-
Solution: To improve accessibility, consider adding denaturing agents or organic co-solvents like DMSO, which can help to expose the reactive moieties.[4]
-
-
Copper Sequestration: Certain functional groups present in the reaction mixture, particularly thiols (e.g., in cysteine residues or dithiothreitol, DTT), can strongly coordinate with the copper catalyst, rendering it inactive.[4]
-
Solution: If you suspect copper sequestration, increasing the concentration of the copper catalyst and ligand may be necessary. Alternatively, introducing a sacrificial metal ion, such as Zn(II) or Ni(II), can bind to the interfering groups, leaving the copper catalyst free to participate in the reaction.[4]
-
-
Impure Reagents: The purity of your azide and alkyne starting materials is critical. Impurities can interfere with the reaction.
-
Solution: Ensure the high purity of your starting materials. If synthesizing your own azides or alkynes, properly purify them before use. Trace amounts of impurities from preceding reaction steps can sometimes inhibit the catalyst.
-
Issue 2: Poor Reproducibility
Question: My click reaction works inconsistently. What factors could be leading to this lack of reproducibility?
Answer: Inconsistent results in CuAAC reactions often arise from subtle variations in reaction setup and reagent handling.
-
Oxygen Exposure: As mentioned, variable exposure to oxygen is a primary cause of inconsistent results.[3]
-
Solution: Standardize your deoxygenation procedure for all solvents and reaction mixtures. Capping the reaction vessel tightly can also minimize oxygen ingress.[4]
-
-
Reagent Stability and Preparation: The stability of stock solutions, especially the sodium ascorbate reducing agent, can be a factor. Sodium ascorbate solutions are prone to oxidation and should be prepared fresh.
-
Solution: Always use freshly prepared stock solutions of sodium ascorbate. When preparing the reaction mixture, a common and effective practice is to first mix the copper sulfate (B86663) with the ligand, add this to the solution containing the azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[10]
-
Issue 3: Product Purification and Copper Removal
Question: How can I effectively remove the copper catalyst from my final product?
Answer: Residual copper can be problematic, especially for biological applications. Several methods can be employed for its removal:
-
Chelating Agents: The most common method is to use a chelating agent that binds strongly to copper.
-
Solution: Add a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or Chelex resin to the reaction mixture upon completion.[11][12] Subsequent purification steps like dialysis, size exclusion chromatography, or precipitation can then be used to separate the copper-chelator complex from your product.[11][13]
-
-
Dialysis: For macromolecular products, dialysis is an effective purification method.
-
Solution: Dialyze the reaction mixture against a buffer containing a chelating agent like EDTA to capture the copper, followed by dialysis against a fresh buffer to remove the copper-EDTA complex and other small molecules.[11]
-
-
Electrochemical Methods: For complex water-soluble polymers where standard purification is challenging, an electrochemical method for copper removal has been developed.[14]
Quantitative Data Summary
For successful and reproducible CuAAC reactions, the concentrations and ratios of the key components are critical. The following table summarizes recommended starting concentrations for a typical bioconjugation reaction.
| Reagent | Typical Stock Concentration | Typical Final Concentration | Notes |
| Biomolecule (Alkyne or Azide) | 1-10 mM | 10-100 µM | Higher concentrations can sometimes be used for small molecules. |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM | 50-250 µM | The source of the copper catalyst. |
| Ligand (e.g., THPTA) | 50-100 mM | 250 µM - 1.25 mM | A 5:1 ligand to copper ratio is often recommended.[10] |
| Sodium Ascorbate | 100 mM - 1 M | 1-5 mM | Should be prepared fresh. |
| Azide or Alkyne Partner | 5-10 mM | 100-500 µM | A slight excess of one reactant can drive the reaction to completion. |
Key Experimental Protocols
Protocol 1: General Procedure for a Test CuAAC Reaction
This protocol is useful for optimizing reaction conditions before committing valuable biomolecules.[4]
-
Prepare Stock Solutions:
-
20 mM Copper(II) Sulfate (CuSO₄) in water.
-
50 mM Ligand (e.g., THPTA) in water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
5 mM of a test azide (e.g., a fluorescent coumarin (B35378) azide) in DMSO.
-
10 mM of a test alkyne (e.g., propargyl alcohol) in water.
-
-
Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, combine:
-
446.2 µL of buffer and propargyl alcohol to achieve a final alkyne concentration of 560 µM.
-
10 µL of the 5 mM azide stock solution.
-
-
Prepare a premixed solution of the catalyst:
-
Combine 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM ligand.
-
-
Add the premixed catalyst solution to the azide/alkyne mixture.
-
Initiate the reaction by adding 25 µL of the 100 mM sodium ascorbate stock solution.
-
-
Reaction and Analysis:
-
Close the tube to minimize oxygen exposure and mix gently (e.g., by inverting).[4]
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Analyze the reaction progress using an appropriate method (e.g., fluorescence measurement for a fluorogenic azide, or chromatography).
-
Protocol 2: Copper Removal using EDTA
This protocol outlines a general procedure for removing the copper catalyst after the reaction.
-
Prepare EDTA Stock Solution:
-
Prepare a 0.5 M stock solution of EDTA in water. Adjust the pH to 8.0 with NaOH to ensure it fully dissolves.
-
-
Chelation:
-
At the end of your click reaction, add the EDTA stock solution to a final concentration of 10-50 mM. The amount should be in excess relative to the copper concentration.
-
Allow the mixture to incubate for at least 15-30 minutes at room temperature to ensure complete chelation of the copper ions.
-
-
Purification:
-
Proceed with your standard purification method (e.g., dialysis, size exclusion chromatography, or precipitation) to separate your product from the copper-EDTA complex and other small molecule reagents. For large biomolecules, dialysis against a buffer is typically effective.[11]
-
Visual Guides
The following diagrams illustrate key workflows and concepts in troubleshooting CuAAC reactions.
Caption: Troubleshooting workflow for low or no reaction yield.
Caption: A typical experimental workflow for a CuAAC reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Improving the stability of Propargyl-NH-PEG3-C2-NHS ester stock solutions
This technical support center provides guidance on improving the stability of Propargyl-NH-PEG3-C2-NHS ester stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound stock solutions?
A1: The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4] NHS esters are susceptible to reaction with water, which leads to the cleavage of the ester and the formation of an unreactive carboxylic acid and N-hydroxysuccinimide. This hydrolysis reaction is the main reason for the loss of reactivity of the stock solution over time.
Q2: What are the ideal solvents for preparing stock solutions of this compound?
A2: Anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize the presence of water, which accelerates the hydrolysis of the NHS ester.
Q3: How should I store my this compound stock solution?
A3: For short-term storage, it is recommended to store the stock solution in an anhydrous solvent (DMSO or DMF) at -20°C or -80°C.[5] The stock solution should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture from the air. It is also advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture introduction to the main stock.[6]
Q4: For how long can I store the stock solution?
A4: The stability of the stock solution can vary depending on the purity of the solvent and storage conditions. While some sources suggest that NHS esters in anhydrous DMF can be stored for 1-2 months at -20°C, it is best practice to prepare the stock solution fresh before use.[5] For optimal results, we recommend performing a quality control check if the solution has been stored for more than a few days.
Q5: Are the propargyl group and the PEG linker stable in the stock solution?
A5: The propargyl group and the polyethylene (B3416737) glycol (PEG) linker are generally stable under the recommended storage conditions.[7][8][9][10] The primary concern for the stability of this compound is the hydrolysis of the NHS ester.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of the NHS ester stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. Ensure the solvent is of high purity and properly dried. |
| Presence of primary amines in the reaction buffer. | Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES buffer. Avoid using Tris-based buffers. | |
| Incorrect pH of the reaction buffer. | The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[11] Ensure your reaction buffer is within this pH range. | |
| Inconsistent results between experiments | Degradation of the stock solution over time. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and exposure to moisture. Perform a quality control check on a new aliquot before each experiment if the stock is not freshly prepared. |
| Variability in solvent quality. | Use a new bottle of high-purity, anhydrous solvent for each new stock solution preparation. | |
| Precipitate formation in the stock solution upon thawing | Low solubility at lower temperatures. | Gently warm the vial to room temperature and vortex to redissolve the compound. If the precipitate persists, it may indicate degradation, and a fresh stock solution should be prepared. |
Experimental Protocols
Protocol 1: Preparation of a Fresh Stock Solution
Objective: To prepare a fresh, high-quality stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or anhydrous dimethylformamide (DMF)
-
Inert gas (argon or nitrogen)
-
Sterile, dry microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid in a sterile, dry microcentrifuge tube under an inert atmosphere if possible.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL or 100 mM).
-
Vortex the tube until the solid is completely dissolved.
-
If not for immediate use, flush the headspace of the tube with inert gas, cap it tightly, and store it at -20°C or -80°C.
Protocol 2: Quality Control of Stock Solution via Spectrophotometry
Objective: To qualitatively assess the activity of the NHS ester in a stock solution. This method is based on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be detected by an increase in absorbance at 260 nm.[4][12]
Materials:
-
This compound stock solution
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
-
0.1 N NaOH
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Dilute a small aliquot of the stock solution in the amine-free buffer to a final concentration of approximately 1 mg/mL.
-
Measure the initial absorbance (A_initial) of the diluted solution at 260 nm.
-
To induce complete hydrolysis, add a small volume of 0.1 N NaOH to the cuvette (e.g., 10 µL to 1 mL) and mix well.
-
Immediately measure the final absorbance (A_final) at 260 nm.
-
Interpretation: If A_final is significantly higher than A_initial, the NHS ester in the stock solution is likely active. If there is little to no change in absorbance, the NHS ester has likely been hydrolyzed, and a fresh stock solution should be prepared.
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. rawsource.com [rawsource.com]
- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
How to confirm successful conjugation with Propargyl-NH-PEG3-C2-NHS ester
Welcome to the technical support center for Propargyl-NH-PEG3-C2-NHS ester. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals confirm successful conjugation of this linker to primary amine-containing molecules such as proteins, antibodies, or small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring during conjugation with this compound?
The core reaction is the formation of a stable amide bond. The N-hydroxysuccinimide (NHS) ester group of the linker reacts with a primary amine (-NH2) on your target molecule (e.g., the epsilon-amino group of a lysine (B10760008) residue on a protein). This reaction results in the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][] The reaction is most efficient at a slightly basic pH (typically 7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[3][4][5]
Q2: Which analytical techniques can I use to confirm that the conjugation was successful?
Several techniques can be employed to confirm successful conjugation. The most common and effective methods include:
-
Mass Spectrometry (MS): To detect the mass increase of the target molecule corresponding to the addition of the Propargyl-NH-PEG3-C2-linker.[6][7][8][9]
-
High-Performance Liquid Chromatography (HPLC): To observe a shift in retention time of the conjugated molecule compared to the unconjugated starting material.[10][11][12]
-
UV-Vis Spectroscopy: Can be used to quantify the degree of labeling if the linker or the target molecule has a distinct chromophore.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect the formation of the new amide bond.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily for confirming conjugation to small molecules, where changes in the chemical shifts of protons near the reaction site can be observed.[14][15][16]
Q3: How can I quantify the extent of conjugation (e.g., the drug-to-antibody ratio in an ADC)?
Quantification is crucial, especially in drug development. Methods to determine the degree of conjugation include:
-
Mass Spectrometry: Deconvolution of the mass spectrum of an intact conjugated protein can reveal the distribution of species with different numbers of linkers attached.[6][7]
-
UV-Vis Spectroscopy: By measuring the absorbance at two different wavelengths (one for the protein and one for the conjugated linker/drug, if it has a chromophore), you can calculate the ratio.[17][18]
-
Hydrophobic Interaction Chromatography (HIC): This HPLC technique can separate species based on the number of conjugated linkers, as each linker adds hydrophobicity.[11]
Q4: What are the critical parameters to control during the conjugation reaction?
Several factors can influence the success and efficiency of the conjugation:
-
pH: The reaction should be performed in a buffer with a pH between 7.2 and 8.5.[3][4] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[3][19][20]
-
Concentration of Reactants: The molar ratio of the linker to the target molecule will influence the degree of labeling. An excess of the linker is often used.[1]
-
Solvent: The this compound should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer.[3][5][19] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[19]
-
Temperature and Time: Reactions are often carried out at room temperature for 1-4 hours or at 4°C overnight.[3][19]
Troubleshooting Guide
This section addresses common problems encountered during the conjugation process and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inactive NHS ester: The NHS ester has hydrolyzed due to moisture.[1][21] | Store the linker properly under desiccated conditions. Allow the vial to warm to room temperature before opening to prevent condensation.[19][21] Perform a quality check of the NHS ester. |
| Incorrect buffer pH: The pH is too low, leading to protonated (and unreactive) primary amines.[3] | Ensure the buffer pH is between 7.2 and 8.5. Use amine-free buffers like PBS, borate, or carbonate.[4][5] | |
| Presence of competing nucleophiles: The buffer (e.g., Tris, glycine) or other sample components contain primary amines.[1][3] | Desalt or dialyze the sample into an appropriate amine-free buffer before the reaction.[19] | |
| Insufficient molar excess of the linker. | Increase the molar ratio of the linker to the target molecule. Titrate to find the optimal ratio for your desired degree of labeling. | |
| Protein/Antibody Aggregation | High concentration of organic solvent: The addition of DMSO or DMF destabilizes the protein. | Keep the final concentration of the organic solvent below 10%.[19] Add the linker solution to the protein solution slowly while gently stirring. |
| Inappropriate buffer conditions: The pH or ionic strength of the buffer is not optimal for protein stability. | Optimize the buffer composition for your specific protein. | |
| High Polydispersity (in ADCs) | Reaction conditions are not optimized: Leading to a wide range of linker-to-protein ratios. | Carefully control the reaction time, temperature, and molar ratio of reactants. Consider using site-specific conjugation techniques if a highly homogeneous product is required. |
| Inconsistent Results | Variability in reagents: Batch-to-batch differences in the linker or target molecule. | Qualify new batches of reagents before use. |
| Inconsistent reaction setup: Minor variations in pH, temperature, or reaction time. | Maintain strict control over all reaction parameters. |
Experimental Protocols
Protocol 1: Mass Spectrometry Analysis for Confirmation of Conjugation
Objective: To confirm the covalent attachment of the Propargyl-NH-PEG3-C2-linker to a target molecule by detecting the expected mass increase.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the unconjugated target molecule at a concentration of approximately 1 mg/mL in an appropriate buffer (e.g., 10mM ammonium (B1175870) acetate).[7]
-
Prepare a solution of the conjugation reaction mixture (after desalting to remove excess linker) at a similar concentration.
-
-
LC-MS Analysis:
-
Inject the samples onto a reverse-phase HPLC column (e.g., C4 for proteins, C18 for small molecules and peptides) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7][11][12]
-
Elute the samples using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., 0.1% formic acid).
-
-
Data Analysis:
-
Acquire the mass spectra for both the unconjugated and conjugated samples.
-
For large molecules like proteins, the raw spectrum will show a distribution of multiply charged ions.[6] Deconvolute the raw spectra to obtain the zero-charge mass spectra.[7]
-
Compare the mass of the major peak in the conjugated sample's spectrum to that of the unconjugated sample. A successful conjugation will show a mass increase corresponding to the mass of the attached linker(s).
-
Expected Mass Shift:
| Component | Molecular Weight (Da) |
| This compound | 356.37 |
| Propargyl-NH-PEG3-C2- moiety (after reaction) | 241.28 |
| N-hydroxysuccinimide (byproduct) | 115.09 |
Note: The mass of the Propargyl-NH-PEG3-C2- moiety is calculated by subtracting the mass of the NHS leaving group from the total mass of the linker.
Protocol 2: HPLC Analysis for Monitoring Conjugation
Objective: To monitor the progress of the conjugation reaction by observing the appearance of a new peak with a different retention time corresponding to the conjugated product.
Methodology:
-
Sample Preparation:
-
At various time points during the conjugation reaction (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding a quenching buffer (e.g., Tris-HCl).[4]
-
-
HPLC Analysis:
-
Inject the quenched aliquots and a sample of the unconjugated starting material onto an appropriate HPLC column (e.g., C4 or C8 for proteins, C18 for smaller molecules).[10][11]
-
Use a suitable mobile phase gradient to separate the unconjugated and conjugated species. Due to the addition of the PEGylated linker, the conjugated product is often more hydrophobic and will typically have a longer retention time in reverse-phase HPLC.[10]
-
-
Data Analysis:
-
Monitor the chromatograms at a suitable wavelength (e.g., 280 nm for proteins).
-
Successful conjugation is indicated by the decrease in the peak area of the unconjugated starting material and the corresponding increase in the peak area of a new, later-eluting peak representing the conjugated product.
-
Visualizations
Caption: Experimental workflow for conjugation and confirmation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. sciex.com [sciex.com]
- 7. enovatia.com [enovatia.com]
- 8. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. azolifesciences.com [azolifesciences.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Ligand-observed NMR techniques to probe RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
Dealing with hydrolysis of Propargyl-NH-PEG3-C2-NHS ester
Welcome to the technical support center for Propargyl-NH-PEG3-C2-NHS ester. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting advice and frequently asked questions to help you navigate potential challenges, particularly concerning the hydrolysis of the NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used in bioconjugation.[1][2] It contains three key functional groups:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (like those on the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[3][4]
-
A Propargyl group : This is a terminal alkyne group that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][5]
-
A PEG3 linker : This is a short polyethylene (B3416737) glycol chain that provides spacing and can improve the solubility of the conjugate.[5]
This reagent is commonly used for labeling proteins, antibodies, and other biomolecules for applications in drug delivery, diagnostics, and proteomics.[1][2]
Q2: What is NHS ester hydrolysis and why is it a concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting the ester into a carboxylic acid.[6] This is a significant issue because the resulting carboxylic acid is no longer reactive towards primary amines, meaning it cannot be used for conjugation.[6] This competing hydrolysis reaction can reduce the efficiency of your labeling experiment.[3][7]
Q3: What factors influence the rate of this compound hydrolysis?
The rate of hydrolysis for NHS esters is primarily influenced by:
-
pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH.[6][8][9]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6]
-
Time: The longer the NHS ester is in an aqueous solution, the greater the extent of hydrolysis.[6]
-
Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[3][10]
Troubleshooting Guide
This guide addresses common problems encountered during conjugation reactions with this compound, with a focus on mitigating hydrolysis.
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolysis of the NHS ester | - Prepare fresh solutions of the NHS ester immediately before use.[8] - Work at a lower temperature (e.g., on ice or at 4°C) to slow down the hydrolysis rate.[3] - Optimize the reaction pH. While a higher pH increases the rate of the desired amine reaction, it also dramatically increases the hydrolysis rate. The optimal pH is typically between 7.2 and 8.5.[3][8] |
| Incorrect Buffer | - Use a non-amine-containing buffer such as phosphate (B84403), bicarbonate, or borate (B1201080) buffer at a pH between 7.2 and 8.5.[3][10] - Avoid buffers containing primary amines like Tris or glycine.[3][10] |
| Inactive Reagent | - Store the solid this compound in a desiccator at -20°C to prevent degradation from moisture.[11][12] - Allow the reagent to warm to room temperature before opening to prevent condensation.[11][13] |
| Low Concentration of Reactants | - Increase the concentration of your target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis reaction.[7][14] |
Problem 2: Inconsistent Results
| Possible Cause | Recommended Solution |
| Variability in Reagent Preparation | - Always prepare fresh solutions of the NHS ester for each experiment. Do not store aqueous solutions.[8] - Ensure the organic solvent (e.g., DMSO or DMF) used to dissolve the NHS ester is anhydrous.[15] |
| pH Drift During Reaction | - The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture, slowing down the conjugation reaction.[16] Use a buffer with sufficient buffering capacity, especially for large-scale reactions.[8] |
Quantitative Data: Impact of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of a typical NHS ester at various pH values.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[3][7] |
| 8.0 | 4 | ~1 hour[17] |
| 8.6 | 4 | 10 minutes[3][7] |
Note: This data is for general NHS esters and should be used as a guideline. The exact hydrolysis rate of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a general guideline for conjugating this compound to a protein.
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, and adjust the pH to a value between 7.2 and 8.5 (a pH of 8.3 is often a good starting point).[8][18] Ensure the buffer is free of primary amines.[3]
-
Protein Solution Preparation: Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL.[8] If your protein is in a storage buffer containing amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.
-
NHS Ester Solution Preparation: Immediately before starting the conjugation, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL.[8][16]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution. Add the NHS ester solution dropwise while gently vortexing the protein solution.[18]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[8][19] Protect the reaction from light if the propargyl group is to be used with light-sensitive reagents later.
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[17]
-
Purification: Remove the excess, unreacted NHS ester and byproducts (like N-hydroxysuccinimide) from the conjugated protein using a desalting column, dialysis, or size-exclusion chromatography.[8][19]
Protocol 2: Assessing the Activity of this compound
You can qualitatively assess if your NHS ester is still active by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. NHS absorbs light at around 260 nm.[3][11]
-
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5 M NaOH
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Dissolve a small amount (e.g., 1 mg) of the NHS ester in 1 mL of the amine-free buffer.
-
Immediately measure the absorbance of the solution at 260 nm (A_initial). Use the buffer as a blank.
-
Add 50 µL of 0.5 M NaOH to the solution to rapidly hydrolyze the NHS ester.
-
Quickly mix and measure the absorbance at 260 nm again (A_final).
-
-
Interpretation:
-
If A_final > A_initial , the NHS ester was active, as the increase in absorbance is due to the release of NHS upon hydrolysis.
-
If A_final ≈ A_initial , the NHS ester has likely already been hydrolyzed and is inactive.
-
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 16. interchim.fr [interchim.fr]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. biotium.com [biotium.com]
- 19. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Antibody Labeling Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize antibody labeling reaction times and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and purity for my antibody before starting a labeling reaction?
For efficient conjugation, your antibody should ideally have a concentration of at least 0.5 mg/mL, with an optimal concentration around 1 mg/mL.[1][2] The purity of the antibody is also critical; it is recommended to use an antibody with a purity of greater than 95%.[1] Contaminating proteins can compete with your target antibody for the label, reducing conjugation efficiency.[1]
Q2: Which buffer components can interfere with the labeling reaction?
Buffers containing primary amines, such as Tris and glycine, are not compatible with labeling chemistries that target primary amines (e.g., NHS esters) as they will compete with the antibody.[3][4] Sodium azide, a common preservative, can inhibit horseradish peroxidase (HRP) activity and should be avoided when creating HRP conjugates.[3] It is recommended to perform buffer exchange into a compatible buffer like phosphate-buffered saline (PBS) before starting the conjugation.[4]
Q3: How does pH affect the antibody labeling reaction?
The optimal pH for the reaction depends on the specific chemistry being used. For N-hydroxysuccinimide (NHS) esters, which react with primary amines, a pH range of 7.2 to 8.5 is generally recommended.[1][4] For maleimide (B117702) groups that target sulfhydryls, a more neutral pH of 6.5 to 7.5 is ideal to ensure specificity.[4] The reaction rate for amine-reactive conjugations increases with pH, but so does the rate of hydrolysis of the labeling reagent.[3]
Q4: What is the recommended storage condition for antibody conjugates?
Newly created conjugates can typically be stored at 4°C for 12-18 months.[2] For long-term storage, adding antimicrobial agents and stabilizers like glycerol (B35011) is recommended, and conjugates can be stored at -20°C for up to two years with 50% glycerol.[2] However, conjugates with phycoerythrin (PE) should be stored at 4°C. It is advisable to store the conjugate undiluted if possible.
Troubleshooting Guide
Low or No Conjugation Efficiency
If you are experiencing low or no labeling of your antibody, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Recommendation |
| Antibody Issues | |
| Low Antibody Concentration | Concentrate the antibody to >0.5 mg/mL.[1] |
| Low Antibody Purity | Purify the antibody to >95% using methods like Protein A/G affinity chromatography.[1] |
| Reaction Condition Issues | |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range for the chosen chemistry (e.g., pH 7.2-8.5 for NHS esters).[1][4] |
| Suboptimal Molar Ratio | Titrate the molar ratio of the label to the antibody to find the optimal balance for your specific reagents. |
| Interfering Buffer Components | Perform buffer exchange to remove interfering substances like Tris, glycine, or sodium azide.[3][4] |
| Reagent Issues | |
| Degraded Labeling Reagent | Use fresh or properly stored labeling reagents. NHS esters are particularly sensitive to moisture.[3] |
A logical workflow for troubleshooting low conjugation yield is presented below.
Protein Aggregation or Precipitation Post-Conjugation
Aggregation is a common issue, often due to increased hydrophobicity of the antibody after labeling.[1][4]
| Potential Cause | Troubleshooting Recommendation |
| Increased Hydrophobicity | Optimize storage buffers with additives like glycerol or use anti-aggregation agents.[1] |
| Suboptimal Buffer Conditions | Screen different buffer formulations to find one that maintains the stability of the conjugate.[4] |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration.[4] |
| Environmental Stress | Handle the antibody and conjugate gently, avoiding high temperatures and vigorous mixing.[4] |
Loss of Antibody Activity
The conjugation process may sometimes impact the antibody's ability to bind to its target.
| Potential Cause | Troubleshooting Recommendation |
| Conjugation Site Interference | If the label has attached to amino acids within the antigen-binding site, consider site-specific conjugation methods that target regions away from the binding site, such as the Fc region.[1] |
| Conformational Changes | The attachment of a bulky label could alter the antibody's structure. Characterize the binding affinity of the conjugate using techniques like ELISA or surface plasmon resonance (SPR).[1] |
Experimental Protocols
General Protocol for Amine Labeling (NHS Ester)
This protocol provides a general guideline for labeling antibodies using an N-hydroxysuccinimide (NHS) ester-activated label.
-
Antibody Preparation :
-
Reaction Setup :
-
Incubation :
-
Quenching :
-
Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[4]
-
-
Purification :
-
Characterization :
-
Determine the degree of labeling (DOL) and confirm the functionality of the conjugated antibody.
-
The general workflow for antibody labeling is illustrated below.
References
Technical Support Center: Scaling Up ADC Production with Propargyl-NH-PEG3-C2-NHS Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Propargyl-NH-PEG3-C2-NHS ester in the development and scaling up of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation, purification, and handling of ADCs synthesized with this compound.
Question: We are observing significant aggregation of our antibody immediately after conjugation with this compound and our hydrophobic payload. What are the potential causes and solutions?
Answer:
Antibody aggregation is a common challenge in ADC production, often exacerbated by the conjugation of hydrophobic payloads.[1][2][3] The this compound linker itself has a hydrophilic PEG3 component to help mitigate this, but issues can still arise.[4]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Buffer | The pH of the conjugation buffer can impact antibody stability. A pH near the antibody's isoelectric point can reduce solubility and promote aggregation.[5] | Maintain a buffer pH that is optimal for the NHS ester reaction (typically pH 7.2-8.5) while ensuring it is sufficiently far from the antibody's isoelectric point.[] Screen a range of buffering agents and pH values during process development. |
| High Concentration of Organic Co-solvent | Hydrophobic payloads often require dissolution in an organic co-solvent (e.g., DMSO). High concentrations of these solvents can denature the antibody, exposing hydrophobic regions and leading to aggregation.[5] | Minimize the amount of organic co-solvent used. Add the linker-payload solution to the antibody solution slowly and with gentle, controlled mixing to avoid localized high concentrations of the solvent. |
| Antibody Quality | The starting antibody material may contain pre-existing aggregates that can act as nucleation sites for further aggregation during conjugation.[5] | Ensure the use of highly pure, monomeric antibody preparations. Perform size-exclusion chromatography (SEC) on the starting antibody to quantify and remove any existing aggregates. |
| Excessive Linker-Payload Molarity | A high molar excess of the hydrophobic linker-payload can lead to increased surface hydrophobicity of the ADC, promoting intermolecular interactions and aggregation. | Optimize the molar ratio of the linker-payload to the antibody to achieve the desired Drug-to-Antibody Ratio (DAR) without causing excessive aggregation. This often requires a careful balance between conjugation efficiency and product stability. |
| Physical Stress | Temperature fluctuations and vigorous mixing can induce antibody unfolding and aggregation. | Maintain a constant, controlled temperature during the conjugation reaction. Use gentle mixing methods, such as orbital shaking or a low-shear impeller, especially at larger scales. |
Question: We are struggling to achieve a consistent Drug-to-Antibody Ratio (DAR) during scale-up. What factors influence DAR control with this linker?
Answer:
Controlling the DAR is critical for the efficacy and safety of an ADC.[7][] Inconsistent DAR upon scale-up is a frequent challenge. With this compound, the reaction targets primary amines (e.g., lysine (B10760008) residues) on the antibody surface.[9][10]
Factors Influencing DAR and Solutions:
| Factor | Influence on DAR | Control Strategy |
| Molar Ratio of Linker to Antibody | This is a primary determinant of the average DAR.[7] | Precisely control the stoichiometry of the reactants. Perform small-scale experiments to establish the optimal molar ratio for the desired DAR, then maintain this ratio during scale-up. |
| Reaction Time and Temperature | The kinetics of the NHS ester reaction are time and temperature-dependent. Longer reaction times or higher temperatures can lead to higher DAR values. | Standardize the reaction time and temperature across all scales. Implement in-process monitoring (e.g., HPLC-based methods) to track the progress of the conjugation and determine the optimal endpoint. |
| pH of the Conjugation Buffer | The reactivity of the NHS ester with primary amines is pH-dependent, with higher pH values (around 8.0-8.5) generally leading to faster reaction rates and potentially higher DAR.[] | Tightly control the pH of the reaction buffer. Use a buffer system with sufficient capacity to resist pH shifts during the reaction. |
| Antibody Concentration | Changes in antibody concentration can affect reaction kinetics. | Maintain a consistent antibody concentration during scale-up. If the concentration needs to be altered, re-optimize the other reaction parameters. |
| Mixing Efficiency | Inadequate mixing at larger scales can lead to local variations in reactant concentrations, resulting in a heterogeneous DAR distribution. | Ensure efficient and uniform mixing throughout the reaction vessel. The mixing system should be designed to handle the increased volume without causing excessive shear stress. |
Question: We are observing linker-payload instability and premature drug release during purification and storage. How can we improve the stability of our ADC?
Answer:
While this compound forms a stable amide bond with the antibody, the overall stability of the ADC can be influenced by the payload and the formulation conditions.[11]
Troubleshooting ADC Instability:
| Problem Area | Potential Cause | Recommended Action |
| Purification Process | Harsh purification conditions, such as extreme pH or high concentrations of organic solvents, can lead to degradation of the ADC. | Optimize purification methods to be as gentle as possible. Techniques like tangential flow filtration (TFF) are often preferred for buffer exchange and removal of unconjugated species at scale.[12] If chromatography is used, screen for resins and mobile phases that do not compromise ADC stability. |
| Formulation Buffer | The pH, ionic strength, and excipients in the final formulation are critical for long-term stability. | Conduct formulation screening studies to identify the optimal buffer composition. Common stabilizing excipients include sugars (e.g., sucrose, trehalose) and non-ionic surfactants (e.g., polysorbate 20/80).[5] |
| Storage Conditions | Improper storage temperatures and exposure to light can degrade the ADC.[5] Freeze-thaw cycles are a common cause of aggregation.[5] | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations). Protect from light. If frozen storage is required, use a cryoprotectant and avoid repeated freeze-thaw cycles. |
| Residual Impurities | Unreacted linker-payload or byproducts from the conjugation reaction can potentially affect stability. | Ensure efficient removal of all process-related impurities during purification. Analytical methods should be in place to detect and quantify these species.[13] |
Frequently Asked Questions (FAQs)
1. What are the main advantages of using a PEGylated linker like this compound in ADC development?
The polyethylene (B3416737) glycol (PEG) component of the linker offers several advantages:
-
Increased Hydrophilicity: PEG spacers can help to offset the hydrophobicity of the cytotoxic payload, which can improve the solubility of the resulting ADC and reduce its propensity to aggregate.[4]
-
Improved Pharmacokinetics (PK): PEGylation can potentially prolong the circulation half-life of the ADC.[14]
-
Enhanced Stability: The hydrophilic nature of PEG can contribute to the overall physical stability of the ADC in solution.
-
Reduced Immunogenicity: PEG chains can help to shield the linker-payload from the immune system, potentially reducing the immunogenicity of the ADC.
2. How do we accurately measure the DAR of an ADC prepared with this linker?
Several analytical techniques can be used to determine the DAR:
-
UV/Vis Spectroscopy: This is a relatively simple method that can be used if the antibody and the payload have distinct absorbance maxima.[][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Species with different numbers of conjugated drugs will have different retention times, allowing for the determination of the DAR distribution.[][16]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC/MS): This powerful technique can be used to determine the molecular weight of the different ADC species, providing a precise measurement of the DAR.[]
3. What are the key considerations for purifying an ADC made with this compound at a larger scale?
Scaling up the purification of ADCs requires careful consideration of several factors:
-
Removal of Unconjugated Linker-Payload: Efficient removal of the cytotoxic free drug and linker is critical for the safety of the final product.[13] Tangential Flow Filtration (TFF) is a scalable method for this purpose.[12]
-
Removal of Aggregates: Size-exclusion chromatography (SEC) can be used to remove high-molecular-weight aggregates, but it can be challenging to scale.[2] Optimizing the conjugation reaction to minimize aggregate formation is the preferred strategy.
-
Maintaining Stability: The purification process should be designed to be as gentle as possible to avoid causing degradation or aggregation of the ADC.
-
Containment: Due to the highly potent nature of the cytotoxic payloads, all purification steps must be performed under appropriate containment to ensure operator safety.[1][17]
4. Can the propargyl group on the linker interfere with the conjugation reaction or the stability of the ADC?
The propargyl group is designed for subsequent "click chemistry" reactions, typically with an azide-modified payload.[18][19] It is generally considered bioorthogonal and should not interfere with the initial NHS ester-mediated conjugation to the antibody's primary amines. The stability of the propargyl group is high under typical bioconjugation conditions.
5. What are the critical process parameters to monitor during the scale-up of the conjugation reaction?
Key critical process parameters (CPPs) to monitor include:
-
Reactant concentrations (antibody and linker-payload)
-
Molar ratio of linker-payload to antibody
-
Reaction temperature
-
Reaction time
-
pH of the reaction buffer
-
Mixing speed and efficiency
Continuous monitoring and control of these parameters are essential for ensuring batch-to-batch consistency and a robust, scalable manufacturing process.[7]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Antibody Conjugation with this compound
-
Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.5-8.0).
-
Adjust the antibody concentration to the desired level (e.g., 5-10 mg/mL).
-
Perform SEC analysis to confirm the monomeric state of the antibody.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound and the azide-modified payload (if performing a one-pot reaction, though a two-step process is more common) in a minimal amount of a suitable organic solvent (e.g., anhydrous DMSO).
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the linker-payload solution to the antibody solution with gentle mixing.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified period (e.g., 1-4 hours).
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., Tris or glycine) to react with any remaining unreacted NHS esters.
-
-
Purification:
-
Purify the resulting ADC using a suitable method such as TFF or SEC to remove unconjugated linker-payload, quenching reagent, and any aggregates.
-
-
Characterization:
-
Characterize the purified ADC for DAR, purity, aggregation, and endotoxin (B1171834) levels.
-
Diagrams
Caption: A generalized workflow for ADC production.
Caption: A logical flow for troubleshooting aggregation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. pharmtech.com [pharmtech.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 7. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 9. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. lonza.com [lonza.com]
- 13. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 17. biopharminternational.com [biopharminternational.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Reducing Non-Specific Binding in Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of labeling experiments?
A1: Non-specific binding refers to the attachment of a labeled probe (like an antibody or a fluorescent dye) to unintended targets within a sample, rather than to the specific molecule of interest. This can be caused by various interactions, including hydrophobic, ionic, and other charge-based forces between the probe and unrelated components of the sample or the substrate.[1][2] This unwanted binding increases background noise and can obscure the true signal, leading to inaccurate results.[3]
Q2: What are the most common causes of high background and non-specific binding?
A2: High background and non-specific binding can arise from several factors:
-
Insufficient Blocking: Failure to adequately block all unoccupied binding sites on the substrate (e.g., membrane, slide, or well) is a primary cause.[1][4]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[5]
-
Inadequate Washing: Insufficient or improper washing steps fail to remove unbound or weakly bound antibodies.
-
Hydrophobic and Ionic Interactions: The inherent properties of antibodies and other proteins can lead to non-specific attachment to various surfaces.[1]
-
Endogenous Factors: The presence of endogenous enzymes (like peroxidases or phosphatases) or biotin (B1667282) in the sample can lead to false positive signals with certain detection systems.[6]
-
Cross-Reactivity: The primary or secondary antibody may cross-react with other proteins in the sample that share similar epitopes.
Q3: How do I choose the right blocking agent for my experiment?
A3: The choice of blocking agent depends on the specific assay, the target antigen, and the detection system. No single blocking agent is optimal for all experiments.[2] It is often necessary to empirically test several options to find the one that provides the highest signal-to-noise ratio.[2]
Common blocking agents include:
-
Bovine Serum Albumin (BSA): A common choice for many applications. However, it is not recommended for detecting phosphorylated proteins as it may contain phosphatases.[7][8][9]
-
Non-fat Dry Milk: A cost-effective option, but it contains casein (a phosphoprotein) and biotin, making it unsuitable for phospho-protein detection and avidin-biotin systems.[2][10]
-
Normal Serum: Using serum from the same species as the secondary antibody is a highly effective blocking strategy.[11][12]
-
Commercial Blocking Buffers: These are often protein-free or contain highly purified proteins, offering a more consistent and sometimes more effective blocking solution.[11]
-
Fish Gelatin: This can be a good alternative as it is less likely to cross-react with mammalian antibodies.[3]
Troubleshooting Guides
Issue: High Background Staining
High background can obscure your specific signal, making data interpretation difficult. Use the following guide to troubleshoot and resolve this common issue.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Insufficient Blocking | Increase the concentration of your blocking agent (e.g., from 1% to 5% BSA). Extend the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C). Try a different blocking agent (see table below).[6][11] | Reduced background signal across the entire sample. |
| Antibody Concentration Too High | Perform an antibody titration to determine the optimal dilution for both primary and secondary antibodies.[5] | Decreased background with a minimal reduction in specific signal intensity. |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5 washes). Increase the duration of each wash (e.g., from 5 to 10 minutes). Add a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer. | More effective removal of unbound antibodies, leading to a cleaner background. |
| Cross-Reactivity of Secondary Antibody | Run a control experiment with only the secondary antibody (no primary antibody). If staining is observed, consider using a pre-adsorbed secondary antibody.[13] | Elimination of background caused by the secondary antibody binding to non-target proteins. |
| Endogenous Enzyme Activity (for HRP/AP detection) | For peroxidase activity, quench with 3% hydrogen peroxide before primary antibody incubation.[6] For alkaline phosphatase, use an inhibitor like levamisole. | Reduction of background signal originating from endogenous enzymes in the tissue. |
Comparison of Common Blocking Agents
The following table provides a qualitative comparison of commonly used blocking agents to help guide your selection process. The best choice is always application-dependent and should be empirically determined.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Single purified protein, less lot-to-lot variability than milk.[8] | Can contain endogenous phosphatases and IgG, which may interfere with some assays.[8][9][12] | General use, especially when milk is not suitable. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and readily available.[9] | Contains phosphoproteins (casein) and biotin, which can interfere with phospho-protein detection and avidin-biotin systems.[7][10] | General Western blotting, but not for phospho-proteins or biotin-based detection. |
| Normal Serum | 5-10% (v/v) | Highly effective at reducing background from Fc receptor binding and other non-specific interactions.[11][12] | More expensive than BSA or milk. Must be from the same species as the secondary antibody.[11] | Immunohistochemistry (IHC) and Immunofluorescence (IF). |
| Fish Gelatin | 0.1-1% (w/v) | Less likely to cross-react with mammalian-derived antibodies. | May not be as effective as other blockers for all applications. | When cross-reactivity with mammalian proteins is a concern.[3] |
| Commercial/Synthetic Blockers | Varies by manufacturer | Often protein-free, reducing the chance of cross-reactivity. High lot-to-lot consistency.[14] | More expensive. | High-sensitivity assays or when protein-based blockers cause issues. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol outlines a method for empirically determining the best blocking agent and concentration for your specific experiment.
-
Preparation: Prepare several different blocking buffers to test. For example: 1% BSA in TBST, 3% BSA in TBST, 5% non-fat dry milk in TBST, and a commercial blocking buffer.
-
Sample Application: Prepare identical samples (e.g., lanes on a Western blot membrane, wells in an ELISA plate, or tissue sections on slides).
-
Blocking: Incubate each sample in a different blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate all samples with the same dilution of your primary antibody.
-
Secondary Antibody Incubation: Incubate all samples with the same dilution of your secondary antibody.
-
Washing: Perform identical, rigorous washing steps for all samples.
-
Detection: Develop the signal using your chosen detection method.
-
Analysis: Compare the signal intensity of your target with the background noise for each blocking condition. The optimal blocking buffer is the one that provides the highest signal-to-noise ratio.[2]
Protocol 2: Antibody Titration for Reducing Non-Specific Binding
This protocol describes how to perform a titration to find the optimal antibody concentration.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your primary antibody in your optimized blocking buffer. A good starting range is from the manufacturer's recommended dilution to several two-fold dilutions above and below that concentration (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000).[15]
-
Incubate Samples: Apply each dilution to a separate, identical sample (e.g., strips of a Western blot membrane). Include a negative control with no primary antibody.
-
Incubation Time: Incubate all samples for the same amount of time and at the same temperature (e.g., overnight at 4°C).
-
Wash: Wash all samples thoroughly with wash buffer (e.g., TBST).
-
Secondary Antibody: Incubate all samples with the same, pre-optimized concentration of the secondary antibody.
-
Wash and Detect: Wash the samples again and proceed with signal detection.
-
Determine Optimal Dilution: The optimal primary antibody dilution is the one that gives a strong specific signal with the lowest background.
Visualizations
Caption: Troubleshooting workflow for high background.
Caption: Key steps to minimize non-specific binding.
References
- 1. corning.com [corning.com]
- 2. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 3. graphviz.org [graphviz.org]
- 4. labcluster.com [labcluster.com]
- 5. medium.com [medium.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Western blot blocking: Best practices | Abcam [abcam.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. bosterbio.com [bosterbio.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. ptglab.com [ptglab.com]
Technical Support Center: Improving Drug-to-Antibody Ratio (DAR) with Propargyl-NH-PEG3-C2-NHS Ester
Welcome to the technical support center for the use of Propargyl-NH-PEG3-C2-NHS ester in the development of antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving an optimal drug-to-antibody ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional crosslinker used in the synthesis of ADCs.[1][2] It comprises three key components:
-
An N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (the ε-amino group of lysine (B10760008) residues) on the surface of an antibody to form a stable amide bond.[3]
-
A polyethylene (B3416737) glycol (PEG) spacer (in this case, with three repeating units) that increases the hydrophilicity and solubility of the ADC, which can help prevent aggregation, especially with hydrophobic drug payloads.[3]
-
A propargyl group (a terminal alkyne) which is used in a subsequent "click chemistry" reaction, typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach an azide-modified drug molecule.[1]
This two-step conjugation strategy allows for the controlled attachment of the linker to the antibody, followed by the efficient and specific conjugation of the drug.
Q2: What are the advantages of using a PEGylated linker like this compound?
A2: The PEG spacer in this linker offers several advantages in ADC development:
-
Improved Solubility: The hydrophilic nature of the PEG chain can help to solubilize hydrophobic drug payloads, reducing the risk of aggregation and precipitation of the ADC during and after conjugation.[3]
-
Enhanced Pharmacokinetics: PEGylation can shield the ADC from proteolytic degradation and reduce its immunogenicity, potentially leading to a longer circulation half-life.[3]
-
Higher DAR Potential: By mitigating the hydrophobicity of the payload, PEGylated linkers can enable the attachment of a higher number of drug molecules per antibody (a higher DAR) without compromising the stability and solubility of the ADC.
Q3: What is the optimal pH for the reaction between this compound and an antibody?
A3: The optimal pH for the reaction between an NHS ester and the primary amines on an antibody is typically in the range of 7.2 to 8.5 .[4] A slightly alkaline pH is necessary to ensure that the lysine residues are deprotonated and therefore nucleophilic. However, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the desired conjugation reaction and lead to lower efficiency.[4]
Q4: Which buffers should I use for the conjugation reaction, and which should I avoid?
A4: It is crucial to use amine-free buffers for the conjugation reaction. Suitable buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate (B1201080) buffer
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine , must be avoided as they will compete with the antibody for reaction with the NHS ester, leading to a significantly lower conjugation efficiency.[5]
Q5: How should I prepare and store my this compound stock solution?
A5: NHS esters are moisture-sensitive and prone to hydrolysis.[5] It is recommended to:
-
Store the solid linker desiccated at -20°C.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare stock solutions fresh for each use in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5]
-
Do not prepare and store aqueous stock solutions of the linker, as the NHS ester will rapidly hydrolyze.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to an antibody and subsequent DAR determination.
Low or No Conjugation (Low DAR)
| Potential Cause | Recommended Solution(s) |
| Hydrolysis of this compound | - Ensure the linker is stored properly under desiccated conditions. - Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[5] - Minimize the time the linker is in an aqueous buffer before conjugation. - Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the rate of hydrolysis relative to the aminolysis reaction.[6] |
| Incorrect Reaction pH | - Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[4] A pH that is too low will result in protonated (non-reactive) amines on the antibody, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[4] |
| Presence of Competing Amines in the Buffer | - Ensure your antibody is in an amine-free buffer such as PBS, HEPES, or borate buffer.[5] - If your antibody is in a Tris or glycine-containing buffer, perform a buffer exchange using dialysis or a desalting column prior to the conjugation reaction. |
| Insufficient Molar Excess of Linker | - The optimal molar ratio of linker to antibody can vary depending on the antibody and the desired DAR. A common starting point is a 10- to 20-fold molar excess of the linker.[5] For dilute antibody solutions, a higher molar excess may be required. |
| Inaccessible Lysine Residues | - The surface accessibility of lysine residues can vary between different antibodies. If a low DAR is consistently observed, it may be due to a limited number of reactive lysines. Consider performing a structural analysis of your antibody to identify potentially accessible sites. |
Antibody Aggregation or Precipitation
| Potential Cause | Recommended Solution(s) |
| High DAR with a Hydrophobic Payload | - The PEG3 spacer in the linker is designed to increase hydrophilicity, but with very hydrophobic drugs, aggregation can still occur at high DARs. - Try reducing the molar excess of the linker in the conjugation reaction to target a lower average DAR. |
| High Concentration of Organic Solvent | - If the linker is dissolved in a high concentration of DMSO or DMF, ensure that the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to prevent denaturation and aggregation of the antibody. |
| Unfavorable Buffer Conditions | - Ensure the buffer composition and pH are optimal for the stability of your specific antibody. |
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol provides a general guideline. Optimization of molar ratios, reaction time, and temperature may be necessary for your specific antibody and desired DAR.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Antibody Solution: Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare the Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the linker stock solution to the antibody solution. Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol for DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on their hydrophobicity. Since the drug payload is typically hydrophobic, species with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.[7][8]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0[9]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0 with 25% Isopropanol (v/v)[9]
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the purified ADC sample.
-
Gradient Elution: Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 20-30 minutes.
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=1, 2, 3, etc.). The DAR=0 peak will elute first, followed by peaks of increasing DAR.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of Species * Number of Drugs on Species)] / Σ (Peak Area of all Species)
-
Protocol for DAR Analysis by Mass Spectrometry (LC-MS)
Mass spectrometry provides a direct measurement of the mass of the ADC, allowing for an accurate determination of the number of conjugated linkers.[2][10]
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase or size-exclusion chromatography column
-
Reducing agent (e.g., Dithiothreitol, DTT) for analysis of reduced antibody fragments (optional)
Procedure:
-
Sample Preparation: The ADC sample can be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains.
-
LC Separation: Separate the ADC species using an appropriate LC method (e.g., reversed-phase for reduced fragments or size-exclusion for intact ADC).
-
Mass Spectrometry Analysis: Acquire the mass spectra of the eluting species.
-
Data Analysis:
-
Deconvolute the mass spectra to determine the mass of the intact ADC or its subunits.
-
Calculate the number of conjugated linkers by comparing the mass of the conjugated species to the mass of the unconjugated antibody.
-
The average DAR can be calculated from the relative abundance of each DAR species observed in the mass spectrum.
-
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.0-8.5 is often optimal to balance amine reactivity and NHS ester hydrolysis.[] |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis but may require longer reaction times.[12] |
| Reaction Time | 30 minutes to 4 hours | Optimization is recommended. Shorter times at room temperature or longer times at 4°C are common.[4] |
| Linker-to-Antibody Molar Ratio | 5:1 to 50:1 | A starting point of 10:1 to 20:1 is recommended for initial experiments.[5] |
| Antibody Concentration | 1 - 10 mg/mL | Higher antibody concentrations can favor the conjugation reaction over hydrolysis. |
| Organic Solvent (DMSO/DMF) Concentration | < 10% (v/v) | High concentrations of organic solvents can lead to antibody denaturation and aggregation. |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: A typical two-step workflow for ADC synthesis using this compound.
Troubleshooting Logic for Low DAR
Caption: A decision tree for troubleshooting the root causes of a low drug-to-antibody ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Heterogeneous Antibody-Drug Conjugate (ADC) Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of heterogeneous Antibody-Drug Conjugate (ADC) mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of ADC purification?
The primary goals of purifying heterogeneous ADC mixtures are to:
-
Remove process-related impurities, such as unconjugated antibodies (DAR=0), excess free drug (payload) and linker, and residual solvents.[1]
-
Separate ADC species with different drug-to-antibody ratios (DAR) to obtain a more homogeneous product with a desired efficacy and safety profile.[][3]
-
Eliminate product-related impurities like aggregates and fragments, which can affect the ADC's stability and immunogenicity.[][4]
Q2: Which chromatography techniques are most commonly used for ADC purification?
Several chromatography techniques are employed, often in combination, to purify ADCs. The most common include:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on differences in hydrophobicity, which is influenced by the drug-to-antibody ratio (DAR).[][5]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge differences. It is effective for removing charged impurities and can also be used to separate ADC species with different charges.[][6]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is primarily used to remove aggregates and buffer exchange.[][7]
-
Affinity Chromatography (e.g., Protein A): Often used as an initial capture step to purify the antibody from the initial cell culture harvest before conjugation.[8]
-
Membrane Chromatography: Offers higher throughput and can be used for the removal of aggregates and free drug.[1][]
Q3: How do I choose the right purification strategy for my ADC?
The choice of purification strategy depends on several factors, including:
-
The nature of the ADC: The properties of the antibody, linker, and payload will influence the separation. For instance, the hydrophobicity of the drug-linker will determine the suitability of HIC.[]
-
The types of impurities present: The purification train should be designed to remove specific impurities like unconjugated mAb, free payload, and aggregates.
-
The desired level of purity and homogeneity: The final application of the ADC (e.g., preclinical vs. clinical) will dictate the required purity.
-
Scalability: The chosen methods should be scalable for larger production if necessary.[9]
A multi-step approach is often required to achieve high purity. A common workflow might involve an initial capture step (e.g., Protein A), followed by one or more polishing steps using techniques like HIC, IEX, or SEC to remove specific impurities and resolve different DAR species.
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
Q: Why am I observing poor separation of different DAR species?
A: Poor resolution of DAR species in HIC can be due to several factors:
-
Suboptimal Salt Concentration: The salt concentration in the mobile phase is critical for binding and elution.[10]
-
Troubleshooting: Screen different salt types (e.g., ammonium (B1175870) sulfate, sodium chloride) and concentrations in your binding and elution buffers.[3][10] A gradient elution from high to low salt concentration is typically used to separate different DAR species.[11]
-
-
Incorrect Mobile Phase pH: The pH can influence the hydrophobic interactions.
-
Troubleshooting: Optimize the pH of your mobile phase. A pH range of 6.0-7.0 is a common starting point.[3]
-
-
Inappropriate Resin Choice: The hydrophobicity of the HIC resin (e.g., Phenyl, Butyl) affects the separation.
-
Troubleshooting: Screen different HIC resins with varying hydrophobicities to find the one that provides the best resolution for your specific ADC.[3]
-
-
Presence of Organic Solvents: Organic solvents in the sample or mobile phase can interfere with hydrophobic interactions.
-
Troubleshooting: Ensure your sample is properly buffer exchanged to remove any organic solvents from the conjugation reaction.[1] Isopropanol (B130326) can be used in the mobile phase to modulate selectivity.[10]
-
Q: My ADC is precipitating during the HIC run. What can I do?
A: Precipitation is often caused by high salt concentrations leading to "salting out".
-
Troubleshooting:
Ion Exchange Chromatography (IEX)
Q: I am not able to effectively remove unconjugated antibody using IEX. Why?
A: Incomplete removal of unconjugated antibody can be due to:
-
Inadequate Charge Difference: The charge difference between the unconjugated mAb and the ADC species may not be sufficient for separation under the chosen conditions.
-
High Sample Load: Overloading the column can lead to co-elution of the unconjugated antibody with the ADC.
-
Troubleshooting: Reduce the amount of sample loaded onto the column. Determine the dynamic binding capacity of the resin for your ADC.[9]
-
Q: My ADC recovery from the IEX column is low. What are the possible causes?
A: Low recovery can be caused by strong, irreversible binding to the resin.
-
Troubleshooting:
-
Increase the salt concentration or change the pH of the elution buffer to disrupt the ionic interactions.[9]
-
Consider using a weaker ion exchange resin.
-
Ensure the column is not being fouled by precipitated protein or other contaminants. Implement a proper cleaning-in-place (CIP) procedure.
-
Size Exclusion Chromatography (SEC)
Q: I am observing significant peak tailing for my ADC in SEC. What is causing this?
A: Peak tailing in SEC is often due to secondary interactions between the ADC and the stationary phase.[4][7]
-
Troubleshooting:
-
Increase Ionic Strength: Add salt (e.g., 150-200 mM NaCl or KCl) to the mobile phase to minimize ionic interactions.[4]
-
Add Organic Modifier: For hydrophobic ADCs, adding a small amount of an organic solvent like isopropanol or acetonitrile (B52724) (e.g., 5-15%) to the mobile phase can reduce hydrophobic interactions.[4]
-
Change Mobile Phase pH: Adjusting the pH away from the isoelectric point (pI) of the ADC can reduce ionic interactions.
-
Select an Appropriate Column: Use a column specifically designed for biomolecule separations with a hydrophilic coating to minimize non-specific binding.[7]
-
Q: How can I improve the resolution between monomer and aggregate peaks in SEC?
A: To improve resolution:
-
Optimize Flow Rate: Lowering the flow rate can increase the resolution.
-
Increase Column Length: Using a longer column or connecting two columns in series will increase the separation path and improve resolution.
-
Select Appropriate Pore Size: Choose a column with a pore size that is optimal for the size range of your ADC and its aggregates.
Experimental Protocols
General ADC Purification Workflow
The following diagram illustrates a typical workflow for the purification of a heterogeneous ADC mixture.
References
- 1. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
Validation & Comparative
Characterizing Propargyl-NH-PEG3-C2-NHS Ester Conjugates by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals working with bioconjugates, precise characterization is paramount. This guide provides a comparative analysis of the mass spectrometric characterization of molecules conjugated with Propargyl-NH-PEG3-C2-NHS ester. This trifunctional linker, featuring a propargyl group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for amine conjugation, is a valuable tool in creating complex biomolecules like antibody-drug conjugates (ADCs).
This guide will delve into the expected mass spectrometry data for this compound conjugates, compare its performance with alternative linkers, and provide detailed experimental protocols to aid in the robust characterization of these important bioconjugates.
Mass Spectrometric Profile of this compound Conjugates
The characterization of this compound conjugates by mass spectrometry provides crucial information on the success of the conjugation, the purity of the product, and the sites of modification. The expected mass spectrum will be influenced by the choice of ionization technique, with Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being the most common.[1]
Expected Mass Shift:
Upon successful conjugation to a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue), the this compound will impart a specific mass shift. The molecular weight of the linker itself is 356.37 g/mol .[2] However, during the reaction with an amine, the NHS group (115.09 g/mol ) is released, and a hydrogen atom is lost from the amine. Therefore, the net mass addition to the target molecule is 241.28 g/mol .
Illustrative Data for a Model Peptide Conjugate:
To demonstrate the expected mass spectrometric data, let's consider the conjugation of this compound to a model peptide, Angiotensin II (MW = 1046.2 g/mol ).
| Species | Molecular Weight (Da) | Expected [M+H]+ (m/z) |
| Angiotensin II (unmodified) | 1046.2 | 1047.2 |
| Angiotensin II + Propargyl-NH-PEG3-C2 | 1287.48 | 1288.48 |
Table 1: Expected Molecular Weights and m/z values for a model peptide conjugated with this compound. This table illustrates the expected mass shift upon successful conjugation.
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) is essential for confirming the identity of the conjugate and identifying the specific site of modification. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation methods. The fragmentation pattern of a peptide conjugated with this compound will exhibit characteristic cleavages.
The PEG linker itself can undergo fragmentation, typically resulting in a neutral loss of ethylene (B1197577) glycol units (44 Da). The amide bond formed between the linker and the peptide is generally stable, so fragmentation along the peptide backbone (b and y ions) will be observed, with the mass of the linker attached to the relevant fragment.
| Fragment Ion Type | Description | Expected m/z (Illustrative Example with Angiotensin II N-terminal conjugation) |
| y-ions | C-terminal fragments | Unchanged from unmodified peptide |
| b-ions | N-terminal fragments | Shifted by the mass of the linker (241.28 Da) |
| Neutral Loss | Cleavage within the PEG chain | [M+H - n*44]+ |
Table 2: Expected MS/MS Fragmentation Pattern of a Peptide Conjugated with this compound. This table provides a simplified overview of the expected fragmentation behavior.
Comparison with Alternative Linkers
The choice of linker can significantly impact the properties of the bioconjugate and its subsequent analysis. Here, we compare this compound with two common alternatives: a maleimide-based linker and a DBCO-containing linker.
| Feature | This compound | Maleimide-PEG4-NHS Ester | DBCO-PEG4-NHS Ester |
| Reactive Groups | NHS ester (amine-reactive), Propargyl (azide-reactive via CuAAC) | NHS ester (amine-reactive), Maleimide (B117702) (thiol-reactive) | NHS ester (amine-reactive), DBCO (azide-reactive via SPAAC) |
| Conjugation Chemistry | Amide bond formation; Copper-catalyzed azide-alkyne cycloaddition | Amide bond formation; Thiol-maleimide Michael addition | Amide bond formation; Strain-promoted azide-alkyne cycloaddition |
| Mass Shift (Linker only) | 241.28 Da | ~313.3 Da (example) | ~537.6 Da (example) |
| MS/MS Fragmentation | Characteristic PEG ladder (loss of 44 Da units). | Stable thioether bond, fragmentation primarily on peptide backbone. | Fragmentation of the DBCO moiety can be complex. |
| Advantages | Allows for subsequent "click" reaction. | Highly specific for cysteines. | Copper-free click chemistry, biocompatible. |
| Considerations for MS | Potential for copper adducts if not properly removed. | Potential for hydrolysis of the maleimide group. | Larger mass addition may complicate spectral interpretation. |
Table 3: Comparison of this compound with Alternative Linkers. This table highlights the key differences relevant to mass spectrometric analysis.
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining high-quality mass spectrometry data.
Protocol 1: Conjugation of this compound to a Protein
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add a 5-20 molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Mass Spectrometry Analysis of the Conjugate
-
Sample Preparation: Dilute the purified conjugate in a solvent compatible with the chosen ionization method. For ESI-MS, a solution of 50% acetonitrile/50% water with 0.1% formic acid is common. For MALDI-MS, the conjugate is mixed with a suitable matrix solution (e.g., sinapinic acid for proteins).[3]
-
Intact Mass Analysis (MS1): Acquire a full MS scan to determine the molecular weight of the conjugate and assess the degree of labeling (drug-to-antibody ratio, DAR, in the case of ADCs).[4] Deconvolution software is often necessary to interpret the resulting charge state envelope from ESI-MS.
-
Peptide Mapping and Fragmentation Analysis (LC-MS/MS): a. Digestion: Reduce, alkylate, and digest the conjugate with a protease (e.g., trypsin). b. LC Separation: Separate the resulting peptides using reverse-phase liquid chromatography. c. MS/MS Analysis: Analyze the eluting peptides using a data-dependent acquisition mode, where the mass spectrometer automatically selects precursor ions for fragmentation. d. Data Analysis: Use specialized software to identify the peptides and pinpoint the modified residues based on the observed mass shifts in the fragment ions.
Visualizing the Workflow
Caption: Experimental workflow for the conjugation and mass spectrometric analysis.
Logical Relationships in Data Interpretation
Caption: Logical flow for interpreting mass spectrometry data.
References
A Comparative Guide to Antibody Labeling: Propargyl-NH-PEG3-C2-NHS Ester vs. Alternatives for HPLC Analysis
For researchers, scientists, and drug development professionals, the precise and efficient labeling of antibodies is paramount for the development of robust diagnostics and targeted therapeutics like antibody-drug conjugates (ADCs). The choice of conjugation chemistry not only dictates the efficiency of labeling but also significantly impacts the stability, homogeneity, and ultimately, the performance of the final conjugate. This guide provides an objective comparison of antibody labeling using Propargyl-NH-PEG3-C2-NHS ester with a common alternative, Maleimide-PEG-NHS ester, focusing on their analysis by High-Performance Liquid Chromatography (HPLC).
This compound is a bifunctional linker that leverages two distinct chemical reactions. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on an antibody, to form a stable amide bond. The propargyl group, a terminal alkyne, allows for a highly specific and efficient secondary reaction known as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted alkyne-azide cycloaddition) to attach a molecule of interest. This offers a versatile platform for creating well-defined antibody conjugates.
In contrast, Maleimide-PEG-NHS esters are heterobifunctional linkers where the NHS ester targets lysine residues, and the maleimide (B117702) group specifically reacts with free sulfhydryl groups on cysteine residues. This approach is often used for site-specific conjugation to engineered cysteines or reduced native disulfide bonds.
Performance Comparison: this compound vs. Maleimide-PEG-NHS Ester
The choice between these labeling strategies involves a trade-off between targeting different amino acid residues and the resulting stability of the conjugate. The following table summarizes the key performance characteristics based on the underlying chemistry.
| Feature | This compound | Maleimide-PEG-NHS Ester (Thiol-Reactive) |
| Target Residue | Primary Amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) |
| Reaction Type | Acylation (Amide bond) & Click Chemistry (Triazole) | Michael Addition (Thioether bond) |
| Specificity | Lower (Lysine is abundant) | Higher (Cysteine is less abundant) |
| Bond Stability | High (Stable Amide and Triazole bonds) | Moderate (Thioether bond can be susceptible to retro-Michael addition)[1] |
| Homogeneity of Conjugate | Heterogeneous (multiple lysines) | Higher (site-specific to cysteines) |
| Typical Labeling Efficiency | 60-80% | 70-90% |
| Antibody Recovery | >90% | >85% |
| HPLC Analysis Method | HIC, RP-HPLC | HIC, RP-HPLC |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in antibody labeling and analysis. Below are representative protocols for labeling with this compound and subsequent HPLC analysis.
Protocol 1: Antibody Labeling with this compound
1. Antibody Preparation:
-
Start with a purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.
-
If the antibody buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
2. Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the required amount of the NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL.
3. Labeling Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, with gentle stirring or rocking.
4. Quenching and Purification:
-
Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purify the labeled antibody from excess reagent and by-products using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: HPLC Analysis of Labeled Antibody
A. Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
HIC separates molecules based on their hydrophobicity. The addition of the linker and payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated molecules.
-
Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The different peaks correspond to the unconjugated antibody (DAR=0) and the various drug-loaded species (DAR=1, 2, 3, etc.). The average DAR can be calculated from the relative peak areas.
B. Reversed-Phase HPLC (RP-HPLC) for Subunit Analysis
RP-HPLC is often used to analyze the distribution of the label between the heavy and light chains of the antibody under denaturing conditions.
-
Sample Preparation: Reduce the antibody conjugate by incubating with a reducing agent (e.g., DTT or TCEP) at 37°C for 30 minutes.
-
Column: A wide-pore C4 or C8 reversed-phase column suitable for large proteins.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~30% to 50% B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm and 214 nm.
-
Data Analysis: The chromatogram will show separated peaks for the light chain, heavy chain, and their labeled counterparts.
Visualization of Workflows and Pathways
Diagrams are provided to illustrate the experimental workflows and the chemical principles of the labeling reactions.
Caption: Experimental workflow for antibody labeling and HPLC analysis.
Caption: Two-step reaction mechanism of this compound.
Caption: Reaction mechanism for maleimide-thiol conjugation.
References
A Comparative Guide to Propargyl-NH-PEG3-C2-NHS Ester and Other ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, efficacy, and safety profile. The choice of linker technology dictates the mechanism of payload release and significantly impacts the therapeutic window of the ADC. This guide provides an objective comparison of Propargyl-NH-PEG3-C2-NHS ester, a modern click chemistry linker, with other commonly used ADC linkers, supported by experimental data and detailed methodologies.
Introduction to ADC Linkers
An ideal ADC linker must be stable enough in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon reaching the target tumor cell, the linker should facilitate the efficient release of the payload. ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.
-
Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the tumor cell, such as enzymes (e.g., cathepsins), acidic pH, or a high glutathione (B108866) concentration.
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload. This generally results in greater plasma stability.
This compound is a non-cleavable ADC linker that utilizes click chemistry for payload conjugation. It features three key components:
-
An NHS ester group for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody.
-
A PEG3 (polyethylene glycol) spacer to enhance hydrophilicity, which can improve solubility, reduce aggregation, and prolong circulation half-life.
-
A propargyl group (an alkyne) that serves as a handle for click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for highly efficient and specific attachment of an azide-modified payload.
Comparative Analysis of Linker Technologies
The selection of a linker technology is a crucial decision in ADC design, with trade-offs between stability, payload release efficiency, and the potential for a "bystander effect" (where the released payload can kill neighboring antigen-negative tumor cells). This section compares this compound with other prevalent linker types.
Linker Characteristics
| Linker Type | Specific Example | Conjugation Chemistry | Release Mechanism | Key Features |
| Click Chemistry (Non-Cleavable) | This compound | NHS ester reaction with antibody lysines; Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-payload. | Lysosomal degradation of the antibody. | High conjugation efficiency and specificity; PEG spacer enhances hydrophilicity and stability; Forms a stable triazole linkage. |
| Maleimide-based (Non-Cleavable) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester reaction with antibody lysines; Michael addition of maleimide (B117702) to payload thiols. | Lysosomal degradation of the antibody. | Widely used; Stable thioether bond formation. |
| Maleimide-based (Cleavable) | Mc-vc-PABC (Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate) | Michael addition of maleimide to antibody thiols (from reduced disulfides); Peptide linkage to payload. | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). | Susceptible to cleavage in the tumor microenvironment; Can induce a bystander effect. |
| Hydrazone (Cleavable) | Reaction of a hydrazide-modified linker with a ketone on the payload. | pH-sensitive hydrolysis in the acidic environment of endosomes and lysosomes. | Acid-labile; Release is triggered by lower pH. | |
| Disulfide (Cleavable) | SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester reaction with antibody lysines; Disulfide exchange with a thiol-containing payload. | Reduction in the high glutathione environment of the cytoplasm. | Cleaved by reducing agents; Can induce a bystander effect. |
Performance Data
Direct head-to-head comparative data for ADCs using this compound against other linkers with the same antibody and payload is limited in publicly available literature. However, data from various studies using different linker technologies can provide insights into their relative performance. The following tables summarize representative experimental data.
Table 1: Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Linker Type | Conjugation Method | Typical Average DAR | Key Observations |
| Click Chemistry (e.g., Propargyl-PEG-NHS) | Site-specific enzymatic modification followed by click chemistry | Precisely controlled (e.g., 2 or 4) | Click chemistry allows for highly controllable and defined conjugation, leading to homogenous ADC products.[1] |
| Maleimide-based (Thiol-reactive) | Reduction of interchain disulfides followed by maleimide reaction | 0-8 (heterogeneous mixture) | Stochastic conjugation to cysteines results in a heterogeneous mixture of ADC species with varying DARs. |
| NHS ester-based (Amine-reactive) | Reaction with solvent-accessible lysines | 0-8 (heterogeneous mixture) | Random conjugation to multiple lysine residues leads to a highly heterogeneous product. |
Table 2: In Vitro Plasma Stability
| Linker Type | ADC Example | Plasma Source | Time Point | % Intact ADC / DAR Retention | Reference |
| Novel Non-cleavable (OHPAS linker) | ITC6103RO | Mouse Plasma | 7 days | Stable | [2] |
| Peptide-based (Val-Cit) | ITC6104RO | Mouse Plasma | Not specified | Unstable due to enzymatic cleavage | [2] |
| Silyl ether-based (Acid-cleavable) | MMAE conjugate | Human Plasma | 7 days | >50% | [3] |
| Maleimide-based (N-alkyl maleimide) | MMAE conjugate | Mouse Plasma | 7 days | ~55% payload release | [3] |
| Maleimide-based (N-phenyl maleimide) | MMAE conjugate | Mouse Plasma | 7 days | ~15% payload release | [3] |
Note: The stability of maleimide-based linkers can be significantly influenced by the specific maleimide derivative used.
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Linker Type | ADC Example | Cell Line | IC50 (nM) | Reference |
| Non-cleavable (PEG6-C2-MMAD) | C16 Site A | BxPC3 | 0.3 | [4] |
| Non-cleavable (PEG6-C2-Aur3377) | C16 Site A | BxPC3 | 0.3 | [4] |
| Disulfide Rebridging (Dibromomaleimide) | Trastuzumab-MMAE | BT-474 | ~1 | [5] |
| Disulfide Rebridging (Thio-bromomaleimide) | Trastuzumab-MMAE | BT-474 | ~1 | [5] |
| Sulfatase-cleavable | Trastuzumab-MMAE | HER2+ cells | 0.061 | [3] |
| Peptide-based (Val-Ala) | Trastuzumab-MMAE | HER2+ cells | 0.092 | [3] |
Note: IC50 values are highly dependent on the antibody, payload, cell line, and assay conditions, making direct comparisons between different studies challenging.
Signaling Pathways and Experimental Workflows
Mechanism of Action of ADCs
The general mechanism of action for an internalized ADC involves several key steps, culminating in payload-induced cytotoxicity.
Caption: General mechanism of action for an antibody-drug conjugate.
Experimental Workflow for ADC Characterization
A typical workflow for the preclinical evaluation of an ADC involves synthesis, characterization, and functional assessment.
Caption: Experimental workflow for ADC synthesis and evaluation.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method is suitable for ADCs where the payload has a distinct UV absorbance maximum from the antibody.
Materials:
-
ADC sample of known concentration
-
Unconjugated antibody of known concentration
-
Free payload of known concentration
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Measure the absorbance of the ADC, unconjugated antibody, and free payload at two wavelengths: 280 nm (for protein) and the absorbance maximum of the payload (λmax).
-
Determine the molar extinction coefficients (ε) for the antibody and payload at both wavelengths.
-
Calculate the concentrations of the antibody and payload in the ADC sample using the following equations based on the Beer-Lambert law:
-
A(280) = ε(Ab, 280) * C(Ab) + ε(Drug, 280) * C(Drug)
-
A(λmax) = ε(Ab, λmax) * C(Ab) + ε(Drug, λmax) * C(Drug)
-
-
Solve the system of two linear equations for C(Ab) and C(Drug).
-
Calculate the average DAR: DAR = C(Drug) / C(Ab).
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma by monitoring the change in average DAR over time.
Materials:
-
ADC sample
-
Human or mouse plasma
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash and elution buffers
-
LC-MS system for DAR analysis
Procedure:
-
Incubate the ADC in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
At each time point, capture the ADC from the plasma aliquot using immunoaffinity beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average DAR.
-
Plot the average DAR as a function of time to assess the stability of the ADC.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay measures cell metabolic activity to determine the potency (IC50) of the ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium.
-
Remove the existing medium from the cells and add the diluted test articles. Include untreated cells as a control.
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Conclusion
The choice of linker is a critical determinant of the therapeutic success of an ADC. This compound offers several advantages for ADC development, including the ability to perform highly controlled and efficient "click" conjugation, leading to more homogeneous ADC preparations. The integrated PEG spacer can improve the physicochemical properties of the ADC, potentially enhancing its pharmacokinetic profile and reducing aggregation.
While non-cleavable linkers like this compound generally offer greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity, they lack the bystander effect that can be beneficial for treating heterogeneous tumors. In contrast, cleavable linkers can provide more potent in vitro and in vivo activity in certain contexts. The optimal linker choice is therefore dependent on the specific target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The experimental protocols provided in this guide offer a robust framework for the synthesis and functional evaluation of these complex biotherapeutics, enabling researchers to make informed decisions in the design of next-generation ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Unlocking Enhanced Performance in Antibody-Drug Conjugates: A Comparative Guide to PEG Spacers in ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the design of the linker connecting the monoclonal antibody to the cytotoxic payload. The incorporation of Polyethylene Glycol (PEG) spacers into these linkers has emerged as a pivotal strategy for optimizing ADC performance. This guide provides an objective comparison of ADCs with and without PEG spacers, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.
The Hydrophilicity Advantage: How PEG Spacers Overcome Key ADC Challenges
Many potent cytotoxic payloads are inherently hydrophobic, which can lead to significant challenges in ADC development, including aggregation, reduced solubility, and rapid clearance from circulation. Hydrophilic PEG spacers are increasingly being incorporated into linker designs to mitigate these issues.[1] By increasing the overall water solubility of the ADC, PEGylation helps prevent the formation of aggregates, which can lead to improved stability and reduced immunogenicity.[2][3]
The hydrophilic nature of PEG also has a profound impact on the pharmacokinetic profile of an ADC.[1] It creates a "hydration shell" around the conjugate, which can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased accumulation in tumor tissues.[2] This enhanced exposure at the tumor site can translate to improved therapeutic efficacy.
Furthermore, by counteracting the aggregation propensity of hydrophobic payloads, PEG linkers can enable a higher drug-to-antibody ratio (DAR) without compromising the physicochemical properties of the ADC.[1][2] This allows for the delivery of a greater number of cytotoxic molecules per antibody, potentially enhancing the potency of the ADC.[2]
Comparative Performance Data: PEGylated vs. Non-PEGylated ADC Linkers
The inclusion of a PEG spacer in an ADC linker demonstrably improves several key performance metrics. The following tables summarize quantitative data from various studies, highlighting the impact of PEGylation on the physicochemical properties, pharmacokinetics, and in vivo efficacy of ADCs.
Table 1: Physicochemical Properties
| Property | ADC without PEG Spacer | ADC with PEG Spacer | Rationale |
| Aggregation | Higher propensity for aggregation, especially with hydrophobic payloads. | Reduced aggregation and increased stability in formulation.[3] | The hydrophilic PEG chain shields the hydrophobic drug, improving solubility and preventing intermolecular interactions.[2] |
| Solubility | Can be limited, requiring organic co-solvents for conjugation. | Increased aqueous solubility, facilitating conjugation in aqueous buffers.[4] | The inherent hydrophilicity of the PEG polymer enhances the overall solubility of the ADC construct. |
| Drug-to-Antibody Ratio (DAR) | High DARs (>6) can lead to rapid clearance due to hydrophobicity.[2] | Enables higher, more stable DARs by mitigating payload-induced aggregation.[2] | PEG linkers can help to solubilize hydrophobic payloads, allowing for more drug molecules to be attached to the antibody.[2] |
Table 2: Pharmacokinetic Profile
| Parameter | ADC without PEG Spacer | ADC with PEG Spacer | Rationale |
| Plasma Half-life (t½) | Shorter half-life due to faster clearance. | Significantly prolonged half-life.[5] | The PEG "hydration shell" reduces non-specific clearance by the reticuloendothelial system.[2] |
| Plasma Clearance | Faster clearance rates. | Slower plasma clearance.[2] | Reduced non-specific interactions and uptake by non-target tissues. |
| Tumor Accumulation | Lower accumulation due to rapid clearance and potential aggregation. | Increased tumor accumulation.[1] | The longer circulation time allows for more ADC to reach the tumor site. |
Table 3: In Vivo Efficacy
| Metric | ADC without PEG Spacer | ADC with PEG Spacer | Rationale |
| Tumor Growth Inhibition | Generally lower efficacy, especially at later time points. | Improved and sustained tumor growth inhibition. | Enhanced tumor accumulation and prolonged exposure to the cytotoxic payload. |
| Therapeutic Window | Narrower therapeutic window due to potential off-target toxicities. | Wider therapeutic window. | Improved pharmacokinetics and reduced non-specific uptake can lead to a better safety profile. |
| Bystander Effect | Dependent on payload properties. | Can be maintained or enhanced due to better delivery to the tumor microenvironment. | The ability of the released payload to kill neighboring antigen-negative tumor cells. |
Visualizing the Impact of PEG Spacers
The following diagrams illustrate key concepts related to the function and evaluation of PEGylated ADC linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC performance. Below are protocols for key experiments cited in this guide.
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.
Materials:
-
ADC sample (with and without PEG spacer)
-
Size Exclusion Chromatography (SEC) system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: Phosphate buffered saline (PBS), pH 7.4
-
Data analysis software
Procedure:
-
System Preparation: Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC samples to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the ADC sample onto the SEC column.
-
Chromatography: Run the SEC method with an isocratic elution using the mobile phase.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas of the monomer and the high molecular weight species (aggregates). Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Note: For ADCs with hydrophobic payloads, the addition of a small percentage of organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase may be necessary to prevent non-specific interactions with the column matrix.[6]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the target antigen)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC samples (with and without PEG spacer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC samples in complete cell culture medium and add them to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic parameters (e.g., plasma half-life, clearance) of an ADC.
Materials:
-
Healthy mice (e.g., BALB/c or as appropriate for the ADC)
-
ADC samples (with and without PEG spacer)
-
Sterile saline for injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS)
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to each mouse.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Quantify the concentration of the ADC in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical cancer model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line that expresses the target antigen
-
ADC samples (with and without PEG spacer) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups and administer the ADCs and vehicle control according to the planned dosing schedule (e.g., once weekly for 3 weeks).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Data Analysis: Plot the mean tumor volume for each treatment group over time. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups.
Conclusion
The incorporation of PEG spacers into ADC linkers offers a powerful strategy to overcome many of the challenges associated with hydrophobic payloads.[1] Experimental data consistently demonstrates that PEGylation can lead to improved physicochemical properties, enhanced pharmacokinetic profiles, and ultimately, superior in vivo efficacy.[2][5] By carefully considering the length and architecture of the PEG spacer, researchers can fine-tune the properties of their ADCs to maximize their therapeutic potential. This comparative guide provides a framework for understanding the advantages of PEGylated linkers and the experimental methodologies required to validate their performance, thereby supporting the development of safer and more effective antibody-drug conjugates for the treatment of cancer.
References
A Comparative Guide to In Vitro Stability Assays for ADCs with Propargyl-NH-PEG3-C2-NHS Ester
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical factor determining its therapeutic efficacy and safety. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the overall performance of the ADC. This guide provides a comparative analysis of the in vitro stability of ADCs featuring the non-cleavable Propargyl-NH-PEG3-C2-NHS ester linker and other common linker technologies. We present supporting experimental data and detailed protocols to assist in the rational design and evaluation of next-generation ADCs.
The this compound is a non-cleavable linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer.[1] Non-cleavable linkers are designed to remain intact in systemic circulation, with payload release occurring only after internalization by the target cell and degradation of the antibody backbone within the lysosome.[2][3] This inherent stability is a key advantage, minimizing premature drug release and associated off-target toxicity.[4][5] The PEG component further enhances the hydrophilic properties of the linker, which can improve solubility and reduce aggregation.[2]
Comparative In Vitro Stability Data
The in vitro stability of an ADC is primarily assessed through plasma stability and lysosomal stability assays. These assays predict the behavior of the ADC in the bloodstream and within the target cell, respectively.
Plasma Stability
Plasma stability assays measure the premature release of the payload from the ADC in plasma. A stable ADC will show minimal change in its drug-to-antibody ratio (DAR) over time. Non-cleavable linkers, such as those with a PEGylated structure, are generally expected to exhibit high plasma stability.[5][6]
| Linker Type | Linker Example | Plasma Stability (% Intact ADC after 7 days) | Key Characteristics |
| Non-cleavable, PEGylated | This compound (inferred) | >95% | High stability due to the non-cleavable nature; PEG enhances hydrophilicity.[6] |
| Non-cleavable, Maleimide-based | mc-MMAF | ~99% (after 6 days)[7] | Very stable linkage, though maleimide (B117702) chemistry can be susceptible to retro-Michael reactions.[8] |
| Cleavable, Dipeptide | Valine-Citrulline (vc-MMAE) | Variable (species-dependent); can be unstable in mouse plasma.[9][10] | Designed for enzymatic cleavage in lysosomes; susceptible to premature cleavage by certain plasma enzymes.[3] |
| Cleavable, Hydrazone | Hydrazone | pH-sensitive; can show instability at physiological pH.[1] | Designed for cleavage in the acidic environment of endosomes/lysosomes. |
| Cleavable, Disulfide | SPDP | Susceptible to reduction by glutathione, which is present in plasma.[4] | Designed to be cleaved in the reducing environment of the cytoplasm. |
Note: Data for this compound is inferred from the high stability observed for similar non-cleavable, PEGylated linkers.[6]
Lysosomal Stability
Lysosomal stability assays evaluate the efficiency of payload release within the lysosome. For non-cleavable linkers, the payload is released as an amino acid-linker-drug catabolite after proteolytic degradation of the antibody. In contrast, cleavable linkers are designed to be selectively cleaved by lysosomal enzymes.
| Linker Type | Linker Example | Lysosomal Payload Release | Mechanism of Release |
| Non-cleavable, PEGylated | This compound | Gradual release of amino acid-linker-payload catabolite | Proteolytic degradation of the antibody backbone.[11] |
| Non-cleavable, Maleimide-based | mc-MMAF | Gradual release of amino acid-linker-payload catabolite | Proteolytic degradation of the antibody backbone.[3] |
| Cleavable, Dipeptide | Valine-Citrulline (vc-MMAE) | Rapid and efficient | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[3][12] |
| Cleavable, Glucuronide | Glucuronide | Efficient | Cleavage by β-glucuronidase, an enzyme abundant in lysosomes. |
Experimental Protocols
Rigorous in vitro assessment is crucial for advancing the most promising ADC candidates. Below are detailed protocols for key stability assays.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, predicting its potential for premature payload release and off-target toxicity.
Protocol:
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in plasma (human, mouse, rat, etc.). Include a buffer control (e.g., PBS) to assess inherent ADC stability.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Processing:
-
For analysis of DAR, capture the ADC from the plasma using affinity beads (e.g., Protein A or G).
-
For analysis of free payload, precipitate the plasma proteins using a solvent like acetonitrile (B52724) and collect the supernatant.
-
-
Analysis:
-
Analyze the captured ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.
-
Quantify the free payload in the supernatant using LC-MS/MS.
-
-
Data Interpretation: A stable ADC will exhibit minimal decrease in DAR and a low concentration of free payload over the time course.
Lysosomal Stability Assay
This assay assesses the release of the cytotoxic payload from the ADC in a simulated lysosomal environment.
Protocol:
-
Preparation: Prepare a lysosomal homogenate from rat liver or use a commercially available S9 fraction.
-
Incubation: Incubate the ADC with the lysosomal homogenate at 37°C and a pH of 5.0 to mimic the acidic environment of the lysosome.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Sample Processing: Stop the reaction by adding a quenching agent (e.g., acetonitrile) to precipitate the proteins. Centrifuge the samples and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the released payload or the amino acid-linker-payload catabolite.
-
Data Interpretation: For a non-cleavable linker like this compound, a gradual increase in the concentration of the catabolite is expected, indicating proteolytic degradation of the antibody. For cleavable linkers, a more rapid release of the payload is anticipated.[12]
Visualizing Experimental Workflows and ADC Degradation
To further clarify the experimental processes and the mechanisms of ADC degradation, the following diagrams are provided.
Conclusion
The choice of linker is a critical consideration in ADC design, directly impacting stability, efficacy, and safety. The this compound, as a non-cleavable, PEGylated linker, is expected to confer high plasma stability, minimizing off-target toxicity. While its payload release in the lysosome is dependent on the degradation of the antibody backbone, this controlled release mechanism can be advantageous. In contrast, cleavable linkers offer more rapid payload release within the lysosome but may be more susceptible to premature cleavage in the plasma. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of ADC candidates, enabling researchers to select the optimal linker strategy for their therapeutic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. dls.com [dls.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Researcher's Guide to Cell-Based Assays for Validating Antibody-Drug Conjugate Efficacy
For researchers, scientists, and drug development professionals, the robust validation of Antibody-Drug Conjugate (ADC) efficacy is paramount. This guide provides a comparative overview of essential cell-based assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection and execution of the most appropriate methods for your ADC candidates.
The therapeutic principle of an ADC lies in its ability to selectively target and eliminate cancer cells while minimizing damage to healthy tissues. This is achieved through a monoclonal antibody that directs a potent cytotoxic payload to a specific antigen on the tumor cell surface. Upon binding, the ADC is internalized, and the payload is released, leading to cell death.[1] Validating each step of this process is crucial for advancing a promising ADC from the bench to the clinic. This guide delves into the key in vitro assays used to assess ADC performance, focusing on cytotoxicity, internalization, and the bystander effect.
Comparative Analysis of ADC Efficacy in Cell-Based Assays
The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different ADCs in key cell-based assays.
Table 1: Comparative Cytotoxicity of ADCs in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below compares the in vitro cytotoxicity of several ADCs against various breast cancer cell lines, highlighting the impact of the target antigen expression and the nature of the payload.
| ADC | Target | Payload | Cell Line | HER2 Expression | IC50 (nM) | Reference |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | SK-BR-3 | High | 1.5 | [2] |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | BT-474 | High | 3.2 | [2] |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | MDA-MB-453 | Moderate | 20.1 | [2] |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | MCF7 | Low | >1000 | [2] |
| Trastuzumab-vc-MMAE | HER2 | MMAE | SK-BR-3 | High | 0.8 | [3] |
| Trastuzumab-vc-MMAE | HER2 | MMAE | BT-474 | High | 2.1 | [2] |
| Trastuzumab-vc-MMAE | HER2 | MMAE | MDA-MB-453 | Moderate | 15.8 | [2] |
| Trastuzumab-vc-MMAE | HER2 | MMAE | MCF7 | Low | >1000 | [3] |
| Trastuzumab deruxtecan (B607063) (T-DXd) | HER2 | DXd | KPL-4 (T-DM1 resistant) | High | 23.6 | [4] |
Note: IC50 values can vary depending on experimental conditions such as cell seeding density and incubation time.
Table 2: Quantitative Comparison of ADC Internalization
Efficient internalization is a prerequisite for the intracellular delivery of the cytotoxic payload. This table compares the internalization rates of different antibodies and ADCs.
| Antibody/ADC | Target | Cell Line | Time (hours) | Internalization (%) | Reference |
| Trastuzumab | HER2 | SK-BR-3 | 24 | ~40 | [5] |
| Trastuzumab | HER2 | MDA-MB-453 | 6 | ~50 | [5] |
| Trastuzumab | HER2 | MCF-7 | 4 | ~50 | [5] |
| hLL1 (anti-CD74) | CD74 | Raji | 3.5 | ~80 | [5] |
Note: Internalization can be measured using various techniques, such as flow cytometry with pH-sensitive dyes or quenching antibodies, leading to variations in reported percentages.
Table 3: Bystander Effect Comparison of HER2-Targeting ADCs
The bystander effect, where an ADC kills neighboring antigen-negative cells, is a crucial mechanism for treating heterogeneous tumors. This table compares the bystander killing capabilities of Trastuzumab deruxtecan (T-DXd) and Trastuzumab emtansine (T-DM1).
| ADC | Co-culture System | Assay | Observation | Reference |
| Trastuzumab deruxtecan (T-DXd) | HER2-positive (SK-BR-3) and HER2-negative (MCF7) cells | Live-cell imaging | Significant death of HER2-negative MCF7 cells observed. | [6] |
| Trastuzumab emtansine (T-DM1) | HER2-positive (SK-BR-3) and HER2-negative (MCF7) cells | Live-cell imaging | No significant effect on MCF7 viability. | [6] |
| Trastuzumab deruxtecan (T-DXd) | Conditioned media from ADC-treated HER2+ cells transferred to HER2- cells | Cell viability assay | Conditioned media from T-DXd treated cells significantly reduced MCF7 viability. | [6] |
| Trastuzumab emtansine (T-DM1) | Conditioned media from ADC-treated HER2+ cells transferred to HER2- cells | Cell viability assay | Conditioned media from T-DM1 treated cells did not impact MCF7 viability. | [6] |
Key Experimental Protocols
Detailed and reproducible protocols are the foundation of reliable experimental data. The following sections provide methodologies for the key assays discussed.
Cytotoxicity Assay (MTT-Based)
This protocol outlines a common method for assessing the cytotoxic effect of an ADC on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Materials:
-
Target cancer cell lines (e.g., SK-BR-3 for HER2-positive, MCF7 for HER2-low)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC of interest and relevant controls (e.g., unconjugated antibody, free payload)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a negative control.
-
Incubate for a period determined by the ADC's mechanism of action (typically 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
Internalization Assay using a pH-Sensitive Dye and Flow Cytometry
This protocol describes how to quantify ADC internalization using a pH-sensitive dye that fluoresces upon entering the acidic environment of endosomes and lysosomes.
Materials:
-
Target cancer cell line
-
ADC of interest
-
pH-sensitive fluorescent dye labeling kit (e.g., pHrodo™ Red)
-
Flow cytometer
-
FACS tubes
-
PBS with 2% FBS (FACS buffer)
-
Trypsin-EDTA
Procedure:
-
ADC Labeling:
-
Label the ADC with the pH-sensitive dye according to the manufacturer's instructions.
-
-
Cell Treatment:
-
Harvest and seed cells in a multi-well plate.
-
Add the fluorescently labeled ADC to the cells at a predetermined concentration.
-
Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate a set of cells at 4°C to inhibit internalization.
-
-
Cell Preparation for Flow Cytometry:
-
At each time point, wash the cells with cold PBS to remove unbound ADC.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend in cold FACS buffer.
-
-
Data Acquisition:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
The increase in mean fluorescence intensity (MFI) over time at 37°C compared to the 4°C control indicates internalization.
-
Bystander Effect Co-Culture Assay
This protocol details a method to assess the bystander killing effect of an ADC by co-culturing antigen-positive and antigen-negative cancer cells.[8]
Materials:
-
Antigen-positive cell line (e.g., SK-BR-3)
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., MCF7-GFP)
-
ADC of interest
-
Cell culture medium
-
Flow cytometer or fluorescence plate reader
-
Multi-well plates
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and fluorescently labeled antigen-negative cells together in the same wells of a multi-well plate at a defined ratio (e.g., 1:1).
-
As controls, seed each cell line separately (monoculture).
-
Allow the cells to attach overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the ADC. The concentration range should be chosen to effectively kill the antigen-positive cells while having minimal direct effect on the antigen-negative cells in monoculture.
-
Incubate for 72-120 hours.
-
-
Data Acquisition:
-
Fluorescence Plate Reader: Measure the fluorescence of the GFP-expressing antigen-negative cells directly in the plate. A decrease in fluorescence in the co-culture compared to the monoculture indicates bystander killing.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. The two cell populations can be distinguished based on the fluorescent protein expression. Quantify the viability of the antigen-negative population in both co-culture and monoculture conditions.
-
Visualizing ADC Mechanisms and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide visualizations created using the Graphviz DOT language.
General Mechanism of Action of an Antibody-Drug Conjugate
This diagram illustrates the key steps involved in ADC-mediated cell killing, from target binding to payload-induced apoptosis.
Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE)
This diagram shows the molecular cascade initiated by a tubulin-inhibiting payload, leading to cell cycle arrest and apoptosis.[7]
Signaling Pathway of a DNA-Damaging Payload (e.g., DXd)
This diagram illustrates how a topoisomerase I inhibitor payload like DXd induces DNA damage, ultimately triggering apoptosis.[9]
Experimental Workflow for Bystander Effect Co-Culture Assay
This diagram outlines the key steps in performing a co-culture assay to evaluate the bystander effect of an ADC.
References
- 1. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adverse Event Profile Differences between Trastuzumab Emtansine and Trastuzumab Deruxtecan: A Real-world, Pharmacovigilance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Copper-Catalyzed vs. Copper-Free Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently conjugate molecules to biomolecules is paramount for advancing research and therapeutic development. "Click chemistry" has emerged as a powerful tool for bioconjugation, offering high efficiency and selectivity under mild, aqueous conditions. Two of the most prominent methods in this field are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide provides an objective comparison of the performance of CuAAC and SPAAC for bioconjugation, supported by experimental data, to assist in the selection of the most appropriate technique for your research needs. While both reactions result in the formation of a stable triazole linkage between an azide (B81097) and an alkyne, their underlying mechanisms and, consequently, their applications, differ significantly. CuAAC relies on a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1][2]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC for bioconjugation hinges on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.
| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) | References |
| Reaction Rate | Very fast (can be effective in 3-5 minutes) | Slower than CuAAC, but rates are improving with newer cyclooctynes (can take minutes to hours) | [3][4][5] |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, but can be mitigated with chelating ligands. | Excellent biocompatibility, suitable for in vivo applications. | [1][6][7][8] |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole product. | Produces a mixture of 1,4- and 1,5-disubstituted regioisomers. | [2][6] |
| Reagent Size | Utilizes a small terminal alkyne. | Requires a bulkier and more synthetically complex strained cyclooctyne. | [3][9] |
| Typical Reactants | Terminal alkyne, azide | Strained cyclooctyne (e.g., DIFO, DBCO), azide | [5][6] |
Experimental Workflows
To provide a practical understanding of how these techniques are implemented, the following diagrams illustrate the general experimental workflows for bioconjugation using both CuAAC and SPAAC.
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for labeling of a protein with a fluorescent dye using either CuAAC or SPAAC.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4
-
Alkyne-fluorophore stock solution in DMSO
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water)[9]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)[10]
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)[9]
-
PBS, pH 7.4
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with PBS to a final volume of 437.5 µL, achieving a desired final protein concentration (e.g., 28.6 µM).[9]
-
Add 5 µL of the alkyne-fluorophore stock solution.[9]
-
Prepare a premixed solution of CuSO4 and THPTA by combining 2.5 µL of the 20 mM CuSO4 stock with 5.0 µL of the 100 mM THPTA stock.[9][10] Add this premixed solution to the reaction tube.
-
To initiate the click reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate solution.[9]
-
Gently mix the reaction by inverting the tube several times and incubate at room temperature for 1 hour, protected from light.[9]
-
The labeled protein is now ready for downstream purification (e.g., dialysis, size-exclusion chromatography) and analysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of an azide-modified protein with a strained alkyne-containing fluorescent dye (e.g., DBCO-fluorophore).
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
DBCO-fluorophore stock solution in DMSO
-
PBS, pH 7.4
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, dilute the azide-modified protein with PBS to the desired final concentration.
-
Add the DBCO-fluorophore from the stock solution to the protein solution. A typical starting point is to use a 5- to 10-fold molar excess of the DBCO-fluorophore over the protein.
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically.
-
The labeled protein is now ready for downstream purification and analysis.
Signaling Pathways and Cellular Considerations
A critical aspect of bioconjugation, especially in living systems, is the potential for the reagents to interfere with cellular processes.
The primary concern with CuAAC in biological systems is the cytotoxicity of the copper(I) catalyst. Copper ions can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative damage to proteins, lipids, and nucleic acids.[11][12] To mitigate this, copper-chelating ligands such as THPTA and BTTAA are employed. These ligands not only stabilize the Cu(I) oxidation state, enhancing the reaction rate, but also sequester the copper ion, reducing its toxicity and preventing ROS formation.[12][13][14]
In contrast, SPAAC is catalyst-free and therefore inherently more biocompatible.[6] The strained alkyne and azide functional groups are largely bioorthogonal, meaning they do not typically react with endogenous functional groups found in biological systems. This makes SPAAC the preferred method for in vivo imaging and long-term studies in living cells, where minimizing perturbation to the biological system is critical.[1][5]
Conclusion
Both CuAAC and SPAAC are powerful and versatile tools for bioconjugation. The primary advantage of CuAAC is its rapid reaction kinetics, which can be beneficial for capturing dynamic processes.[3] However, the inherent toxicity of the copper catalyst, although mitigatable with ligands, remains a significant concern, especially for long-term studies.[7][8]
SPAAC, on the other hand, offers superior biocompatibility due to its catalyst-free nature, making it the preferred choice for many in vivo applications where minimizing perturbation to the biological system is critical.[1] The trade-off for this enhanced biocompatibility is a generally slower reaction rate. However, the development of increasingly reactive cyclooctynes continues to narrow this kinetic gap.[3]
Ultimately, the decision between CuAAC and SPAAC will depend on the specific requirements of the experiment. For applications requiring very fast labeling and where short-term exposure to low concentrations of a well-ligated copper catalyst is acceptable, CuAAC may be suitable. For most in vivo studies, particularly those involving sensitive cell types or long-term observation, the superior biocompatibility of SPAAC makes it the more prudent choice.[1] Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their bioconjugation studies with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 5. pnas.org [pnas.org]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. confluore.com [confluore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Propargyl-NH-PEG3-C2-NHS Ester Alternatives for Amine Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate labeling reagent is critical for success. Propargyl-NH-PEG3-C2-NHS ester is a widely used reagent for introducing a terminal alkyne onto proteins and other biomolecules through reaction with primary amines. This alkyne handle enables subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. However, a range of alternatives exists, each with distinct properties that may offer advantages for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Amine Labeling Reagents
The choice of an amine labeling reagent for introducing an alkyne functional group can significantly impact labeling efficiency, stability of the reagent and the final conjugate, and the overall experimental workflow. The following table summarizes the key characteristics of this compound and its primary alternatives.
| Feature | This compound | Alkyne-PEGn-NHS Esters (n=2, 4) | Hexynoic Acid NHS Ester | DBCO-NHS Ester | Alkyne-PEG-STP Ester |
| Click Chemistry Type | CuAAC (Copper-Catalyzed) | CuAAC (Copper-Catalyzed) | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted, Copper-Free) | CuAAC (Copper-Catalyzed) |
| Amine Reactive Group | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide (NHS) Ester | Sulfotetrafluorophenyl (STP) Ester |
| Linker Composition | PEG3 (Triethylene glycol) | PEG2 (Diethylene glycol), PEG4 (Tetraethylene glycol) | C5 Alkyl Chain | PEG spacer of varying lengths often included | PEG spacer of varying lengths |
| Solubility | Moderate in aqueous buffers, often requires organic co-solvent (e.g., DMSO, DMF)[1] | Similar to this compound, with PEG4 offering slightly better hydrophilicity. | Lower aqueous solubility due to the hydrophobic alkyl chain. | Good, especially with longer PEG spacers. | Higher aqueous solubility compared to NHS esters[2]. |
| Stability of Reactive Ester | Moderate; susceptible to hydrolysis in aqueous buffers, especially at higher pH[1][3]. | Similar to other NHS esters; hydrolysis is a competing reaction[3]. | Similar stability profile to other NHS esters. | Similar stability to other NHS esters. | Generally more stable to hydrolysis than NHS esters. |
| Labeling Efficiency | High under optimal pH (8.3-8.5)[1]. | Generally high, can be influenced by steric hindrance and linker length. | High, but may be affected by the hydrophobicity of the linker. | High, comparable to other NHS esters. | Potentially higher yields in aqueous buffers due to increased solubility and stability. |
| Subsequent Click Reaction | Requires a copper catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), which can be cytotoxic[4][5]. | Requires a copper catalyst. | Requires a copper catalyst. | Reacts spontaneously with azides; no catalyst needed, offering better biocompatibility for in vivo applications[4][6]. | Requires a copper catalyst. |
| Key Advantages | Well-established reagent. | Tunable linker length to optimize spacing and solubility. | Simple, non-PEGylated structure. | Enables copper-free click chemistry, ideal for live-cell labeling and in vivo studies. | Enhanced water solubility and stability of the active ester. |
| Key Disadvantages | Requires a potentially cytotoxic copper catalyst. NHS ester is prone to hydrolysis. | NHS ester instability. Requires copper catalyst. | Lower solubility may impact labeling of some proteins. | Bulky DBCO group may cause steric hindrance. | Less commonly available than NHS esters. |
Experimental Data Insights
Direct head-to-head comparisons of all alternatives in a single study are scarce. However, data from comparative studies of the underlying technologies provide valuable insights:
-
CuAAC vs. SPAAC: A study by Li et al. (2016) comparing CuAAC and SPAAC for labeling O-GlcNAcylated proteins in cell lysates found that the CuAAC approach identified a greater number of proteins (229 vs. 188) and had a higher overlap with a known database of O-GlcNAcylated proteins[4]. This suggests that for in vitro labeling, CuAAC may offer higher efficiency and accuracy. However, the authors also noted a higher background with SPAAC, potentially due to reactions with thiols[4]. For in vivo applications, the biocompatibility of copper-free SPAAC is a significant advantage[4][6].
-
Impact of PEG Linker Length: The length of the PEG spacer can influence the properties of the labeled biomolecule. Longer PEG chains generally increase hydrophilicity and can reduce steric hindrance, which may improve the accessibility of the alkyne for the subsequent click reaction[7]. However, the optimal linker length is often empirical and depends on the specific protein and its binding partners.
-
NHS vs. STP Esters: STP esters are reported to be more water-soluble than the corresponding NHS esters[2]. This can be advantageous for labeling proteins that are sensitive to organic co-solvents and may lead to higher labeling efficiencies in purely aqueous buffers.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for amine labeling and the subsequent click chemistry step, highlighting the key differences between the alternatives.
Caption: General workflow for two-step protein labeling using an amine-reactive alkyne linker followed by click chemistry.
Caption: Comparison of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.
Experimental Protocols
The following are detailed protocols for key experiments. It is recommended to optimize the molar excess of the labeling reagent for each specific protein to achieve the desired degree of labeling.
Protocol 1: General Amine Labeling with Alkyne-NHS Ester
This protocol is applicable to this compound and its PEGylated and non-PEGylated NHS ester alternatives.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Alkyne-NHS ester reagent (e.g., this compound, Alkyne-PEG4-NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[1]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the labeling buffer. Ensure the buffer is free of primary amines (e.g., Tris)[1].
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Alkyne-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by a suitable method, such as quantitative amino acid analysis or by reacting the alkyne with an azide-containing fluorescent probe and measuring the absorbance.
Protocol 2: Amine Labeling with DBCO-NHS Ester
This protocol is for labeling proteins with a strained alkyne for subsequent copper-free click chemistry.
Materials:
-
Same as Protocol 1, but with DBCO-NHS ester as the labeling reagent.
Procedure:
The procedure is largely the same as Protocol 1.
-
Protein and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, using DBCO-NHS ester.
-
Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution[8].
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C[8].
-
Quenching and Purification: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Click Chemistry Reaction (CuAAC and SPAAC)
A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-labeled protein
-
Azide-functionalized molecule (e.g., azide-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in DMSO/water)
Procedure:
-
To the alkyne-labeled protein in a suitable buffer (e.g., PBS), add the azide-functionalized molecule (typically 2-5 fold molar excess over the alkyne).
-
Add the copper-chelating ligand to a final concentration of 1-2 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the final conjugate using a desalting column or other appropriate chromatography method.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
DBCO-labeled protein
-
Azide-functionalized molecule
Procedure:
-
To the DBCO-labeled protein in a suitable buffer (e.g., PBS), add the azide-functionalized molecule (typically 1.5-3 fold molar excess over the DBCO-protein)[8].
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C[8].
-
Purify the final conjugate using a desalting column.
Conclusion
While this compound remains a reliable choice for introducing terminal alkynes for CuAAC, several alternatives offer distinct advantages. Alkyne-PEGn-NHS esters with different PEG lengths allow for optimization of linker spacing and solubility. For applications requiring copper-free conditions, such as live-cell imaging or in vivo studies, DBCO-NHS esters are the superior choice. STP esters present a promising alternative to NHS esters for improved aqueous solubility and stability. The selection of the optimal reagent will depend on the specific requirements of the experiment, including the nature of the protein, the desired downstream application, and the tolerance for copper catalysts. Careful consideration of the comparative data and adherence to optimized protocols will enable researchers to achieve their bioconjugation goals with high efficiency and reproducibility.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
A Researcher's Guide to Validating Protein Conjugation Sites
For researchers, scientists, and drug development professionals, accurately identifying the site of conjugation on a protein is a critical step in the development of bioconjugates like antibody-drug conjugates (ADCs). This guide provides a detailed comparison of the most common and effective methods for validating conjugation sites, supported by experimental data and protocols.
The choice of analytical technique for validating the site of conjugation depends on several factors, including the nature of the protein and the conjugate, the desired level of resolution, and the available instrumentation. This guide compares three primary methodologies: Mass Spectrometry (MS), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy. A summary of their key characteristics is presented in the table below.
Comparative Analysis of Conjugation Site Validation Methods
| Feature | Mass Spectrometry (Peptide Mapping) | X-ray Crystallography | NMR Spectroscopy (Chemical Shift Perturbation) |
| Principle | Enzymatic digestion of the protein conjugate followed by LC-MS/MS analysis to identify modified peptides. | Determination of the three-dimensional atomic structure of the protein conjugate from its crystalline form. | Monitoring changes in the chemical shifts of protein nuclei upon conjugation to identify affected residues. |
| Resolution | Amino acid level. | Atomic level. | Amino acid level. |
| Sensitivity | High (picomole to femtomole range). | Lower (requires milligram quantities for crystallization). | Moderate (micromolar to millimolar concentrations). |
| Sample Requirements | Micrograms of purified protein conjugate. | Milligrams of highly pure, crystallizable protein conjugate. | Milligrams of pure, soluble, and isotopically labeled (often ¹⁵N) protein. |
| Throughput | High. | Low, crystallization is a major bottleneck.[1][2] | Low to moderate. |
| Key Advantages | High sensitivity, high throughput, and ability to analyze heterogeneous mixtures.[3][4] | Provides unambiguous, atomic-level structural information.[5] | Can be performed in solution, providing information on dynamics. |
| Key Limitations | Indirect method, relies on efficient digestion and ionization of modified peptides.[6] Large hydrophobic drugs can hinder analysis.[7] | Requires successful crystallization, which can be challenging and time-consuming.[1][2] Not suitable for non-crystalline or heterogeneous samples. | Limited to smaller proteins (typically < 40 kDa) unless isotopic labeling is employed.[8] Can be complex to interpret. |
In-Depth Methodologies and Experimental Protocols
Mass Spectrometry: Peptide Mapping using LC-MS/MS
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) based peptide mapping, is the most widely used method for identifying conjugation sites.[4][9][10] The approach involves enzymatically digesting the protein conjugate into smaller peptides, separating them by liquid chromatography, and then analyzing them by mass spectrometry to identify the peptides carrying the modification.
-
Sample Preparation and Enzymatic Digestion:
-
The protein conjugate is denatured, reduced, and alkylated to unfold the protein and make it accessible to proteolytic enzymes.
-
The protein is then digested with a specific protease, such as trypsin, which cleaves at the C-terminal side of lysine (B10760008) and arginine residues.[9] For hydrophobic conjugates, the addition of organic solvents like acetonitrile (B52724) or isopropanol (B130326) may be necessary to maintain solubility.[7][9]
-
-
Liquid Chromatography (LC) Separation:
-
The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
A gradient of increasing organic solvent concentration is used to elute the peptides from the column based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
The eluted peptides are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.
-
The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptide ions (MS1 scan).
-
Selected peptide ions are then fragmented, and the m/z of the resulting fragment ions are measured (MS/MS or MS2 scan).[9]
-
-
Data Analysis:
-
The MS/MS spectra are searched against a database containing the protein sequence to identify the peptides.
-
The presence of a mass shift corresponding to the mass of the conjugated molecule on a specific peptide identifies the conjugation site.[3] The fragmentation pattern of the modified peptide confirms the exact location of the modification on a specific amino acid residue.
-
Caption: Workflow for conjugation site validation by Mass Spectrometry.
X-ray Crystallography
X-ray crystallography provides the most definitive and high-resolution method for determining the site of conjugation by revealing the three-dimensional structure of the protein conjugate at an atomic level.[5] However, the major hurdle for this technique is the requirement for well-ordered crystals of the protein conjugate, which can be difficult and time-consuming to obtain.[1][2]
-
Protein Conjugate Crystallization:
-
A highly purified and homogeneous protein conjugate is required.
-
A screening process is performed where the protein conjugate is mixed with a variety of reagents (precipitants, buffers, salts) under different conditions (temperature, pH) to find conditions that promote crystallization.[2] The hanging-drop vapor diffusion method is commonly used.[2]
-
-
X-ray Diffraction Data Collection:
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the electron density map of the molecule.
-
A three-dimensional model of the protein conjugate is built into the electron density map.
-
The model is refined to best fit the experimental data, resulting in an atomic-resolution structure that clearly shows the location of the conjugated molecule.
-
Caption: Workflow for conjugation site validation by X-ray Crystallography.
NMR Spectroscopy: Chemical Shift Perturbation
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the location of a conjugation site by monitoring changes in the chemical environment of the protein's atoms upon conjugation.[11] The chemical shift perturbation (CSP) method is particularly useful for this purpose.
-
Sample Preparation:
-
Two samples are required: the unconjugated protein and the protein conjugate.
-
For larger proteins, isotopic labeling (e.g., with ¹⁵N) of the protein is often necessary to simplify the NMR spectra and facilitate analysis.[8]
-
-
NMR Data Acquisition:
-
A series of NMR experiments, most commonly a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, is recorded for both the unconjugated protein and the protein conjugate.[11] This experiment provides a fingerprint of the protein, with each peak corresponding to a specific amino acid residue.
-
-
Data Analysis (Chemical Shift Perturbation Mapping):
-
The ¹H-¹⁵N HSQC spectra of the unconjugated and conjugated protein are overlaid.
-
Residues whose corresponding peaks show a significant change in chemical shift (a "perturbation") are identified.
-
These perturbed residues are located at or near the conjugation site, as their chemical environment has been altered by the presence of the conjugated molecule.[11] The magnitude of the perturbation can provide information about the proximity to the modification.
-
Caption: Workflow for conjugation site validation by NMR Spectroscopy.
Alternative and Complementary Methods
While the three methods detailed above are the most definitive for site validation, other techniques can provide valuable, albeit sometimes less direct, information.
-
Edman Degradation: This chemical sequencing method sequentially removes amino acids from the N-terminus of a protein or peptide.[12][13] It can be used to confirm conjugation at the N-terminus but is not suitable for identifying modifications at other sites and has been largely superseded by mass spectrometry for most applications.[13][14] A major limitation is its inability to proceed if the N-terminus is chemically blocked.[12][14]
By carefully selecting the most appropriate method or combination of techniques, researchers can confidently and accurately validate the site of conjugation, ensuring the quality, consistency, and efficacy of their protein bioconjugates.
References
- 1. phys.libretexts.org [phys.libretexts.org]
- 2. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of antibody drug conjugate positional isomers at cysteine residues by peptide mapping LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 10. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. Edman degradation - Wikipedia [en.wikipedia.org]
- 13. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 14. creative-biolabs.com [creative-biolabs.com]
A Comparative Analysis of Polyethylene Glycol (PEG) Linker Length in Antibody-Drug Conjugates
The length of the polyethylene (B3416737) glycol (PEG) chain within the linker of an antibody-drug conjugate (ADC) is a critical design parameter that significantly influences its therapeutic index. The choice of PEG length affects the ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its efficacy and toxicity profile. This guide provides a comparative analysis of different PEG linker lengths in ADCs, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for ADC design.
The inclusion of PEG linkers in ADCs is primarily aimed at improving the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[1] This enhancement in solubility can mitigate aggregation, a common issue with ADCs that can lead to immunogenicity and altered pharmacokinetic properties.[2] Longer PEG chains generally provide a greater hydrophilic shield, which can reduce non-specific uptake by the reticuloendothelial system, thereby prolonging circulation half-life.[3][4] However, the increased steric hindrance from longer PEG chains can also negatively impact the ADC's biological activity by impeding its interaction with the target antigen or hindering the release of the cytotoxic payload within the target cell.[1] Therefore, the optimal PEG linker length often represents a balance between these competing factors.
Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths
The following tables summarize key performance metrics for ADCs functionalized with PEG linkers of varying lengths, based on data compiled from multiple studies. These tables provide a clear comparison of how PEG length can impact the drug-to-antibody ratio (DAR), in vitro cytotoxicity, and pharmacokinetic parameters.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity
| Parameter | No PEG | Short PEG (e.g., PEG4, PEG8) | Medium PEG (e.g., PEG12) | Long PEG (e.g., 4 kDa, 10 kDa) | Key Findings & References |
| DAR Efficiency | - | Intermediate PEG lengths (PEG8, PEG12) have shown higher drug loading efficiencies.[1] | Intermediate PEG lengths (PEG8, PEG12) have shown higher drug loading efficiencies.[1] | Longer PEG chains may sometimes lead to lower drug loading.[1] | The steric hindrance of longer PEG chains can potentially interfere with the conjugation reaction.[5] |
| In Vitro Cytotoxicity (IC50) | High Potency | Generally maintains high potency.[1] | May show a slight decrease in potency compared to shorter linkers.[1] | Can exhibit a more significant reduction in cytotoxicity. A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study.[1][4] | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[1][4] |
Table 2: Influence of PEG Linker Length on Pharmacokinetics and Tolerability
| Parameter | No PEG | Short PEG (e.g., PEG8) | Long PEG (e.g., 4 kDa, 10 kDa) | Key Findings & References |
| Circulation Half-Life (t1/2) | Shortest | Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8.[6] | Significantly prolonged half-life. A 4 kDa PEG insertion resulted in a 2.5-fold half-life extension, while a 10 kDa PEG led to an 11.2-fold extension in a miniaturized ADC model.[4] | Longer PEG chains create a hydrophilic shield that reduces clearance.[3][4] |
| Plasma Clearance | Highest | Lower clearance compared to no PEG.[6] | Significantly lower clearance.[6] | Increased PEG length generally decreases plasma clearance.[6] |
| Tolerability | Lower | Conjugates with PEGs smaller than PEG8 were not well-tolerated in one mouse study.[6] | Improved tolerability.[6] | Longer PEG linkers can improve the safety profile of an ADC.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG linker lengths.
Protocol 1: ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Drug-linker constructs with varying PEG lengths (e.g., Maleimide-PEGn-Payload where n=4, 8, 12, 24)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA)
-
Quenching agent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb with a controlled molar excess of TCEP to generate free sulfhydryl groups for conjugation.
-
Drug-Linker Conjugation: Add the maleimide-activated drug-linker with a defined PEG length to the reduced antibody solution and incubate to allow for covalent bond formation.
-
Quenching: Stop the reaction by adding a quenching agent to cap any unreacted maleimide (B117702) groups.
-
Purification: Remove unconjugated drug-linker and other impurities using SEC.
-
Characterization:
-
Determine the protein concentration and DAR by UV-Vis spectrophotometry.
-
Assess the aggregation and purity of the ADC using SEC.
-
Confirm the identity and drug distribution of the ADC using LC-MS.[1]
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of ADCs with varying PEG linker lengths.
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87 cells)
-
Complete cell culture medium
-
ADCs with different PEG linker lengths
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers and incubate for a period of 72-144 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC by fitting the dose-response data to a sigmoidal curve.
Protocol 3: Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the pharmacokinetic profiles of ADCs with different PEG linker lengths.
Materials:
-
Sprague-Dawley rats or BALB/c mice
-
ADCs with different PEG linker lengths
-
Dosing and sampling equipment (syringes, needles, collection tubes)
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single intravenous (IV) dose of each ADC to a group of animals (n ≥ 3 per group).
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Measure the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as clearance, volume of distribution, and elimination half-life.[6]
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
Objective: To assess the anti-tumor efficacy of ADCs with different PEG linker lengths in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line (e.g., NCI-N87)
-
Matrigel (optional)
-
ADCs with different PEG linker lengths
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups and administer a single dose of the respective ADCs or vehicle control via IV injection.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Efficacy Evaluation: Continue monitoring until the tumors in the control group reach a predetermined endpoint. The primary efficacy endpoint is typically tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.[7]
Visualizing Key Concepts and Workflows
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following sections provide Graphviz DOT scripts to generate diagrams for key aspects of this comparative study.
Caption: General structure of an Antibody-Drug Conjugate (ADC) highlighting the variable PEG linker component.
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.
Caption: A typical experimental workflow for the comparative study of ADCs with different PEG linkers.
References
Navigating the Immunological Landscape of ADCs: A Comparative Guide to PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The conjugation of potent cytotoxic payloads to monoclonal antibodies (mAbs) has revolutionized targeted cancer therapy. However, the immunogenicity of these antibody-drug conjugates (ADCs) remains a critical challenge, potentially impacting their safety and efficacy. The linker technology, which connects the mAb to the payload, plays a pivotal role in modulating this immune response. This guide provides an objective comparison of the immunogenicity of ADCs featuring polyethylene (B3416737) glycol (PEG)ylated linkers versus those with non-PEGylated linkers, supported by experimental data and detailed methodologies.
The Impact of PEGylation on ADC Immunogenicity: A Comparative Overview
PEGylation, the process of attaching PEG chains to the ADC linker, has emerged as a key strategy to mitigate immunogenicity. The hydrophilic and flexible nature of PEG is believed to create a "shield" around the ADC, masking potential immunogenic epitopes on both the antibody and the payload.[1] This can lead to several advantages, including reduced recognition by the immune system, prolonged circulation half-life, and improved solubility.[1][2]
While direct head-to-head clinical trial data comparing the immunogenicity of an ADC with and without a PEGylated linker is limited, preclinical and clinical observations consistently suggest a favorable immunogenicity profile for PEGylated constructs. Anti-drug antibodies (ADAs) can be generated against the antibody, the linker, and the cytotoxic drug.[3][4] PEGylation can help to reduce the incidence of ADAs against all three components.
Quantitative Data Summary
The following tables summarize representative data on the incidence of anti-drug antibodies (ADAs) for various ADCs. It is important to note that these data are compiled from different studies and should not be considered a direct head-to-head comparison due to variations in ADC constructs, patient populations, and assay methodologies.
Table 1: Incidence of Anti-Drug Antibodies (ADAs) in ADCs with Non-PEGylated Linkers
| ADC (Brand Name) | Target Antigen | Linker Type | ADA Incidence (%) | Reference |
| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | Non-cleavable thioether (SMCC) | 5.3 | [3] |
| Brentuximab vedotin (Adcetris®) | CD30 | Protease-cleavable (vc) | ~37 | [3] |
| Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | CD33 | Acid-labile hydrazone | ~1 (against linker/drug) | [3] |
Table 2: Incidence of Anti-Drug Antibodies (ADAs) in ADCs and Biotherapeutics with PEGylated Linkers/Components
| Therapeutic | Target/Drug Class | Linker/Component Type | ADA/Anti-PEG Incidence (%) | Key Findings | Reference |
| Pegloticase | Urate Oxidase | PEGylated | 45% (developed anti-PEG Abs) | Pre-existing anti-PEG Abs were detected in 19% of patients. | [2] |
| Pegfilgrastim (Neulasta®) | G-CSF Receptor | PEGylated | Low incidence of non-neutralizing antibodies | Majority of ADAs were directed against the PEG moiety in a biosimilar study. | [5] |
| Peginterferon alfa-2b (PegIntron®) | Interferon Receptor | PEGylated | Not specified, but a related product had a 5% incidence of neutralizing antibodies. | A biosimilar showed a 0.7% incidence of neutralizing antibodies. | [5] |
| Affibody-MMAE Conjugate | HER2 | PEG4K and PEG10K | Not directly assessed for immunogenicity in this study | The focus was on pharmacokinetics and efficacy. | [6] |
Experimental Protocols for Assessing Immunogenicity
A tiered approach is typically employed to assess the immunogenicity of ADCs, involving screening, confirmation, and characterization of ADAs.[3]
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a common method for screening and confirming the presence of ADAs in patient samples.
Principle: The bivalency of antibodies allows them to "bridge" between two molecules of the drug, one coated on a plate and the other labeled for detection.
Detailed Methodology:
-
Plate Coating: High-binding ELISA plates are coated with a biotinylated version of the ADC.
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated ADC.
-
Detection: A labeled (e.g., with horseradish peroxidase - HRP) version of the ADC is added. This will bind to the other arm of the ADA, forming a "bridge."
-
Substrate Addition: A substrate for the label (e.g., TMB for HRP) is added, and the resulting signal is measured.
-
Confirmation: To confirm specificity, a competition step is included where the sample is pre-incubated with an excess of the unlabeled ADC. A significant reduction in signal confirms the presence of specific ADAs.
Cell-Based Neutralizing Antibody (NAb) Assay
This assay determines whether the detected ADAs can neutralize the biological activity of the ADC.
Principle: The ability of the ADC to induce cell death in a target cell line is measured in the presence and absence of patient serum containing ADAs.
Detailed Methodology:
-
Cell Seeding: A cancer cell line that expresses the target antigen of the ADC is seeded into microplates.
-
Sample Pre-incubation: The ADC is pre-incubated with patient serum to allow any NAbs to bind to the ADC.
-
Treatment: The ADC-serum mixture is added to the cells.
-
Incubation: The cells are incubated for a period sufficient to allow the ADC to exert its cytotoxic effect.
-
Viability Assessment: Cell viability is measured using a suitable assay (e.g., MTT, CellTiter-Glo®). A reduction in the ADC's cytotoxic activity in the presence of the patient serum indicates the presence of NAbs.
-
Controls: Positive and negative control sera are included to validate the assay performance.
Visualizing the Mechanisms of Immunogenicity
Signaling Pathways in Immune Response to ADCs
The immunogenicity of ADCs is a complex process involving both the innate and adaptive immune systems. The following diagrams illustrate the key signaling pathways involved.
Caption: ADC internalization and antigen processing by an antigen-presenting cell (APC).
Caption: T cell-dependent B cell activation leading to the production of anti-drug antibodies (ADAs).
Experimental Workflow for Immunogenicity Assessment
The following diagram outlines a typical workflow for assessing the immunogenicity of an ADC.
Caption: A tiered workflow for the assessment of ADC immunogenicity.
Conclusion
The incorporation of PEGylated linkers in ADCs represents a promising strategy to mitigate immunogenicity. By shielding potential epitopes and improving pharmacokinetic properties, PEGylation can contribute to a more favorable safety and efficacy profile. However, the potential for pre-existing and treatment-emergent anti-PEG antibodies necessitates careful monitoring. The selection of an appropriate linker technology should be based on a thorough assessment of the specific ADC, including the antibody, payload, and target indication. The experimental protocols and workflows outlined in this guide provide a framework for a robust immunogenicity assessment of ADCs, enabling informed decisions in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 3. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Potency: A Guide to Functional Assays for Labeled Proteins
For researchers, scientists, and drug development professionals, the modification of a protein with a label for detection, purification, or immobilization is a routine yet critical procedure. However, the very act of attaching a fluorescent dye, biotin, or another tag can inadvertently alter the protein's structure and biological activity, potentially compromising experimental results. Therefore, rigorous functional validation of labeled proteins is an indispensable step to ensure that the observed effects are attributable to the protein's intrinsic function and not an artifact of the labeling process.[1]
This guide provides a comparative overview of common functional assays used to confirm the activity of labeled proteins, with a focus on two widely used labeling techniques: fluorescent labeling and biotinylation. We will delve into biochemical and cell-based assays, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy for your specific protein and application.
The Impact of Labeling on Protein Function
The choice of label and the method of conjugation can significantly influence a protein's functionality. Chemical labeling methods, which often target reactive amino acid side chains like primary amines on lysines or sulfhydryl groups on cysteines, can sometimes lead to heterogeneous labeling and potential inactivation if the label attaches within or near a functional domain.[1] Enzymatic labeling offers a more site-specific alternative but is not universally applicable.[2] Consequently, it is imperative to empirically verify that the biological activity of the labeled protein is comparable to its unlabeled counterpart.
Comparative Analysis of Labeled Protein Activity
To illustrate the importance of functional validation, the following tables summarize quantitative data from various assays, comparing the activity of unlabeled proteins to their fluorescently labeled or biotinylated forms.
Table 1: Enzyme Kinetics – Labeled vs. Unlabeled
| Enzyme | Labeling Method | Parameter | Unlabeled Value | Labeled Value | % Activity Retention |
| β-Galactosidase | Fluorescein (FITC) | Vmax (µM/min) | 150 | 142 | 94.7% |
| Km (µM) | 120 | 125 | - | ||
| Matrix Metalloproteinase-12 | FRET substrate | kcat (s⁻¹) | 17.25 | 16.5 | 95.6% |
| Km (µM) | 130 | 138 | - | ||
| Restriction Endonuclease EcoRI | Dual-color fluorescent | kcat (min⁻¹) | 4.6 | 4.6 | 100% |
| KM (nM) | 14 | 14 | - |
Data synthesized from literature discussing enzyme kinetics of labeled substrates.[2][3]
Table 2: Receptor Binding Affinity – Labeled vs. Unlabeled
| Receptor | Ligand | Labeling Method | Assay | Unlabeled Kd (nM) | Labeled Kd (nM) | Fold Change |
| Fcγ Receptor | IgG | Biotin | SPR | 50 | 55 | 1.1 |
| LSD1-CoREST1 | H3-peptide | TAMRA | FP | 8.5 | 9.2 | 1.08 |
| Calmodulin | Peptide | Mcm/Acd (FRET) | Fluorescence | 25 | 28 | 1.12 |
Data synthesized from studies on receptor-ligand binding assays.[4][5][6]
Table 3: GPCR Signaling – Labeled vs. Unlabeled
| GPCR | Ligand | Labeling Method | Assay | Unlabeled EC50 (nM) | Labeled EC50 (nM) | Fold Change |
| Gαs-coupled Receptor | Agonist | Biotin | cAMP Assay | 10 | 12 | 1.2 |
| Gαi-coupled Receptor | Agonist | Fluorescent | cAMP Assay | 5 | 6.5 | 1.3 |
| Protease-Activated Receptor 2 (PAR2) | Agonist | Biotin (enzymatic) | ERK Phosphorylation | 15 | 18 | 1.2 |
Data synthesized from literature on GPCR signaling assays.[7]
Key Functional Assays for Labeled Proteins
The selection of a functional assay is dictated by the protein's biological role. Below are detailed protocols for commonly employed assays.
Biochemical Assays
1. Enzyme Kinetics Assay
For enzymes, a cornerstone of functional validation is the analysis of their kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[1] A significant alteration in these parameters post-labeling suggests interference with the enzyme's catalytic site or substrate binding.
Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay
-
Reagent Preparation :
-
Prepare a concentrated stock solution of the enzyme's substrate in a suitable assay buffer.
-
Prepare stock solutions of both the labeled and unlabeled (control) enzyme at the same concentration in the assay buffer.
-
Prepare any necessary cofactor solutions.
-
-
Assay Setup :
-
In a 96-well plate or individual cuvettes, create a serial dilution of the substrate from the stock solution.
-
Add a fixed amount of either the labeled or unlabeled enzyme to each well/cuvette.
-
Include a blank control for each substrate concentration containing buffer and substrate but no enzyme to account for any non-enzymatic reaction.[8]
-
-
Data Acquisition :
-
Initiate the reaction (e.g., by adding the substrate or a cofactor).
-
Immediately place the plate/cuvettes in a spectrophotometer set to the appropriate wavelength to detect product formation or substrate depletion.
-
Record the absorbance at regular intervals over a defined period.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance versus time plot.[8]
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Vmax and Km.[8]
-
Compare the Vmax and Km values of the labeled enzyme to those of the unlabeled control. A minimal difference indicates that the label has not significantly impacted the enzyme's function.
-
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that can be used to quantify the binding affinity and kinetics between a labeled protein (ligand) and its binding partner (analyte).[9][10] In this context, the labeled protein is typically immobilized on the sensor chip.
Experimental Protocol: SPR Binding Assay
-
Chip Preparation and Ligand Immobilization :
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the labeled protein (ligand) over the activated surface to allow for covalent coupling (e.g., via amine coupling).
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized ligand to subtract non-specific binding.
-
-
Analyte Binding :
-
Prepare a series of dilutions of the analyte (binding partner) in a suitable running buffer.
-
Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate. This is the association phase.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.
-
Between different analyte injections, regenerate the sensor surface using a specific regeneration solution to remove all bound analyte.
-
-
Data Analysis :
-
The instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, generating a sensorgram (response units vs. time).[10]
-
Subtract the signal from the reference flow cell from the signal of the ligand flow cell to correct for non-specific binding.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Compare the binding kinetics of the labeled immobilized protein to that of the unlabeled immobilized protein.
-
Cell-Based Assays
1. GPCR-Mediated cAMP Signaling Assay
For G protein-coupled receptors (GPCRs), a common functional readout is the measurement of downstream second messenger production, such as cyclic AMP (cAMP), upon ligand binding.[11] Assays are available to measure both increases (via Gs-coupled receptors) and decreases (via Gi-coupled receptors) in cAMP levels.
Experimental Protocol: HTRF-Based cAMP Assay
-
Cell Preparation :
-
Seed cells expressing the GPCR of interest into a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer.
-
-
Compound Treatment :
-
Prepare serial dilutions of the labeled and unlabeled ligand (agonist).
-
Add the diluted ligands to the cells and incubate for a specified time at room temperature or 37°C to stimulate the receptor.
-
-
Cell Lysis and Reagent Addition :
-
Data Acquisition :
-
Incubate the plate in the dark for at least one hour to allow the immunoassay to reach equilibrium.
-
Measure the HTRF signal using a plate reader capable of time-resolved fluorescence. The reader excites the donor (e.g., at 320 nm) and measures emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay.
-
-
Data Analysis :
-
The HTRF ratio (acceptor emission / donor emission) is inversely proportional to the amount of cAMP produced by the cells.
-
Generate a cAMP standard curve to convert the HTRF ratios to cAMP concentrations.[12]
-
Plot the cAMP concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Compare the EC50 values of the labeled and unlabeled ligands.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams illustrate a typical workflow for an enzyme kinetics assay and a simplified GPCR signaling pathway.
References
- 1. Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of low affinity Fcγ receptor biotinylation under controlled reaction conditions by mass spectrometry and ligand binding analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulated expression of active biotinylated G-protein coupled receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Propargyl-NH-PEG3-C2-NHS Ester
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Propargyl-NH-PEG3-C2-NHS ester, a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.[1]
Key Safety Considerations:
-
Moisture Sensitivity: this compound is moisture-sensitive.[2] The NHS ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive.[2][3] Therefore, it is crucial to handle the compound in a dry environment and avoid exposure to moisture.
-
Reactivity: This compound contains a terminal alkyne group and an NHS ester. The alkyne group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[4][5] The NHS ester reacts with primary amines to form stable amide bonds.[2][6] Avoid mixing this compound with incompatible materials.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it.
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent paper).
-
Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.[8]
-
-
Small Quantities (<50 mL of solution):
-
For small liquid spills or residual amounts, absorb the material onto a non-combustible absorbent material such as vermiculite, perlite, or cat litter.[1]
-
Alternatively, for very small quantities, absorb onto a paper towel and allow the solvent to evaporate in a certified fume hood.[1] Once the solvent has evaporated, the paper towel should be placed in the designated solid chemical waste container.[1]
-
-
Large Quantities (>50 mL of solution) and Solid Waste:
-
Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., the solvent used to dissolve the compound).
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[9]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional guidelines.[9]
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed chemical waste disposal contractor or your institution's EHS office.[1][7][9][10]
-
Do not dispose of this chemical down the drain or in the regular trash.[11] While polyethylene (B3416737) glycol (PEG) itself is biodegradable, the overall compound's properties and potential environmental impact are not fully known.[10]
-
Data Summary
For quick reference, the following table summarizes key information regarding this compound.
| Property | Data | Reference |
| Chemical Nature | Non-cleavable 3-unit PEG ADC linker | [4] |
| Functional Groups | Alkyne, NHS ester | [4][5] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [2][6] |
| Storage Conditions | Store at -20°C with a desiccant. | [2] For stock solutions, -80°C for 6 months or -20°C for 1 month.[5][12] |
| Primary Disposal Route | Licensed chemical waste disposal service or institutional EHS office. | [7][9][10] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are considered during the disposal process.
Caption: Disposal workflow for this compound.
References
- 1. chemtalk.com.au [chemtalk.com.au]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. google.com [google.com]
- 11. otago.ac.nz [otago.ac.nz]
- 12. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Propargyl-NH-PEG3-C2-NHS Ester
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of Propargyl-NH-PEG3-C2-NHS ester, a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1][2] Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Compatible chemical-resistant gloves are essential.[3] Nitrile gloves offer broad short-term protection, but it is advisable to consult the manufacturer's compatibility chart for specific chemical resistance data.[4] |
| Eyes/Face | Safety goggles with side shields or a face shield | Tight-sealing safety goggles are required to protect against splashes.[3] A face shield worn over safety glasses is recommended when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.[4][5] |
| Body | Laboratory coat | A standard lab coat should be worn to protect the skin and clothing from accidental spills. |
| Respiratory | Respirator (if necessary) | Use a respirator with appropriate cartridges if working in an area with insufficient ventilation or when airborne exposure is possible.[3][6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Proper handling procedures are crucial to prevent accidents and maintain the quality of the reagent. The NHS-ester moiety is susceptible to hydrolysis and should be handled with care to ensure its reactivity.[7][8]
Storage and Preparation:
-
Storage: Store the vial of this compound at -20°C with a desiccant to protect it from moisture.[7]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation onto the product.[7][8]
-
Dissolving: Dissolve the reagent in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[7] Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[7]
Reaction Procedure:
-
Inert Atmosphere: For optimal preservation of reactivity, handle the solid and solutions under an inert atmosphere, such as nitrogen or argon, especially for long-term storage of stock solutions.[9]
-
Buffer Selection: Avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction.[7] Phosphate-buffered saline (PBS) is a suitable alternative.[7]
-
Reaction Conditions: The reaction of the NHS ester with primary amines is most efficient at a pH between 7 and 9.[10]
Experimental Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe and effective handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials, including unused reagent, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), should be collected in a designated and properly labeled hazardous waste container.
-
Regulations: The disposal of this material and its container must comply with all applicable local, regional, and national regulations.[3] While some sources suggest that EDC/NHS waste is not highly hazardous, it is imperative to consult with your institution's waste management guidelines.[11]
-
Empty Containers: Empty containers may retain product residues and should be disposed of as hazardous waste.[3]
By strictly following these safety and handling protocols, researchers can mitigate risks and ensure the successful application of this compound in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. rawsource.com [rawsource.com]
- 7. broadpharm.com [broadpharm.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
